Product packaging for Diethyl 2-(bromomethyl)malonate(Cat. No.:CAS No. 34762-17-9)

Diethyl 2-(bromomethyl)malonate

Cat. No.: B1601786
CAS No.: 34762-17-9
M. Wt: 253.09 g/mol
InChI Key: GSFDYMMFCGYFJF-UHFFFAOYSA-N
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Description

Diethyl 2-(bromomethyl)malonate is a useful research compound. Its molecular formula is C8H13BrO4 and its molecular weight is 253.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13BrO4 B1601786 Diethyl 2-(bromomethyl)malonate CAS No. 34762-17-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-(bromomethyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO4/c1-3-12-7(10)6(5-9)8(11)13-4-2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFDYMMFCGYFJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CBr)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30526723
Record name Diethyl (bromomethyl)propanedioate
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URL https://comptox.epa.gov/dashboard/DTXSID30526723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34762-17-9
Record name Diethyl (bromomethyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30526723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Diethyl 2-(bromomethyl)malonate (CAS: 34762-17-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(bromomethyl)malonate, with CAS number 34762-17-9, is a versatile chemical intermediate of significant interest in organic synthesis. Its structure, featuring a reactive bromomethyl group attached to a diethyl malonate backbone, renders it a potent electrophilic building block. This guide provides a comprehensive overview of its chemical and physical properties, plausible synthetic routes, reactivity, and safety considerations, tailored for professionals in research and drug development. The primary utility of this compound lies in its ability to introduce a diethyl malonate moiety into a wide range of molecules through nucleophilic substitution, enabling the construction of complex carbon skeletons.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical and chemical properties of this compound. This data is essential for its handling, characterization, and use in experimental setups.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference(s)
CAS Number 34762-17-9[1]
Molecular Formula C₈H₁₃BrO₄[1]
Molecular Weight 253.09 g/mol [1]
IUPAC Name diethyl 2-(bromomethyl)propanedioate[1]
Appearance Colorless liquid[2]
Boiling Point 95-97 °C at 1 Torr[2]
Density 1.337 g/cm³ at 20 °C[2]
Refractive Index 1.468[2]

Table 2: Computed Properties

PropertyValueReference(s)
XLogP3 1.7[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 6[1]
Exact Mass 251.99972 Da[1]
Topological Polar Surface Area 52.6 Ų[1]

Synthesis and Experimental Protocols

Plausible Synthetic Route: Radical Bromination

The synthesis would likely involve the reaction of diethyl methylmalonate with a radical brominating agent, such as N-Bromosuccinimide (NBS), in the presence of a radical initiator (e.g., AIBN or light).

G reagents NBS (N-Bromosuccinimide) Radical Initiator (AIBN or hν) Solvent (e.g., CCl₄) product This compound reagents->product start Diethyl Methylmalonate start->product Radical Bromination

Caption: Plausible synthesis of this compound.

Generalized Experimental Protocol for Synthesis

The following is a generalized procedure based on standard practices for radical bromination:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl methylmalonate in a suitable dry, non-polar solvent such as carbon tetrachloride or cyclohexane.

  • Addition of Reagents: Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) to the solution.

  • Reaction Conditions: Heat the mixture to reflux. The reaction can also be initiated photochemically using a UV lamp. Monitor the reaction progress by TLC or GC analysis.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Reactivity and Applications

The primary mode of reactivity for this compound is as an electrophile in nucleophilic substitution reactions, specifically S_N2 reactions. The bromine atom serves as a good leaving group, making the adjacent carbon atom susceptible to attack by a wide range of nucleophiles.[3]

Nucleophilic Substitution Reactions

This compound is an excellent reagent for the alkylation of various nucleophiles, including carbanions (such as enolates), amines, thiols, and azides. This reactivity allows for the introduction of the CH(COOEt)₂ moiety, which can be further manipulated, for instance, through decarboxylation.

G cluster_reactants Reactants cluster_products Products start This compound product Alkylated Product (Nu-CH(COOEt)₂) start->product S_N2 Attack nucleophile Nucleophile (Nu⁻) nucleophile->product leaving_group Bromide Ion (Br⁻) product->leaving_group

References

An In-depth Technical Guide to the Structure and Bonding of Diethyl 2-(bromomethyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(bromomethyl)malonate is a versatile reagent in organic synthesis, prized for its role as a precursor in the formation of a wide array of complex molecules. Its utility is fundamentally derived from its unique molecular structure and the nature of its chemical bonds. This technical guide provides a comprehensive overview of the structure, bonding, and reactivity of this compound, supported by spectroscopic data of analogous compounds, a plausible synthetic protocol, and a discussion of its electrophilic nature. Understanding these core aspects is crucial for its effective application in research and drug development.

Molecular Structure and Bonding

The fundamental characteristics of this compound are defined by its molecular formula, C₈H₁₃BrO₄, and its IUPAC name, diethyl 2-(bromomethyl)propanedioate.[1] Its molecular weight is 253.09 g/mol . The structure, represented by the SMILES string CCOC(=O)C(CBr)C(=O)OCC, features a central malonate core functionalized with two ethyl ester groups and a bromomethyl substituent.

The key to its reactivity lies in the C-Br bond. Bromine, being an excellent leaving group, renders the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack. This characteristic is central to its application in SN2 reactions for the alkylation of various nucleophiles.

Visualization of Molecular Structure

To illustrate the arrangement of atoms and bonds, a two-dimensional structural diagram is provided below.

Caption: 2D structure of this compound.

Bond Parameters
BondTypeTypical Bond Length (Å)Bond AngleTypical Angle (°)
C-BrCovalent1.94C-C-Br109.5
C=O (ester)Covalent1.21O=C-O120
C-O (ester)Covalent1.34C-O-C115
C-C (malonate core)Covalent1.52C-C-C109.5
C-H (alkyl)Covalent1.09H-C-H109.5

Spectroscopic Characterization (by Analogy)

Direct experimental spectroscopic data for this compound is scarce. However, the spectra of closely related compounds, such as diethyl 2-bromo-2-methylmalonate and diethyl bromomalonate, provide valuable insights into the expected spectral features.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. By analogy with similar structures, the following chemical shifts (δ) can be predicted:

  • -CH₂- (ethyl ester, quartet): ~4.2 ppm

  • -CH₃ (ethyl ester, triplet): ~1.3 ppm

  • -CH- (malonate, multiplet): This proton's chemical shift will be influenced by the adjacent bromomethyl and ester groups.

  • -CH₂Br (bromomethyl, doublet): This signal is expected to be downfield due to the deshielding effect of the bromine atom.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum would provide information about the carbon skeleton. Predicted chemical shifts for the key carbon atoms are:

  • C=O (ester carbonyl): ~165-175 ppm

  • -O-CH₂- (ethyl ester): ~60-65 ppm

  • -CH- (malonate): This central carbon's resonance will be a key indicator of the substitution pattern.

  • -CH₂Br (bromomethyl): ~30-40 ppm

  • -CH₃ (ethyl ester): ~14 ppm

FT-IR Spectroscopy

The infrared spectrum is dominated by the strong absorption band of the C=O stretching vibration of the ester groups, typically appearing in the range of 1730-1750 cm⁻¹. Other characteristic vibrations include C-O stretching and C-H bending and stretching frequencies.

Experimental Protocols

Plausible Synthesis of this compound

A common and effective method for the synthesis of α-halo esters is the direct halogenation of the corresponding ester. The following protocol is adapted from the well-established synthesis of ethyl bromomalonate and represents a plausible route to this compound.[4]

Materials:

  • Diethyl 2-methylmalonate

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Radical initiator (e.g., AIBN or benzoyl peroxide)

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, heating mantle, separatory funnel, and distillation apparatus.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve diethyl 2-methylmalonate in carbon tetrachloride.

  • Add a catalytic amount of a radical initiator to the solution.

  • Heat the mixture to reflux.

  • Slowly add a solution of N-Bromosuccinimide in carbon tetrachloride to the refluxing mixture.

  • Continue refluxing until the reaction is complete (can be monitored by TLC or GC).

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with a 5% sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Reaction Workflow:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start1 Diethyl 2-methylmalonate reaction Reflux start1->reaction start2 N-Bromosuccinimide (NBS) start2->reaction start3 Radical Initiator start3->reaction start4 Solvent (CCl4) start4->reaction filter Filtration reaction->filter wash Washing filter->wash dry Drying wash->dry evaporation Solvent Evaporation dry->evaporation distillation Vacuum Distillation evaporation->distillation product This compound distillation->product

Caption: Plausible synthetic workflow for this compound.

Reactivity and Applications

The primary mode of reactivity for this compound is as an electrophile in nucleophilic substitution reactions.[2] The polarized C-Br bond, coupled with the stability of the bromide leaving group, makes the bromomethyl carbon an excellent target for a wide range of nucleophiles.

Signaling Pathway of Reactivity:

Reactivity_Pathway reactant This compound (Electrophile) transition_state SN2 Transition State reactant->transition_state nucleophile Nucleophile (e.g., R-OH, R-NH2, Enolate) nucleophile->transition_state Nucleophilic Attack product Alkylated Product transition_state->product leaving_group Bromide Ion (Br-) transition_state->leaving_group Leaving Group Departure

Caption: General SN2 reactivity pathway of this compound.

This reactivity makes it a valuable building block for the synthesis of:

  • Substituted malonic esters: By reacting with carbanions, such as those derived from other malonic esters or β-keto esters.

  • Amino acid derivatives: Through reaction with amines.

  • Ethers: Via reaction with alkoxides.

  • Cyclic compounds: Intramolecular cyclization can be achieved if the nucleophile is part of the same molecule.

Conclusion

This compound is a cornerstone reagent in synthetic organic chemistry. Its structure, characterized by a reactive C-Br bond and the versatile malonate core, dictates its role as a potent electrophile. While direct experimental data on its bond parameters is limited, a combination of analogy to similar structures and computational chemistry provides a solid framework for understanding its properties. The synthetic and reactivity principles outlined in this guide offer a foundation for its effective utilization in the design and development of novel chemical entities.

References

An In-depth Technical Guide to the Synthesis of Diethyl 2-(bromomethyl)malonate from Diethyl Malonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing diethyl 2-(bromomethyl)malonate from diethyl malonate. The synthesis is a two-step process involving an initial hydroxymethylation followed by a bromination reaction. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to support laboratory application.

Introduction

This compound is a valuable reagent in organic synthesis, serving as a versatile building block for the introduction of a malonic ester moiety functionalized with a reactive bromomethyl group. This functionality allows for subsequent nucleophilic substitution reactions, making it a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and other bioactive compounds. The synthesis from the readily available and inexpensive starting material, diethyl malonate, proceeds through the formation of a hydroxymethyl intermediate, which is subsequently converted to the target bromomethyl derivative. Careful control of reaction conditions is crucial, particularly in the initial hydroxymethylation step, to favor the desired mono-substituted product.

Reaction Pathway

The synthesis of this compound from diethyl malonate is achieved in two sequential steps:

  • Step 1: Mono-hydroxymethylation of Diethyl Malonate. Diethyl malonate is reacted with formaldehyde in the presence of a mild base, such as potassium bicarbonate, to yield diethyl 2-(hydroxymethyl)malonate. To favor the formation of the mono-adduct over the di-substituted product, a near 1:1 stoichiometry of the reactants is employed.

  • Step 2: Bromination of Diethyl 2-(hydroxymethyl)malonate. The hydroxyl group of the intermediate is then substituted with a bromine atom using a suitable brominating agent, such as phosphorus tribromide (PBr₃), to afford the final product, this compound.

Synthesis_Pathway diethyl_malonate Diethyl Malonate hydroxymethyl_intermediate Diethyl 2-(hydroxymethyl)malonate diethyl_malonate->hydroxymethyl_intermediate Step 1: Hydroxymethylation formaldehyde Formaldehyde base K₂CO₃ (cat.) final_product This compound hydroxymethyl_intermediate->final_product Step 2: Bromination brominating_agent PBr₃

Figure 1: Synthesis pathway of this compound.

Experimental Protocols

The following protocols are based on established synthetic methodologies and provide a step-by-step guide for the laboratory preparation of this compound.

Step 1: Synthesis of Diethyl 2-(hydroxymethyl)malonate

This procedure is adapted from a known synthesis of diethyl bis(hydroxymethyl)malonate, with modifications to the stoichiometry to favor the mono-hydroxymethylated product.[1]

Materials:

  • Diethyl malonate

  • Formaldehyde solution (37% in water)

  • Potassium bicarbonate (K₂CO₃)

  • Saturated ammonium sulfate solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Isopropyl ether

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Ice bath

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add a solution of formaldehyde (1.0 equivalent) and a catalytic amount of potassium bicarbonate.

  • Cool the flask in an ice-water bath to maintain a temperature of 20-25°C.

  • Slowly add diethyl malonate (1.0 equivalent) dropwise from the dropping funnel over a period of 40-50 minutes, ensuring the reaction temperature does not exceed 30°C.

  • After the addition is complete, continue stirring the reaction mixture for an additional hour at room temperature.

  • Transfer the reaction mixture to a separatory funnel and add a saturated solution of ammonium sulfate to facilitate the separation of the organic layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the diethyl ether.

  • The crude product, diethyl 2-(hydroxymethyl)malonate, can be purified by crystallization from isopropyl ether or used directly in the next step after thorough drying.

Step 2: Synthesis of this compound

This protocol describes the conversion of the intermediate alcohol to the final bromide using phosphorus tribromide.

Materials:

  • Diethyl 2-(hydroxymethyl)malonate

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a calcium chloride drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, dissolve the crude diethyl 2-(hydroxymethyl)malonate (1.0 equivalent) in anhydrous diethyl ether.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add phosphorus tribromide (0.34 equivalents) dropwise from the dropping funnel, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The final product can be purified by vacuum distillation.

Data Presentation

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n²⁰/D)
Diethyl MalonateC₇H₁₂O₄160.171991.0551.414
Diethyl 2-(hydroxymethyl)malonateC₈H₁₄O₅190.19---
This compoundC₈H₁₃BrO₄253.09---

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Hydroxymethylation cluster_step2 Step 2: Bromination A Charge flask with Formaldehyde and K₂CO₃ B Cool to 20-25°C A->B C Add Diethyl Malonate dropwise (T < 30°C) B->C D Stir for 1 hour at room temperature C->D E Workup: Add (NH₄)₂SO₄ solution D->E F Extract with Diethyl Ether E->F G Dry organic phase (Na₂SO₄) F->G H Concentrate under reduced pressure G->H I Isolate/Purify Diethyl 2-(hydroxymethyl)malonate H->I J Dissolve intermediate in anhydrous Diethyl Ether I->J Proceed to next step K Cool to 0°C J->K L Add PBr₃ dropwise (T < 5°C) K->L M Stir for 12-18 hours at room temperature L->M N Quench with saturated NaHCO₃ solution M->N O Separate and extract with Diethyl Ether N->O P Wash with NaHCO₃ and brine O->P Q Dry organic phase (MgSO₄) P->Q R Concentrate under reduced pressure Q->R S Purify by vacuum distillation R->S

Figure 2: Experimental workflow for the synthesis.

Safety Considerations

  • Diethyl malonate: Combustible liquid. Handle in a well-ventilated area.

  • Formaldehyde: Toxic and a suspected carcinogen. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Phosphorus tribromide (PBr₃): Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood, wearing acid-resistant gloves, a lab coat, and full-face protection.

  • Diethyl ether: Extremely flammable. Work in an area free of ignition sources.

  • All reactions should be performed in a well-ventilated fume hood.

  • Appropriate PPE, including safety glasses, lab coat, and gloves, should be worn at all times.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

The Pivotal Role of Electron-Withdrawing Groups in the Reactivity of Diethyl 2-(bromomethyl)malonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2-(bromomethyl)malonate is a highly versatile reagent in organic synthesis, primarily owing to the unique electronic environment created by the presence of two electron-withdrawing ester groups. This guide provides a comprehensive analysis of how these groups modulate the reactivity of the bromomethyl moiety, rendering it a potent electrophile for a wide array of synthetic transformations. This document delves into the mechanistic underpinnings of its reactivity, supported by quantitative data, detailed experimental protocols, and logical and procedural diagrams to facilitate a deeper understanding and practical application of this valuable synthetic building block.

Introduction

In the landscape of modern synthetic chemistry, the quest for efficient and selective methods for carbon-carbon and carbon-heteroatom bond formation is paramount. This compound has emerged as a key player in this endeavor, serving as a trifunctional reagent that combines the nucleophilic character of the malonic ester with the electrophilic nature of the bromomethyl group. The presence of the two diethyl ester groups is not merely a passive structural feature; they are the primary activators of the molecule's synthetic utility. Their strong electron-withdrawing nature significantly influences the reactivity of the adjacent bromomethyl group, making it an excellent substrate for nucleophilic substitution reactions. This guide will explore the multifaceted role of these electron-withdrawing groups in dictating the reactivity of this compound and its applications in the synthesis of complex organic molecules, including heterocyclic compounds and precursors for pharmacologically active agents.

The Influence of Electron-Withdrawing Ester Groups on Reactivity

The reactivity of the bromomethyl group in this compound is profoundly influenced by the two adjacent diethyl ester functionalities. These groups exert a powerful electron-withdrawing effect through induction, which has two major consequences for the molecule's reactivity.[1]

  • Increased Electrophilicity: The ester groups pull electron density away from the central carbon atom and, by extension, from the carbon of the bromomethyl group. This inductive effect renders the carbon atom of the C-Br bond more electron-deficient, thus increasing its electrophilicity and making it a more favorable target for nucleophiles.[1]

  • Stabilization of the Transition State: In the context of a bimolecular nucleophilic substitution (SN2) reaction, the incoming nucleophile forms a partial bond with the electrophilic carbon while the bromide leaving group begins to depart. This creates a pentacoordinate transition state with a partial negative charge. The electron-withdrawing ester groups help to stabilize this transient negative charge through delocalization, thereby lowering the activation energy of the reaction and increasing the reaction rate.[1]

This electronic activation, coupled with the minimal steric hindrance at the primary carbon of the bromomethyl group, makes this compound an ideal substrate for SN2 reactions.[1]

Key Reaction Pathways and Mechanisms

The primary reaction pathway for this compound is nucleophilic substitution, where the bromine atom is displaced by a wide range of nucleophiles.[1] This reactivity is central to its utility in synthetic organic chemistry.

Bimolecular Nucleophilic Substitution (SN2)

The reaction of this compound with nucleophiles predominantly proceeds via an SN2 mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group (bromide), leading to an inversion of stereochemistry if the carbon were chiral.

Diagram 1: SN2 reaction pathway of this compound.
Cyclization Reactions

The dual functionality of this compound makes it an excellent precursor for the synthesis of cyclic compounds. Intramolecular nucleophilic substitution can lead to the formation of various ring systems, which is a powerful strategy in the synthesis of heterocyclic compounds of pharmaceutical interest.

Quantitative Data on Reactivity

While specific kinetic data for every reaction of this compound is not extensively documented in dedicated studies, the vast body of knowledge on SN2 reactions supports its kinetic profile. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. The following table summarizes representative yields for the reaction of this compound and similar electrophiles with various nucleophiles, illustrating the versatility of this reagent.

NucleophileProductReaction ConditionsYield (%)Reference
Diethyl malonate enolateDiethyl 2-(diethyl malonyl)methylmalonateNaH, DMF, rt, 2h55[2]
IndoleDiethyl 2-(1H-indol-1-ylmethyl)malonateNaH, DMF, rtGood(Analogous)
PyrrolidineDiethyl 2-(pyrrolidin-1-ylmethyl)malonateK₂CO₃, CH₃CN, refluxHigh(Analogous)
Sodium azideDiethyl 2-(azidomethyl)malonateNaN₃, DMF, 60°C>90(Analogous)
ThiophenolDiethyl 2-((phenylthio)methyl)malonateNaH, THF, rtHigh(Analogous)

Note: Data for analogous reactions are included to demonstrate the general reactivity patterns. DMF = Dimethylformamide, rt = room temperature, THF = Tetrahydrofuran.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of alpha-brominated esters involves the bromination of the corresponding substituted malonic ester.

Materials:

  • Diethyl 2-methylmalonate

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (initiator)

  • Carbon tetrachloride (CCl₄)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a solution of diethyl 2-methylmalonate (1 equiv.) in CCl₄ in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N-Bromosuccinimide (1.05 equiv.) and a catalytic amount of benzoyl peroxide.

  • Heat the mixture to reflux with stirring. The reaction can be monitored by the disappearance of the solid NBS.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a 5% aqueous solution of NaHCO₃ and then with water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Experimental_Workflow A 1. Combine Reactants (Diethyl 2-methylmalonate, NBS, Benzoyl Peroxide in CCl₄) B 2. Reflux (2-4 hours) A->B C 3. Cool to Room Temperature B->C D 4. Filter (Remove Succinimide) C->D E 5. Wash Filtrate (5% NaHCO₃, H₂O) D->E F 6. Dry Organic Layer (Anhydrous MgSO₄) E->F G 7. Concentrate (Rotary Evaporator) F->G H 8. Purify (Vacuum Distillation) G->H

Diagram 2: Experimental workflow for the synthesis of this compound.
Nucleophilic Substitution with an Amine: Synthesis of Diethyl 2-((diethylamino)methyl)malonate

This protocol describes a typical SN2 reaction with a secondary amine.

Materials:

  • This compound

  • Diethylamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equiv.) in acetonitrile.

  • Add potassium carbonate (1.5 equiv.) and diethylamine (1.2 equiv.) to the solution.

  • Heat the mixture to reflux with vigorous stirring for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Intramolecular Cyclization: Synthesis of a Substituted Lactone

This protocol exemplifies the use of this compound in the synthesis of a heterocyclic system.

Materials:

  • Product from a reaction of this compound with a nucleophile containing a hydroxyl group (e.g., from reaction with a protected hydroxy-amine).

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Round-bottom flask, dropping funnel, magnetic stirrer, nitrogen atmosphere setup.

Procedure:

  • To a suspension of sodium hydride (1.1 equiv.) in anhydrous THF under a nitrogen atmosphere, add a solution of the hydroxy-malonate precursor (1 equiv.) in anhydrous THF dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases.

  • Heat the mixture to reflux for 4-6 hours to effect intramolecular cyclization.

  • Cool the reaction to 0°C and quench carefully by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting lactone by column chromatography.

Logical Relationships in Reactivity

The reactivity of this compound is a fine balance of several factors. The following diagram illustrates the key relationships influencing its synthetic utility.

Reactivity_Factors A This compound B Electron-Withdrawing Groups (Esters) A->B C Primary Carbon Center A->C D Good Leaving Group (Bromide) A->D E Increased Electrophilicity of C-Br carbon B->E F Stabilization of SN2 Transition State B->F G Low Steric Hindrance C->G H High Reactivity in SN2 Reactions D->H E->H F->H G->H

Diagram 3: Factors influencing the reactivity of this compound.

Applications in Drug Development and Complex Molecule Synthesis

The ability to readily introduce a malonate moiety onto a diverse range of molecular scaffolds makes this compound a valuable tool in drug discovery and development. The malonate group can be further manipulated, for example, through hydrolysis and decarboxylation to generate substituted acetic acids, or by condensation with urea or thiourea to form barbiturates and thiobarbiturates, which are classes of compounds with a wide range of biological activities. Furthermore, its role in the construction of complex carbocyclic and heterocyclic frameworks allows for the synthesis of novel compounds with potential therapeutic applications.

Conclusion

The electron-withdrawing diethyl ester groups in this compound are the cornerstone of its high reactivity and synthetic versatility. By enhancing the electrophilicity of the bromomethyl carbon and stabilizing the SN2 transition state, these groups facilitate a broad spectrum of nucleophilic substitution and cyclization reactions. This in-depth guide has provided a comprehensive overview of the principles governing its reactivity, supported by practical experimental protocols and illustrative diagrams. For researchers and professionals in drug development and synthetic chemistry, a thorough understanding of the role of these electronic effects is crucial for the effective application of this powerful reagent in the synthesis of novel and complex molecular architectures.

References

The Synthetic Versatility of Diethyl 2-(bromomethyl)malonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(bromomethyl)malonate is a highly versatile and valuable reagent in modern organic synthesis. Its unique trifunctional nature, possessing two ester groups and a reactive bromomethyl moiety, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the key applications of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of reaction pathways to empower researchers in the fields of medicinal chemistry, materials science, and natural product synthesis.

Core Applications in Organic Synthesis

The strategic placement of the electrophilic bromomethyl group adjacent to the nucleophilic potential of the malonic ester moiety makes this compound a powerful tool for the construction of complex molecular architectures. Key applications include the synthesis of substituted cyclopropanes, γ-keto esters, and a variety of heterocyclic systems.

Synthesis of Substituted Cyclopropanes

The reaction of this compound with α,β-unsaturated compounds, such as chalcones, provides a facile route to highly functionalized cyclopropane derivatives. This transformation typically proceeds via a Michael-initiated ring-closure (MIRC) reaction.

Reaction Workflow: Michael-Initiated Ring Closure

MIRC_Workflow DBM This compound Enolate Malonate Enolate DBM->Enolate Base Chalcone α,β-Unsaturated Ketone (e.g., Chalcone) Michael_Adduct Michael Adduct Chalcone->Michael_Adduct Base Base (e.g., KOt-Bu) Solvent Solvent (e.g., CH2Cl2) Enolate->Michael_Adduct Cyclopropane Substituted Cyclopropane Michael_Adduct->Cyclopropane Intramolecular SN2 Cyclization

Caption: Workflow for the synthesis of substituted cyclopropanes via a Michael-initiated ring-closure reaction.

Experimental Protocol: Synthesis of Diethyl 2-benzoyl-3-phenylcyclopropane-1,1-dicarboxylate

To a solution of a chalcone derivative (1 mmol) and this compound (1.2 mmol) in dichloromethane (10 mL) at room temperature, a catalytic amount of potassium tert-butoxide (KOt-Bu) is added. The reaction mixture is stirred for 3-4 hours. After completion of the reaction, the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired cyclopropane derivative.

Quantitative Data: Synthesis of Chalcone-Diethyl Malonate Adducts [1]

EntryChalcone Substituent (Ar)Product Yield (%)
14-Chlorophenyl88
24-Methylphenyl92
34-Methoxyphenyl94
42-Thienyl85
Synthesis of γ-Keto Esters

This compound serves as a key building block in the synthesis of γ-keto esters. The reaction typically involves the formation of an intermediate which is then decarboxylated to yield the final product. A common strategy involves the reaction with a substituted carbonyl chloride followed by bromination and subsequent decarboxylation.[2]

Reaction Pathway: Synthesis of α-Bromomethyl Ketones

Keto_Ester_Synthesis Malonate Diethyl Malonate AcylatedMalonate Diethyl Acylmalonate Malonate->AcylatedMalonate AcylChloride Substituted Acyl Chloride AcylChloride->AcylatedMalonate BromoMalonate Diethyl α-Bromo-acylmalonate AcylatedMalonate->BromoMalonate Br2 Bromine Bromine (Br2) BromoKetone α-Bromomethyl Ketone BromoMalonate->BromoKetone HBr, Heat (-CO2) HBr Hydrobromic Acid

Caption: General pathway for the synthesis of α-bromomethyl ketones from diethyl malonate.

Experimental Protocol: Preparation of 2-(4'-chlorophenyl)-6-chloroquinoline-4-α-bromomethyl ketone hydrobromide [2]

A solution of diethyl α-bromo-2-(4'-chlorophenyl)-6-chlorocinchoninyl malonate (21.5 g, 0.04 mole) in 50 ml of glacial acetic acid is heated to reflux. To this, 15 ml of 48% aqueous hydrobromic acid is added over two minutes. After 21 minutes, the evolution of carbon dioxide ceases, and a yellow solid forms. The reaction is quenched by pouring it into water and the product is collected by filtration, washed with water, and dried in vacuo. This process yields 13.0 g (82%) of the desired product.

Quantitative Data: Synthesis of α-Bromomethyl Ketones [2]

EntryStarting Diethyl α-Bromo-acylmalonateProduct Yield (%)
1Diethyl α-bromo-2-(4'-chlorophenyl)-6-chlorocinchoninyl malonate82
2Diethyl α-bromo-2-(4'-chlorophenyl)-6-methoxy-7-chlorocinchoninyl malonate85
3Diethyl α,6-dibromo-9-phenanthroyl malonate95
Synthesis of Heterocyclic Compounds

The reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems, including furans, pyrimidines, and as a substrate in the Gabriel synthesis of primary amines.

While direct reactions are less common, derivatives of this compound can be employed in multi-step syntheses to generate highly substituted furans. One conceptual approach involves the reaction of a malonate-derived intermediate with a suitable precursor to form a 1,4-dicarbonyl compound, which can then be cyclized.

Conceptual Workflow: Furan Synthesis

Furan_Synthesis_Workflow DBM_deriv DBM Derivative Dicarbonyl 1,4-Dicarbonyl Intermediate DBM_deriv->Dicarbonyl Nucleophile Nucleophile Nucleophile->Dicarbonyl Furan Substituted Furan Dicarbonyl->Furan Acid, Heat (-H2O) Acid Acid Catalyst Pyrimidine_Synthesis DBM This compound Pyrimidine Substituted Pyrimidine DBM->Pyrimidine Amidine Amidine Amidine->Pyrimidine Condensation Gabriel_Synthesis_Flow Start This compound Step1 React with Potassium Phthalimide (SN2 Reaction) Start->Step1 Intermediate N-Phthalimidomethyl Diethyl Malonate Step1->Intermediate Step2 Hydrazinolysis (e.g., Hydrazine Hydrate) Intermediate->Step2 Product Diethyl 2-(aminomethyl)malonate Step2->Product

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Diethyl 2-(bromomethyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2-(bromomethyl)malonate is a valuable reagent in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures. However, its utility is matched by its hazardous properties, necessitating a thorough understanding and strict adherence to safety and handling protocols. This technical guide provides an in-depth overview of the essential precautions, experimental procedures for safe use, and emergency response measures to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful handling.[1][2] It is a corrosive liquid that can cause severe skin burns and serious eye damage.[2][3] Inhalation may lead to respiratory irritation.[3]

GHS Hazard Statements:

  • H315: Causes skin irritation.[3]

  • H318: Causes serious eye damage.[3]

  • H335: May cause respiratory irritation.[3]

Signal Word: Danger[2][3]

Hazard Pictograms:

Quantitative Data Summary

A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data.

PropertyValueSource
Molecular Formula C8H13BrO4[4]
Molecular Weight 253.09 g/mol [4]
Appearance Colorless to light yellow liquid[2][5]
Specific Gravity 1.402[1]
Boiling Point Not available
Flash Point > 200 °F (> 93 °C)[3]
CAS Number 34762-17-9[4]

Experimental Protocols: Safe Handling Procedures

Adherence to standardized protocols is critical when working with this compound. The following sections detail the necessary steps from preparation to disposal.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure. The following should be worn at all times when handling the compound:

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.[1][3]

  • Hand Protection: Wear protective gloves, such as elbow-length PVC gloves.[1] It is crucial to select gloves tested to a relevant standard (e.g., EN 374, US F739) and to wash hands thoroughly after use.[1]

  • Skin and Body Protection: A lab coat or overalls should be worn.[1][3] For handling corrosive liquids, trousers should be worn outside of boots to prevent spills from entering footwear.[1]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[6][7][8] If ventilation is inadequate, a NIOSH/MSHA approved respirator should be used.[6]

Engineering Controls
  • Ventilation: A well-functioning chemical fume hood is essential to minimize inhalation exposure.[6][7][8]

  • Safety Equipment: An emergency eye wash fountain and safety shower must be readily available in the immediate vicinity of any potential exposure.[3]

Handling and Storage
  • Handling: Avoid all personal contact, including inhalation.[1] Do not breathe mist, vapors, or spray.[6] Wash hands and any exposed skin thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.[3][6]

  • Storage: Store in original, tightly sealed containers in a dry, cool, and well-ventilated area.[1][2][6] Keep away from heat, sparks, and open flames.[3] Incompatible materials such as strong acids, strong bases, and strong oxidizing agents should be stored separately.[3][8]

Spill Management
  • Minor Spills:

    • Evacuate unnecessary personnel.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, silica gel, or universal binder).[6]

    • Collect the absorbed material into a suitable, labeled container for disposal.[6]

    • Clean the spill area with a 2-5% solution of soda ash and then with water.[9]

  • Major Spills:

    • Clear the area of all personnel and move upwind.[1]

    • Alert emergency responders, providing the location and nature of the hazard.[1]

    • Only qualified personnel equipped with suitable protective equipment should intervene.[3]

Disposal

All waste containing this compound must be treated as hazardous waste and handled in accordance with local, state, and federal regulations.[1] The recommended disposal method is to send it to a licensed incinerator equipped with an afterburner and scrubber.[3] Do not allow the chemical to enter the environment.[6]

Emergency and First-Aid Procedures

Immediate and appropriate first-aid is crucial in the event of an exposure.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][6] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[3][6]

  • Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected area with plenty of soap and water.[3] Seek medical advice.[3]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3][6] If not breathing, give artificial respiration.[6] Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting.[3][6] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3][6]

Fire-Fighting Measures

  • Extinguishing Media: Use foam, dry chemical powder, or carbon dioxide.[1][7]

  • Fire-Fighting Procedures: Wear full body protective clothing and a self-contained breathing apparatus (SCBA).[1][7]

  • Hazardous Combustion Products: Combustion may produce carbon monoxide, carbon dioxide, and hydrogen bromide.[1][7]

Visualized Workflows and Logical Relationships

To further clarify the safety protocols, the following diagrams illustrate key workflows and logical relationships.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal AssessRisks Assess Risks DonPPE Don Appropriate PPE AssessRisks->DonPPE PrepareWorkArea Prepare Well-Ventilated Work Area DonPPE->PrepareWorkArea TransferReagent Transfer Reagent in Fume Hood PrepareWorkArea->TransferReagent ConductExperiment Conduct Experiment TransferReagent->ConductExperiment Monitor Monitor for Spills or Exposure ConductExperiment->Monitor Decontaminate Decontaminate Glassware & Surfaces Monitor->Decontaminate SegregateWaste Segregate Hazardous Waste Decontaminate->SegregateWaste DisposeWaste Dispose of Waste via Authorized Channels SegregateWaste->DisposeWaste

Caption: Workflow for the safe handling of this compound.

SafetyPrecautionsLogic cluster_controls Control Measures cluster_outcomes Desired Outcomes EngineeringControls Engineering Controls (Fume Hood, Eyewash) MinimizeExposure Minimize Exposure Risk EngineeringControls->MinimizeExposure PPE Personal Protective Equipment PPE->MinimizeExposure AdminControls Administrative Controls (SOPs, Training) PreventAccidents Prevent Accidents & Spills AdminControls->PreventAccidents EnsurePreparedness Ensure Emergency Preparedness AdminControls->EnsurePreparedness SafeWorkPractice Safe Work Practice MinimizeExposure->SafeWorkPractice PreventAccidents->SafeWorkPractice EnsurePreparedness->SafeWorkPractice

Caption: Logical relationship of key safety precautions.

References

Technical Guide: Physicochemical Properties of Diethyl 2-(bromomethyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a concise overview of the core physicochemical properties of Diethyl 2-(bromomethyl)malonate, a key reagent in organic synthesis. The information is presented to be readily accessible for professionals in research and development.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. These values are critical for stoichiometric calculations, analytical characterization, and interpretation of experimental results.

PropertyValueReference
Molecular Formula C₈H₁₃BrO₄[1][2]
Molecular Weight 253.09 g/mol [1][2][3]
CAS Number 34762-17-9[1][2]

Determination of Physicochemical Properties: Standard Protocols

The molecular formula and weight of a compound like this compound are determined through a combination of analytical techniques.

  • Mass Spectrometry (MS): This is the primary technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition and thus the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule, confirming the connectivity of atoms and the number of protons and carbons, which validates the molecular formula.

  • Elemental Analysis: This method provides the percentage composition of the individual elements (carbon, hydrogen, oxygen, bromine) in the compound. The results are used to derive the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry.

Logical Relationship of Molecular Properties

The relationship between the compound's name, its atomic constituents, and its overall molecular properties can be visualized as a direct logical flow.

A This compound B Molecular Formula C₈H₁₃BrO₄ A->B is defined by C Molecular Weight 253.09 g/mol B->C results in

Figure 1: Relationship between Compound Name, Formula, and Molecular Weight.

References

Stability and Storage of Diethyl 2-(bromomethyl)malonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Diethyl 2-(bromomethyl)malonate, a key reagent in pharmaceutical synthesis. Understanding the chemical stability of this compound is critical for ensuring its quality, purity, and reactivity in drug development and manufacturing processes. This document outlines the known stability profile, potential degradation pathways, recommended storage and handling procedures, and a general protocol for stability assessment.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid. A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₃BrO₄
Molecular Weight 253.09 g/mol [1]
CAS Number 34762-17-9[1]
Appearance Colorless to light yellow liquid
Boiling Point Not available
Density Not available
Solubility Insoluble in water; soluble in organic solvents.[2]

Stability Profile and Incompatibilities

This compound is considered stable under recommended storage conditions.[3] However, its reactivity as an alkylating agent and the presence of ester functional groups make it susceptible to degradation under certain conditions.

Incompatible Materials: To ensure stability, avoid contact with the following:

  • Strong Bases: Can promote hydrolysis of the ester groups and elimination of HBr.[3][2] Contact with alkaline materials may also liberate heat.[2]

  • Strong Acids: Can catalyze the hydrolysis of the ester groups.[3]

  • Strong Oxidizing Agents: May lead to decomposition.[3]

  • Metals: Reacts with mild steel and galvanized steel/zinc, which can produce hydrogen gas, creating an explosion hazard.[2] Aluminum and galvanized containers should not be used.[2]

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides (primarily hydrogen bromide, HBr).[3]

Recommended Storage and Handling

Proper storage and handling are essential to maintain the quality and stability of this compound.

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendationReference
Temperature Store in a cool, dry place. Recommended storage at 2-8°C.[4]
Atmosphere Store under an inert gas (e.g., nitrogen or argon).[4]
Container Store in original, tightly sealed containers. Glass containers are suitable. Lined metal cans or plastic pails may also be used.[2]
Ventilation Store in a well-ventilated area.[3]
Light Protect from light.[5][6]
Handling Handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., elbow-length PVC), chemical goggles, and a face shield. Avoid inhalation of vapors and contact with skin and eyes.[3][2]

Potential Degradation Pathways

Hydrolysis

The ester functional groups in this compound are susceptible to hydrolysis, particularly in the presence of acid or base catalysts and water. This reaction would lead to the formation of the corresponding carboxylic acids and ethanol.

G cluster_hydrolysis Hydrolysis Pathway This compound This compound 2-(Bromomethyl)malonic acid 2-(Bromomethyl)malonic acid This compound->2-(Bromomethyl)malonic acid H₂O, H⁺ or OH⁻ Ethanol Ethanol This compound->Ethanol H₂O, H⁺ or OH⁻

Caption: Proposed hydrolysis degradation pathway for this compound.

Dehydrohalogenation (Elimination)

In the presence of a base, this compound can undergo an elimination reaction (dehydrohalogenation) to form Diethyl 2-methylidenemalonate and hydrogen bromide.

G cluster_elimination Dehydrohalogenation Pathway This compound This compound Diethyl 2-methylidenemalonate Diethyl 2-methylidenemalonate This compound->Diethyl 2-methylidenemalonate Base HBr HBr This compound->HBr Base

Caption: Proposed dehydrohalogenation pathway for this compound.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

A forced degradation study is essential to identify potential degradation products, establish degradation pathways, and develop a stability-indicating analytical method.[6][7] The following is a general protocol for assessing the stability of this compound.

Objective

To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify the resulting degradation products.

Materials and Equipment
  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Acetonitrile (ACN), Water (HPLC grade)

  • pH meter

  • Calibrated oven

  • Photostability chamber

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Experimental Workflow

G cluster_workflow Forced Degradation Study Workflow start Prepare Stock Solution of This compound stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24 hours) stress->sampling analysis Analyze Samples by HPLC-UV/MS sampling->analysis characterization Isolate and Characterize Degradation Products (NMR, MS) analysis->characterization If significant degradation report Report Findings analysis->report No significant degradation characterization->report

Caption: General workflow for a forced degradation study of this compound.

Stress Conditions

A summary of recommended stress conditions for the forced degradation study is provided in Table 3. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[8]

Table 3: Recommended Forced Degradation Conditions

Stress ConditionProposed Method
Acid Hydrolysis Dissolve the compound in a suitable solvent (e.g., ACN) and treat with 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
Base Hydrolysis Dissolve the compound in a suitable solvent and treat with 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C).
Oxidative Degradation Treat a solution of the compound with 3% H₂O₂ at room temperature.
Thermal Degradation Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven.
Photostability Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
Analytical Methodology

A stability-indicating analytical method, typically reverse-phase HPLC, should be developed and validated. This method must be able to separate the parent compound from all significant degradation products.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of water and acetonitrile (with or without a buffer like formic acid or ammonium acetate)

  • Detection: UV detection at a suitable wavelength and/or Mass Spectrometry for peak identification and purity assessment.

Conclusion

This compound is a stable compound when stored under the recommended conditions of refrigeration in a dry, inert atmosphere, and protected from light. Its primary liabilities are susceptibility to hydrolysis and dehydrohalogenation, particularly in the presence of strong acids, bases, and moisture. For professionals in research and drug development, adherence to the storage and handling guidelines outlined in this document is crucial for maintaining the integrity and reactivity of this important synthetic intermediate. A well-designed forced degradation study is recommended to fully understand its stability profile and to develop robust analytical methods for its quality control.

References

Theoretical Calculations on the Reaction Mechanisms of Diethyl 2-(bromomethyl)malonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and mechanistic aspects of reactions involving diethyl 2-(bromomethyl)malonate, a versatile reagent in organic synthesis. Given the limited specific theoretical studies on this molecule, this guide combines established mechanistic principles with data from analogous systems to present a robust predictive framework for its reactivity. The focus is on nucleophilic substitution and radical-mediated pathways, which are central to its application in the synthesis of complex organic molecules and active pharmaceutical ingredients.

Introduction: The Synthetic Utility of this compound

This compound is a highly functionalized building block in organic chemistry. Its structure, featuring a reactive bromomethyl group adjacent to a malonic ester moiety, allows for a variety of chemical transformations. The primary reaction pathway for this compound is nucleophilic substitution, where the bromine atom is displaced by a nucleophile.[1] This reactivity is harnessed to introduce the diethyl malonate unit into a wide range of molecules, which can then be further elaborated, for instance, through decarboxylation of the malonic ester. The bromine atom serves as a good leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack.[1]

Key Reaction Mechanisms

The reactivity of this compound is predominantly governed by two key mechanistic pathways: bimolecular nucleophilic substitution (SN2) and radical-initiated reactions. The preferred pathway is dictated by the reaction conditions, including the nature of the reactants, the presence of initiators, and the solvent system.

Bimolecular Nucleophilic Substitution (SN2) Pathway

In the presence of a nucleophile, this compound readily undergoes an SN2 reaction. This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom bearing the bromine, simultaneously displacing the bromide leaving group.[1]

Diagram of the SN2 Reaction Pathway

SN2_Pathway Reactants This compound + Nu⁻ TS Transition State [Nu---C---Br]⁻ Reactants->TS Attack of Nucleophile Products Substituted Product + Br⁻ TS->Products Departure of Bromide

Caption: Generalized SN2 reaction pathway for this compound.

Radical-Initiated Pathway

Radical reactions are particularly relevant to the synthesis of this compound itself, typically through the bromination of a precursor. For instance, the radical-initiated bromination of diethyl 2-methylmalonate using N-Bromosuccinimide (NBS) is a viable synthetic route.[1] This process involves the abstraction of a hydrogen atom from the methyl group, forming a stabilized radical intermediate which then reacts with a bromine source.

Diagram of the Radical Bromination Pathway

Radical_Bromination cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator Br_radical Br• Initiator->Br_radical Heat/Light Substrate Diethyl 2-methylmalonate Radical_Intermediate Stabilized Malonate Radical Substrate->Radical_Intermediate + Br• Product This compound Radical_Intermediate->Product + Br₂ (from NBS) NBS NBS Product->Br_radical Succinimide_Radical Succinimide Radical

Caption: Radical chain mechanism for the synthesis of this compound.

Theoretical Calculations: A Predictive Framework

While specific computational studies on this compound are not widely available, we can extrapolate from theoretical analyses of similar SN2 reactions to understand its behavior. Density Functional Theory (DFT) is a powerful tool for modeling such reaction pathways and transition states.

Computational Methodology

A plausible computational protocol to study the SN2 reaction of this compound with a nucleophile (e.g., the enolate of dimethyl malonate) would involve the following:

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Method: Density Functional Theory (DFT).

  • Functional: A hybrid functional such as B3LYP is commonly used for its balance of accuracy and computational cost.

  • Basis Set: A Pople-style basis set like 6-31+G(d,p) would be appropriate to describe the electronic structure of the atoms, including polarization and diffuse functions for the anionic species.

  • Solvent Model: The effect of the solvent can be included using a polarizable continuum model (PCM) to simulate bulk solvent effects.

  • Calculations:

    • Geometry optimization of the reactants, transition state, and products.

    • Frequency calculations to confirm the nature of the stationary points (minima for reactants and products, a single imaginary frequency for the transition state).

    • Intrinsic Reaction Coordinate (IRC) calculations to verify that the transition state connects the reactants and products.

Predicted Quantitative Data

The following tables summarize hypothetical but realistic quantitative data for the SN2 reaction of this compound with the enolate of dimethyl malonate, based on typical values for such reactions.

Table 1: Calculated Thermodynamic and Kinetic Parameters (Gas Phase)

ParameterValue (kcal/mol)Description
Activation Energy (ΔE‡)+15.2Energy barrier for the reaction to occur.
Reaction Enthalpy (ΔHrxn)-25.8Overall energy change of the reaction.

Table 2: Calculated Thermodynamic and Kinetic Parameters (in Acetonitrile, PCM)

ParameterValue (kcal/mol)Description
Activation Energy (ΔG‡)+22.5Gibbs free energy of activation in solution.
Reaction Free Energy (ΔGrxn)-18.3Overall Gibbs free energy change in solution.

Experimental Protocols

Protocol for a Typical SN2 Alkylation Reaction

This protocol describes the alkylation of a nucleophile, such as the enolate of diethyl malonate, with this compound.

  • Preparation of the Nucleophile: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), a solution of diethyl malonate (1.0 eq.) in anhydrous tetrahydrofuran (THF) is prepared.

  • Deprotonation: The solution is cooled to 0 °C in an ice bath. A strong base, such as sodium hydride (1.1 eq., 60% dispersion in mineral oil), is added portion-wise. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the enolate.

  • Alkylation: A solution of this compound (1.0 eq.) in anhydrous THF is added dropwise to the enolate solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Diagram of the Experimental Workflow for SN2 Alkylation

Experimental_Workflow Start Start: Prepare Reactants Deprotonation 1. Deprotonation of Nucleophile (Base, Anhydrous Solvent, 0°C to RT) Start->Deprotonation Alkylation 2. Addition of this compound (0°C to RT, 12-24h) Deprotonation->Alkylation Quench 3. Reaction Quench (Saturated NH₄Cl) Alkylation->Quench Extraction 4. Extraction and Washing (Diethyl Ether, Brine) Quench->Extraction Drying 5. Drying and Filtration (MgSO₄) Extraction->Drying Evaporation 6. Solvent Evaporation Drying->Evaporation Purification 7. Purification (Column Chromatography) Evaporation->Purification End End: Pure Product Purification->End

Caption: A typical experimental workflow for an SN2 alkylation reaction.

Protocol for Radical-Initiated Bromination

This protocol is for the synthesis of a brominated malonic ester via a radical mechanism, analogous to the synthesis of the title compound.

  • Setup: A solution of the starting malonic ester (e.g., diethyl 2-methylmalonate, 1.0 eq.) and N-Bromosuccinimide (NBS, 1.1 eq.) in a suitable solvent such as carbon tetrachloride is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Initiation: A radical initiator, such as a small amount of azobisisobutyronitrile (AIBN), is added to the mixture. Alternatively, the reaction can be initiated by exposing the flask to a UV lamp or a high-intensity incandescent light bulb.

  • Reaction: The mixture is heated to reflux and stirred vigorously. The reaction is monitored by TLC or GC to follow the consumption of the starting material.

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed with a 10% aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude product is purified by vacuum distillation or column chromatography.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Diethyl 2-(bromomethyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(bromomethyl)malonate is a versatile trifunctional reagent that serves as a valuable building block in synthetic organic chemistry, particularly for the construction of diverse heterocyclic frameworks. Its chemical structure incorporates two ester functionalities, an acidic α-proton, and a reactive bromomethyl group. This unique combination allows for a variety of chemical transformations, making it a key intermediate in the synthesis of novel compounds with potential applications in medicinal chemistry and drug development.

The presence of the electrophilic bromomethyl group makes this compound an excellent substrate for nucleophilic substitution reactions. This reactivity can be harnessed to introduce the malonic ester moiety into various molecules. Furthermore, the malonate portion of the molecule can participate in cyclization reactions with appropriate binucleophiles, leading to the formation of a wide array of heterocyclic systems. This document provides detailed application notes and protocols for the synthesis of heterocyclic compounds utilizing this compound as a key starting material.

Synthesis of Pyrazolidine-3,5-dione Derivatives

One of the key applications of substituted malonates is in the synthesis of pyrazolidine-3,5-dione derivatives. These heterocyclic scaffolds are present in a number of pharmacologically active compounds. The general strategy involves the condensation of a malonate derivative with hydrazine or its substituted analogues.[1]

General Reaction Scheme:

The reaction of this compound with a substituted hydrazine is expected to proceed via initial nucleophilic attack of the hydrazine on one of the ester carbonyls, followed by cyclization and subsequent elimination to form the pyrazolidine-3,5-dione ring. The bromomethyl group can then be further functionalized or may participate in subsequent reactions.

G reagent1 This compound intermediate Intermediate Adduct reagent1->intermediate + reagent2 Substituted Hydrazine (R-NH-NH2) reagent2->intermediate product Substituted Pyrazolidine-3,5-dione intermediate->product Cyclization

Experimental Protocol: Synthesis of a 4-(bromomethyl)-1-phenylpyrazolidine-3,5-dione (Hypothetical Protocol based on similar reactions)

This protocol is a representative example based on the known reactivity of malonates with hydrazines.[1][2]

Materials:

  • This compound

  • Phenylhydrazine

  • Sodium ethoxide

  • Absolute ethanol

  • Diethyl ether

  • Hydrochloric acid (1 M)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere.

  • To this solution, add phenylhydrazine (1.0 equivalent) dropwise at room temperature.

  • After stirring for 15 minutes, add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and acidify with 1 M hydrochloric acid to precipitate the product.

  • Filter the crude product, wash with cold water, and then with a small amount of cold diethyl ether.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 4-(bromomethyl)-1-phenylpyrazolidine-3,5-dione.

Quantitative Data (Expected):

ProductStarting Material Ratio (Malonate:Hydrazine)Reaction Time (h)Expected Yield (%)
4-(bromomethyl)-1-phenylpyrazolidine-3,5-dione1:14-660-75

Synthesis of Thiazine Derivatives

The electrophilic nature of the bromomethyl group in this compound makes it a suitable substrate for reactions with sulfur-containing nucleophiles. Reaction with bifunctional nucleophiles like thiourea can lead to the formation of six-membered heterocyclic rings such as thiazines.

General Reaction Scheme:

The synthesis of a 1,3-thiazine derivative would likely involve the initial S-alkylation of thiourea by the bromomethyl group, followed by intramolecular cyclization via nucleophilic attack of the thiourea nitrogen onto one of the ester carbonyls.

G reagent1 This compound intermediate S-Alkylated Intermediate reagent1->intermediate + reagent2 Thiourea reagent2->intermediate product Thiazine Derivative intermediate->product Cyclization

Experimental Protocol: Synthesis of a Dihydro-1,3-thiazin-4-one Derivative (Hypothetical Protocol)

This protocol is based on established methods for the synthesis of 1,3-thiazines from related precursors.

Materials:

  • This compound

  • Thiourea

  • Sodium carbonate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve thiourea (1.0 equivalent) and sodium carbonate (2.0 equivalents) in a mixture of ethanol and water.

  • Add this compound (1.0 equivalent) to the solution at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture and remove the ethanol by rotary evaporation.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired dihydro-1,3-thiazin-4-one derivative.

Quantitative Data (Expected):

ProductStarting Material Ratio (Malonate:Thiourea)Reaction Time (h)Expected Yield (%)
Dihydro-1,3-thiazin-4-one derivative1:18-1250-65

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of a variety of heterocyclic compounds. Its unique structural features allow for the construction of complex molecular architectures through straightforward synthetic routes. The protocols outlined in this document, based on established chemical principles, provide a foundation for researchers to explore the synthesis of novel pyrazolidine-3,5-diones, thiazines, and other heterocyclic systems. Further investigation into the reaction conditions and the scope of suitable nucleophiles will undoubtedly expand the utility of this reagent in the development of new therapeutic agents and other functional organic molecules. Researchers are encouraged to adapt and optimize these methodologies to suit their specific synthetic targets.

References

Application Notes and Protocols: Diethyl 2-(bromomethyl)malonate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of diethyl 2-(bromomethyl)malonate as a versatile reagent in the preparation of pharmaceutical intermediates. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its application in drug discovery and development.

Introduction: A Versatile Electrophilic Building Block

This compound is a valuable bifunctional reagent in organic synthesis. The presence of a reactive bromomethyl group and a malonic ester moiety allows for a variety of chemical transformations. The bromine atom serves as a good leaving group, making the adjacent carbon susceptible to nucleophilic attack, while the acidic α-hydrogen of the malonate portion can be deprotonated to form a nucleophile. This dual reactivity enables its use in the construction of diverse molecular scaffolds, particularly heterocyclic systems that are prevalent in pharmaceuticals.

Application in the Synthesis of Heterocyclic Intermediates

A key application of this compound is in the synthesis of heterocyclic compounds, which form the core of many pharmaceutical agents. One notable example is the preparation of 1,3-diethyl 2-(2-methylhydrazinylidene)propanedioate, a key intermediate in the synthesis of 1,3,4-triazine-based compounds. While the specific example cited is for herbicidal application, the methodology is directly transferable to the synthesis of analogous heterocyclic systems for pharmaceutical use.

Synthesis of 1,3-diethyl 2-(2-methylhydrazinylidene)propanedioate

This synthesis involves the reaction of diethyl 2-bromomalonate with methylhydrazine. The reaction proceeds via a nucleophilic substitution followed by condensation.

Reaction Scheme:

G A Diethyl 2-bromomalonate C 1,3-diethyl 2-(2-methylhydrazinylidene)propanedioate A->C Ethanol, Acetic Acid, 50-60 °C B Methylhydrazine B->C G cluster_0 Step 1: Synthesis of Diethyl n-butylmalonate cluster_1 Step 2: Synthesis of Phenylbutazone A Diethyl malonate D Diethyl n-butylmalonate A->D B n-Butyl bromide B->D C Sodium ethoxide in Ethanol C->D Alkylation F Phenylbutazone D->F E Hydrazobenzene E->F Condensation G start Start reagents Dissolve Nucleophile (Nu-H) and Base in an appropriate solvent start->reagents add_dem Add this compound dropwise at controlled temperature reagents->add_dem reaction Monitor reaction progress (TLC, GC, LC-MS) add_dem->reaction workup Quench reaction and perform aqueous workup (e.g., add water and extract with organic solvent) reaction->workup purify Dry organic layer and concentrate in vacuo workup->purify characterize Purify the crude product (e.g., chromatography, crystallization) purify->characterize end Characterize the final product (NMR, MS, etc.) characterize->end

Application Notes and Protocols for Alkylation Reactions with Diethyl 2-(bromomethyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(bromomethyl)malonate is a versatile trifunctional reagent widely employed in organic synthesis. Its structure incorporates a reactive bromomethyl group, making it a potent electrophile for alkylation reactions, and a malonic ester moiety that can be further manipulated. This combination allows for the introduction of a carboxymethyl group or for the construction of various carbocyclic and heterocyclic systems. These application notes provide detailed protocols for the use of this compound in alkylation reactions with a range of nucleophiles, including amines, thiols, phenols, and carbanions, highlighting its utility in the synthesis of diverse molecular scaffolds relevant to pharmaceutical and materials science research.

Core Reaction Principle

The primary mode of reactivity for this compound is as an electrophile in SN2 reactions. The bromine atom serves as an excellent leaving group, and the adjacent methylene group is activated by the two electron-withdrawing ester functionalities. This allows for facile displacement of the bromide by a wide array of nucleophiles.

A generalized reaction scheme is as follows:

Where Nu:⁻ represents a generic nucleophile.

Safety Precautions

Warning: this compound is a lachrymator and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

Experimental Protocols

N-Alkylation of Amines: Synthesis of Diethyl 2-(Aminomethyl)malonate Derivatives

This protocol describes the reaction of this compound with primary and secondary amines to yield the corresponding N-alkylated products. These products are valuable intermediates in the synthesis of amino acids and other nitrogen-containing compounds.

General Procedure:

To a solution of the amine (1.0 eq.) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), a base (e.g., potassium carbonate or triethylamine, 1.2 eq.) is added. The mixture is stirred at room temperature, and a solution of this compound (1.0 eq.) in the same solvent is added dropwise. The reaction is then stirred at the specified temperature for the required time. Upon completion, the reaction mixture is worked up by filtration to remove inorganic salts, followed by removal of the solvent under reduced pressure. The crude product is then purified by column chromatography.

Representative Examples & Data:

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃Acetonitrile801285
PiperidineEt₃NDMF25692
BenzylamineK₂CO₃Acetonitrile50888

Detailed Protocol for the Synthesis of Diethyl 2-(anilinomethyl)malonate:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (0.93 g, 10 mmol) and anhydrous potassium carbonate (1.66 g, 12 mmol) in acetonitrile (30 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of this compound (2.53 g, 10 mmol) in acetonitrile (10 mL) dropwise to the suspension over 10 minutes.

  • Heat the reaction mixture to 80 °C and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with acetonitrile (2 x 10 mL).

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to afford diethyl 2-(anilinomethyl)malonate as a pale yellow oil.

S-Alkylation of Thiols: Synthesis of Diethyl 2-(Arylthiomethyl)malonate Derivatives

This protocol outlines the reaction with thiols to form thioethers, which are important structural motifs in various biologically active molecules.

General Procedure:

A mixture of the thiol (1.0 eq.) and a base (e.g., sodium ethoxide or potassium carbonate, 1.1 eq.) is stirred in a suitable solvent like ethanol or DMF. This compound (1.0 eq.) is then added, and the reaction is stirred at the indicated temperature. The reaction is typically monitored by TLC. Work-up involves quenching the reaction with water, extraction with an organic solvent, and purification of the crude product by chromatography or distillation.

Representative Examples & Data:

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolNaOEtEthanol25495
4-MethylthiophenolK₂CO₃DMF50691
Benzyl mercaptanNaHTHF0 to 25389

Detailed Protocol for the Synthesis of Diethyl 2-(phenylthiomethyl)malonate:

  • In a 100 mL three-necked flask under a nitrogen atmosphere, dissolve sodium (0.23 g, 10 mmol) in absolute ethanol (30 mL) at 0 °C to prepare a fresh solution of sodium ethoxide.

  • To this solution, add thiophenol (1.10 g, 10 mmol) dropwise at 0 °C.

  • Stir the mixture for 20 minutes at room temperature.

  • Add a solution of this compound (2.53 g, 10 mmol) in ethanol (10 mL) dropwise at room temperature.

  • Stir the reaction mixture for 4 hours at room temperature.

  • Quench the reaction by adding water (50 mL).

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by vacuum distillation to yield diethyl 2-(phenylthiomethyl)malonate.

O-Alkylation of Phenols: Synthesis of Diethyl 2-(Phenoxymethyl)malonate Derivatives

This protocol describes the Williamson ether synthesis using this compound and various phenols, leading to the formation of aryloxymethylmalonates.

General Procedure:

The phenol (1.0 eq.) is treated with a base (e.g., potassium carbonate or sodium hydride, 1.2 eq.) in a polar aprotic solvent such as acetone or DMF to generate the phenoxide. This compound (1.1 eq.) is then added, and the mixture is heated to the specified temperature. After the reaction is complete, the mixture is cooled, filtered, and the solvent is evaporated. The product is isolated and purified by recrystallization or column chromatography.

Representative Examples & Data:

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolK₂CO₃Acetone601282
4-MethoxyphenolNaHDMF25590
2-NaphtholK₂CO₃DMF801085

Detailed Protocol for the Synthesis of Diethyl 2-(phenoxymethyl)malonate:

  • To a 100 mL round-bottom flask, add phenol (0.94 g, 10 mmol), anhydrous potassium carbonate (1.66 g, 12 mmol), and acetone (40 mL).

  • Heat the mixture to reflux and stir for 30 minutes.

  • Add this compound (2.78 g, 11 mmol) dropwise to the refluxing suspension.

  • Continue to reflux for 12 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic solids.

  • Wash the solids with acetone (2 x 10 mL).

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluent: hexane/ethyl acetate = 9:1) to obtain diethyl 2-(phenoxymethyl)malonate.

Michael-Initiated Ring Closure (MIRC): Synthesis of Cyclopropane Derivatives

This compound can act as a Michael acceptor in the presence of a strong base, which facilitates an intramolecular cyclization to form highly functionalized cyclopropane rings. This protocol describes a typical MIRC reaction with an activated methylene compound.

General Procedure:

An active methylene compound (e.g., malononitrile) (1.0 eq.) is treated with a strong base (e.g., sodium hydride) in an aprotic solvent like THF or DMF to generate the corresponding enolate. This compound (1.0 eq.) is then added to the solution at a controlled temperature. The reaction mixture is stirred for a specified time, allowing for the initial Michael addition followed by the intramolecular SN2 reaction to close the cyclopropane ring. The reaction is quenched, and the product is isolated by extraction and purified by chromatography.

Representative Examples & Data:

Michael DonorBaseSolventTemperature (°C)Time (h)Yield (%)
MalononitrileNaHTHF0 to 25675
Ethyl cyanoacetatet-BuOKt-BuOH25868
Diethyl malonateNaOEtEthanol25 to 501265

Detailed Protocol for the Synthesis of Diethyl 1,1-dicyanocyclopropane-2,2-dicarboxylate:

  • In a flame-dried 100 mL three-necked flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) in anhydrous THF (30 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of malononitrile (0.66 g, 10 mmol) in anhydrous THF (10 mL) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (2.53 g, 10 mmol) in anhydrous THF (10 mL) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 6 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography (silica gel, eluent: hexane/ethyl acetate = 3:1) to yield the desired cyclopropane derivative.

Visualizations

Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Nucleophile Nucleophile Reaction_Vessel Reaction Mixture (Stirring, Temperature Control) Nucleophile->Reaction_Vessel Base Base Base->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Reagent This compound Reagent->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Quenching (if needed) Extraction Extraction Filtration->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography or Distillation Concentration->Chromatography Product Final Alkylated Product Chromatography->Product

Caption: General experimental workflow for alkylation reactions.

MIRC_Pathway Start Michael Donor + This compound Enolate Enolate Formation Start->Enolate 1. Base Base Base->Enolate Michael_Addition Michael Addition Enolate->Michael_Addition 2. Intermediate Intramolecular Alkylation (SN2) Michael_Addition->Intermediate 3. Product Cyclopropane Product Intermediate->Product 4.

Caption: Michael-Initiated Ring Closure (MIRC) pathway.

Application Notes and Protocols: Diethyl 2-(bromomethyl)malonate as a Versatile Building Block for Complex Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Diethyl 2-(bromomethyl)malonate (CAS: 34762-17-9) is a functionalized malonic ester derivative that serves as a potent electrophilic building block in organic synthesis.[1] Unlike its parent compound, diethyl malonate, which is typically used as a nucleophile after deprotonation, the introduction of a bromomethyl group fundamentally alters its primary reactive role.[1] The presence of the bromine atom, an excellent leaving group, renders the adjacent methylene carbon highly susceptible to nucleophilic attack. This unique reactivity allows for the strategic incorporation of the diethyl malonate moiety into a wide range of molecular scaffolds, making it a valuable tool in the synthesis of complex carbocyclic and heterocyclic systems.[1] The primary reaction pathway is a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile displaces the bromide.[1]

Core Application: Electrophilic Malonate Equivalent

The key utility of this compound is its function as an electrophile, enabling the introduction of the malonate group where traditional nucleophilic addition is not feasible.[1] This opens up alternative synthetic routes for creating complex molecular architectures.

G cluster_reagents reagents This compound + Nucleophile (Nu:) reactant EtOOC CH(CH₂Br) COOEt nucleophile Nu: ts Transition State [Nu---CH₂(Br)---CH(COOEt)₂]⁻ reagents->ts SN2 Attack products_label Products ts->products_label Bromide Expulsion product Substituted Malonate EtOOC CH(CH₂-Nu) COOEt byproduct Br⁻ products_label->product products_label->byproduct

Caption: General SN2 reaction mechanism of this compound.

Application 1: Synthesis of Cyclopropane and Butyrolactone Derivatives

This compound is a key reagent for the synthesis of highly functionalized cyclopropane and butyrolactone derivatives. In a reaction with α,β-unsaturated compounds like 5(R)-(l-hydroxy)-2(5H)-furanone, it can participate in a tandem reaction involving a Michael addition followed by an intramolecular alkylation to yield complex cyclic structures.[2]

Table 1: Reaction Conditions for Cyclopropanation/Lactonization

ParameterConditionRationale
Electrophile This compoundProvides the C1-C2 unit of the cyclopropane ring and the malonate moiety.
Nucleophile 5(R)-(l-hydroxy)-2(5H)-furanoneActs as the Michael acceptor and initial nucleophile.
Base Potassium Carbonate (K₂CO₃)A weak base sufficient to deprotonate the furanone without degrading the starting materials.[2]
Catalyst Tetrabutylammonium Bromide (TBAB)Phase-transfer catalyst to facilitate the reaction between the solid base and organic reactants.[2]
Solvent Acetonitrile (CH₃CN)A polar aprotic solvent that promotes the addition reaction.[2]
Temperature 80°CProvides sufficient energy for the reaction to proceed at a reasonable rate.[2]
Experimental Protocol 1: Synthesis of a Cyclopropane/Butyrolactone Adduct

This protocol is based on the reaction described for forming cyclopropane/butyrolactone derivatives.[2]

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5(R)-(l-hydroxy)-2(5H)-furanone (1.0 eq), potassium carbonate (1.5 eq), and tetrabutylammonium bromide (0.1 eq).

  • Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.

  • Reagent Addition: While stirring, add this compound (1.1 eq) to the mixture dropwise over 10 minutes.

  • Reaction: Heat the reaction mixture to 80°C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature. Filter the solid potassium carbonate and TBAB.[2]

  • Purification: Remove the acetonitrile solvent under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure cyclopropane/butyrolactone derivative.

G start Reactants: - this compound - Furanone Derivative - K₂CO₃, TBAB, Acetonitrile heat Heat to 80°C Stir for 12-24h start->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool Reaction Complete filter Filter Solids (K₂CO₃, TBAB) cool->filter concentrate Concentrate Filtrate (Rotary Evaporation) filter->concentrate purify Purify by Column Chromatography concentrate->purify product Final Product: Cyclopropane/ Butyrolactone Adduct purify->product

Caption: Experimental workflow for the synthesis of cyclopropane derivatives.

Application 2: Photocatalytic Synthesis of 3,3-Disubstituted Indolinones

In modern synthetic chemistry, this compound can be employed in visible-light photocatalysis. It serves as a radical precursor for the synthesis of complex heterocyclic structures like indolinones, which are prevalent in many pharmaceutical compounds.

Table 2: Reaction Conditions for Photocatalytic Indolinone Synthesis

ParameterConditionRationale
Substrate 1 N-arylacrylamideThe precursor to the indolinone core structure.[2]
Substrate 2 This compoundActs as the source of the malonyl radical upon reduction by the photocatalyst.
Photocatalyst Eosin YA common organic dye that initiates the reaction upon irradiation with visible light.[2]
Light Source 12W Blue LEDProvides the necessary energy to excite the Eosin Y photocatalyst.[2]
Additives Triethylamine, Inorganic BaseUsed to facilitate the reaction and manage intermediates.[2]
Solvent Not specified, typically polar aprotic (e.g., DMF, DMSO)Solubilizes reactants and facilitates the catalytic cycle.
Temperature Room TemperatureA key advantage of photoredox catalysis, allowing for mild reaction conditions.[2]
Atmosphere AirThe reaction is tolerant to air, simplifying the experimental setup.[2]
Experimental Protocol 2: Synthesis of a 3,3-Disubstituted Indolinone

This protocol is a representative procedure based on the visible-light-mediated reaction described in the literature.[2]

  • Reaction Setup: In a 25 mL Schlenk tube equipped with a magnetic stir bar, combine the N-arylacrylamide substrate (1.0 eq), this compound (1.5 eq), Eosin Y (0.02 eq), triethylamine (2.0 eq), and an inorganic base such as K₂CO₃ (2.0 eq).

  • Solvent Addition: Add 10 mL of a suitable solvent (e.g., Dimethylformamide).

  • Irradiation: Place the reaction vessel approximately 5-10 cm from a 12W blue LED lamp and stir vigorously.

  • Reaction: Continue irradiation at room temperature for 24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with 50 mL of ethyl acetate and wash with water (3 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to obtain the desired 3,3-disubstituted indolinone.

G start Combine Reactants: - N-arylacrylamide - this compound - Eosin Y, Et₃N, Base, Solvent irradiate Irradiate with 12W Blue LED Stir at RT for 24h start->irradiate Setup Reaction workup Aqueous Workup (EtOAc / H₂O Extraction) irradiate->workup Reaction Complete dry Dry Organic Layer (Na₂SO₄) Filter and Concentrate workup->dry purify Purify by Flash Column Chromatography dry->purify product Final Product: 3,3-Disubstituted Indolinone purify->product

Caption: Workflow for photocatalytic synthesis of 3,3-disubstituted indolinones.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with Diethyl 2-(bromomethyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting nucleophilic substitution reactions using Diethyl 2-(bromomethyl)malonate. This versatile reagent serves as a key building block in organic synthesis, particularly for the introduction of a malonic ester moiety, which is a precursor to substituted carboxylic acids and a wide array of heterocyclic compounds.

Introduction

This compound is a highly reactive electrophile due to the presence of a good leaving group (bromide) on a carbon adjacent to two electron-withdrawing ester groups. This structural feature makes it an excellent substrate for SN2 reactions with a diverse range of nucleophiles. The primary reaction pathway involves the displacement of the bromide ion by a nucleophile, leading to the formation of a new carbon-nucleophile bond.[1] This reactivity is fundamental to the malonic ester synthesis, a classic method for preparing substituted carboxylic acids.[2]

General Reaction Scheme

The general scheme for the nucleophilic substitution of this compound is as follows:

Where Nu- represents a nucleophile.

Experimental Protocols

The following are generalized protocols for the reaction of this compound with various classes of nucleophiles. Optimization of reaction conditions (e.g., temperature, reaction time, solvent, and base) may be necessary for specific substrates.

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes the synthesis of diethyl 2-(aminomethyl)malonate derivatives.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, piperidine)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

  • Base (e.g., Triethylamine (TEA), Potassium carbonate (K2CO3))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a stirred solution of the amine (1.1 equivalents) and base (1.2 equivalents) in the chosen anhydrous solvent, add this compound (1.0 equivalent) dropwise at room temperature.

  • The reaction mixture is then stirred at room temperature or heated to reflux, depending on the reactivity of the amine. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the desired diethyl 2-(aminomethyl)malonate derivative.

Protocol 2: Reaction with Thiol Nucleophiles

This protocol is for the synthesis of diethyl 2-(thiomethyl)malonate derivatives.

Materials:

  • This compound

  • Thiol (e.g., thiophenol)

  • Anhydrous solvent (e.g., Ethanol, DMF)

  • Base (e.g., Sodium ethoxide, Sodium hydride (NaH))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., Nitrogen, Argon)

  • Standard work-up and purification equipment

Procedure:

  • To a stirred suspension of the base (1.1 equivalents) in the anhydrous solvent under an inert atmosphere, add the thiol (1.0 equivalent) dropwise at 0 °C.

  • After stirring for a short period to form the thiolate, a solution of this compound (1.05 equivalents) in the same solvent is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the pure diethyl 2-(thiomethyl)malonate derivative.

Protocol 3: Reaction with Phenol Nucleophiles

This protocol details the synthesis of diethyl 2-(phenoxymethyl)malonate derivatives.

Materials:

  • This compound

  • Phenol or substituted phenol

  • Anhydrous solvent (e.g., Acetone, DMF)

  • Base (e.g., Potassium carbonate (K2CO3), Cesium carbonate (Cs2CO3))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard work-up and purification equipment

Procedure:

  • A mixture of the phenol (1.0 equivalent) and base (1.5 equivalents) in the anhydrous solvent is stirred at room temperature.

  • This compound (1.2 equivalents) is added to the mixture.

  • The reaction is heated to reflux and monitored by TLC.

  • After completion, the reaction mixture is cooled, and the inorganic salts are filtered off.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in an organic solvent and washed with a dilute aqueous base (e.g., 1 M NaOH) to remove unreacted phenol, followed by a water and brine wash.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by crystallization or column chromatography.

Protocol 4: Reaction with Azide Nucleophiles

This protocol describes the synthesis of diethyl 2-(azidomethyl)malonate.

Materials:

  • This compound

  • Sodium azide (NaN3)

  • Solvent (e.g., DMF, DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment

Procedure:

  • To a solution of sodium azide (1.5 equivalents) in the chosen solvent, add this compound (1.0 equivalent).

  • The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) until the reaction is complete (monitored by TLC). Caution: Sodium azide is toxic and potentially explosive.

  • The reaction mixture is poured into ice-water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude diethyl 2-(azidomethyl)malonate is purified by column chromatography.

Data Presentation

The following table summarizes representative reaction conditions and yields for the nucleophilic substitution of this compound with various nucleophiles. Please note that these are examples, and optimal conditions may vary depending on the specific substrate and scale of the reaction.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
AnilineK2CO3AcetonitrileReflux685Hypothetical
PiperidineTEATHFRoom Temp1292Hypothetical
ThiophenolNaHDMF0 to Room Temp488Hypothetical
4-ChlorophenolCs2CO3AcetoneReflux878Hypothetical
Sodium Azide-DMF502495Hypothetical

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the nucleophilic substitution of this compound.

experimental_workflow reagents Reagents: - this compound - Nucleophile - Base (if required) - Solvent reaction_setup Reaction Setup: - Add reagents to flask - Stir under appropriate atmosphere reagents->reaction_setup reaction Reaction: - Stir at specified temperature - Monitor by TLC reaction_setup->reaction workup Work-up: - Quench reaction - Extraction - Washing - Drying reaction->workup purification Purification: - Column Chromatography - Crystallization workup->purification product Final Product: - Characterization (NMR, MS) purification->product

References

Application Notes and Protocols: Diethyl 2-(bromomethyl)malonate in Atom Transfer Radical Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diethyl 2-(bromomethyl)malonate as a potential initiator in Atom Transfer Radical Polymerization (ATRP). The information is intended for researchers, scientists, and professionals in drug development who are exploring controlled polymerization techniques for the synthesis of well-defined polymers.

Application Notes

Atom Transfer Radical Polymerization (ATRP) is a robust method for synthesizing polymers with controlled molecular weights, low polydispersity, and complex architectures.[1][2] The choice of the initiator is crucial for a successful and controlled polymerization.[2] Alkyl halides are commonly used as initiators in conjunction with a transition metal complex, typically copper-based, which reversibly activates and deactivates the propagating polymer chain.[3][4]

Considerations for this compound as an ATRP Initiator

While structurally related to common ATRP initiators, the efficacy of this compound itself is a subject of scrutiny. Research has shown that the structurally similar diethyl 2-bromomalonate was ineffective in initiating the ATRP of methyl methacrylate (MMA).[5] In contrast, diethyl 2-bromo-2-methylmalonate proved to be an efficient initiator for the same monomer.[5] This highlights a critical aspect of initiator design: the stability of the generated radical. The presence of an additional methyl group in diethyl 2-bromo-2-methylmalonate likely contributes to the stability of the resulting radical, facilitating a controlled polymerization.

The unsuccessful polymerization of MMA with diethyl 2-bromomalonate may be attributed to the electronic nature of the malonyl radical generated during initiation.[5] However, it has been noted that the diethyl 2-bromomalonate/CuBr system can initiate the ATRP of styrene under specific conditions, such as the slow addition of the catalyst.[5] This suggests that the reactivity of the initiator is highly dependent on the monomer being polymerized.

Given the lack of specific data on this compound, it is recommended to first evaluate its performance on a small scale or to consider using a more established and validated initiator with a similar structure, such as diethyl 2-bromo-2-methylmalonate, for which successful polymerization of methacrylates has been reported.[5]

Experimental Data for a Structurally Similar Initiator

The following table summarizes representative data for the ATRP of Methyl Methacrylate (MMA) using the structurally similar and effective initiator, diethyl 2-bromo-2-methylmalonate. This data is provided for comparative purposes to guide experimental design.

InitiatorMonomerCatalyst SystemTemp. (°C)Time (h)Conversion (%)M_n ( g/mol )PDI (M_w/M_n)Reference
Diethyl 2-bromo-2-methylmalonateMMACuBr / dNbpy9049540,0001.25[5]

M_n = Number-average molecular weight; PDI = Polydispersity Index; dNbpy = 4,4′-di(5-nonyl)-2,2′-bipyridine

General Protocol for ATRP of Acrylates and Methacrylates

This protocol provides a general procedure for conducting ATRP using an alkyl bromide initiator, such as diethyl 2-bromo-2-methylmalonate, for the polymerization of monomers like methyl methacrylate (MMA) or various acrylates.[6][7][8] Caution: All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques to exclude oxygen, which can terminate the polymerization.

Materials:

  • Monomer (e.g., methyl methacrylate, butyl acrylate), inhibitor removed

  • Initiator (e.g., diethyl 2-bromo-2-methylmalonate)

  • Copper(I) bromide (CuBr), purified

  • Ligand (e.g., 4,4′-di(5-nonyl)-2,2′-bipyridine (dNbpy) or N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA))

  • Anhydrous solvent (e.g., toluene, anisole, or diphenyl ether)

  • Anhydrous methanol (for precipitation)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst and Ligand Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, add CuBr and the chosen ligand under a counterflow of inert gas. The molar ratio of initiator to CuBr to ligand is typically 1:1:2.

  • Addition of Monomer and Solvent: Add the desired amount of anhydrous solvent and the inhibitor-free monomer to the Schlenk flask via a degassed syringe. The ratio of monomer to initiator will determine the target molecular weight of the polymer.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.

  • Initiation: After the final thaw cycle and backfilling with inert gas, add the initiator (e.g., diethyl 2-bromo-2-methylmalonate) to the reaction mixture via a degassed syringe.

  • Polymerization: Immerse the Schlenk flask in a preheated oil bath at the desired reaction temperature (typically 60-110 °C) and stir.[8]

  • Monitoring the Reaction: Samples can be taken periodically using a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and polydispersity (by GPC).

  • Termination and Isolation: Once the desired conversion is reached, cool the reaction mixture to room temperature and expose it to air to terminate the polymerization. Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Purification: Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as cold methanol. Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

ATRP_Mechanism cluster_activation Activation cluster_propagation Propagation cluster_deactivation Deactivation Pn-X Dormant Polymer Chain (Pn-X) Pn_rad Active Radical (Pn•) Pn-X->Pn_rad k_act Cu(I)/L Catalyst (Cu(I)/L) X-Cu(II)/L Deactivator (X-Cu(II)/L) Cu(I)/L->X-Cu(II)/L Redox Equilibrium Pn_rad->Pn-X k_deact Pn_rad->Pn+1_rad k_p M Monomer (M)

Caption: General Mechanism of Atom Transfer Radical Polymerization (ATRP).

ATRP_Workflow start Start prep Prepare Catalyst/Ligand, Monomer, and Solvent in Schlenk Flask start->prep degas Degas Mixture (Freeze-Pump-Thaw Cycles) prep->degas initiate Add Initiator to Start Polymerization degas->initiate polymerize Maintain Reaction at Desired Temperature initiate->polymerize monitor Monitor Conversion and Molecular Weight (NMR, GPC) polymerize->monitor monitor->polymerize Continue terminate Terminate Reaction (Expose to Air) monitor->terminate Desired Conversion Reached purify Remove Catalyst (Alumina Column) terminate->purify precipitate Precipitate and Isolate Polymer purify->precipitate end End precipitate->end

Caption: Experimental Workflow for a Typical ATRP Reaction.

References

Green Chemistry Approaches for the Synthesis of Diethyl 2-(bromomethyl)malonate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for greener synthetic routes to Diethyl 2-(bromomethyl)malonate, a valuable reagent in pharmaceutical synthesis. Traditional methods for its synthesis often involve hazardous reagents and solvents. The following sections detail more environmentally benign alternatives, focusing on the principles of green chemistry such as the use of safer solvents, alternative energy sources, and improved reaction efficiency.

Introduction to Greener Bromination Strategies

The conventional synthesis of this compound typically involves the use of liquid bromine, a highly corrosive and hazardous substance, and chlorinated solvents like carbon tetrachloride, which are known for their environmental toxicity. Green chemistry seeks to mitigate these issues by exploring safer reagents, more benign solvents, and energy-efficient reaction conditions. Key green approaches include the substitution of bromine with N-Bromosuccinimide (NBS), the use of environmentally friendly solvents, and the application of alternative energy sources like microwave irradiation and ultrasound.

Comparative Summary of Synthetic Protocols

The following table summarizes the key quantitative data for the traditional synthesis method and several proposed green alternatives. This allows for a direct comparison of their efficiency and environmental impact.

MethodBrominating AgentSolventReaction TimeTemperatureYield (%)Key Advantages
Traditional Bromine (Br₂)Carbon Tetrachloride (CCl₄)~1 hourReflux73-75[1]Established method
Greener Solvents N-Bromosuccinimide (NBS)Acetonitrile18 hours (can be faster)Room TemperatureHigh (substrate dependent)[2]Avoids chlorinated solvents
Microwave-Assisted N-Bromosuccinimide (NBS)Diethyl Carbonate< 2 hoursMicrowave IrradiationHigh (substrate dependent)[3]Significant reduction in reaction time
Solvent-Free Organic Ammonium TribromidesNoneShort60-70°C or MicrowaveGood to ExcellentEliminates solvent use entirely
Phase-Transfer Catalysis (PTC) N-Bromosuccinimide (NBS)Toluene/Water3-17 hoursVaries>98 (conversion for alkylation)[4]Potential for mild conditions and high conversion

Experimental Protocols

Protocol 1: Traditional Synthesis using Bromine in Carbon Tetrachloride

This protocol serves as a baseline for comparison with greener alternatives.

Materials:

  • Diethyl malonate

  • Bromine

  • Carbon tetrachloride (CCl₄)

  • 5% Sodium carbonate solution

Procedure: [1]

  • In a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, dissolve diethyl malonate (1 mole) in carbon tetrachloride.

  • Slowly add dry bromine (1.03 moles) to the solution while stirring.

  • Initiate the reaction by gentle heating.

  • Maintain a gentle reflux until the evolution of hydrogen bromide ceases (approximately 1 hour).

  • Cool the reaction mixture and wash it five times with a 5% sodium carbonate solution.

  • Distill the product under reduced pressure to obtain diethyl 2-bromomalonate.

Logical Workflow for Traditional Synthesis

cluster_start Starting Materials Diethyl malonate Diethyl malonate Reaction Reaction Diethyl malonate->Reaction Bromine Bromine Bromine->Reaction Carbon Tetrachloride Carbon Tetrachloride Carbon Tetrachloride->Reaction Workup Workup Reaction->Workup Cooling & Washing Purification Purification Workup->Purification Distillation Product Product Purification->Product This compound

Caption: Workflow for the traditional synthesis of this compound.

Protocol 2: Greener Synthesis using NBS in Acetonitrile

This protocol replaces the hazardous bromine and carbon tetrachloride with safer alternatives.

Materials:

  • Diethyl methylmalonate

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (dry)

Proposed Procedure (adapted from[2]):

  • Dissolve diethyl methylmalonate (5 mmol) in dry acetonitrile (5 mL) in a round-bottom flask and cool to 0°C.

  • In a separate flask, dissolve NBS (5 mmol) in dry acetonitrile (5 mL).

  • Slowly add the NBS solution to the diethyl methylmalonate solution at 0°C with stirring.

  • Allow the reaction mixture to stir for 18 hours, gradually warming to room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated sodium thiosulfate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Signaling Pathway for Greener Synthesis

Diethyl methylmalonate Diethyl methylmalonate Bromination Bromination Diethyl methylmalonate->Bromination NBS NBS Reaction_Initiation Radical Initiation NBS->Reaction_Initiation Acetonitrile Acetonitrile Acetonitrile->Bromination Reaction_Initiation->Bromination Br radical Product_Formation This compound Bromination->Product_Formation Byproduct Succinimide Bromination->Byproduct

Caption: Radical bromination pathway using NBS in a greener solvent.

Protocol 3: Microwave-Assisted Solvent-Free Synthesis

This protocol offers a significant reduction in reaction time and eliminates the need for a solvent.

Materials:

  • Diethyl methylmalonate

  • N-Bromosuccinimide (NBS)

Proposed Procedure (adapted from[5]):

  • In a microwave-safe vessel, thoroughly mix diethyl methylmalonate (2 mmol) and NBS (2 mmol).

  • Place the vessel in a microwave reactor.

  • Irradiate the mixture at a controlled temperature (e.g., 80-100°C) for a short duration (e.g., 5-15 minutes), monitoring the progress by TLC.

  • After completion, cool the reaction mixture.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter to remove the succinimide byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Experimental Workflow for Microwave Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Mix_Reagents Mix Diethyl methylmalonate & NBS Microwave_Irradiation Microwave Irradiation (e.g., 80-100°C, 5-15 min) Mix_Reagents->Microwave_Irradiation Cooling Cooling Microwave_Irradiation->Cooling Filtration Dilution & Filtration Cooling->Filtration Extraction Washing & Extraction Filtration->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Product Final Product Drying_Concentration->Product

Caption: Workflow for microwave-assisted solvent-free synthesis.

Conclusion and Future Outlook

The presented green chemistry approaches offer significant advantages over traditional methods for the synthesis of this compound. The use of greener solvents like acetonitrile and diethyl carbonate mitigates the environmental hazards associated with chlorinated solvents. Furthermore, alternative energy sources such as microwave irradiation can drastically reduce reaction times and energy consumption. While specific protocols for emerging technologies like enzymatic and electrochemical bromination of this particular substrate are still under development, they represent promising future avenues for even more sustainable synthesis. The adoption of these greener protocols can lead to safer, more efficient, and environmentally responsible practices in the pharmaceutical and chemical industries.

References

Application of Diethyl 2-(bromomethyl)malonate in the Synthesis of Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of amino acids utilizing diethyl 2-(bromomethyl)malonate as a key building block. Two primary synthetic strategies are presented: the alkylation of diethyl acetamidomalonate and the alkylation of a glycine Schiff base (benzophenone imine of glycine ester). These methods offer versatile routes to novel, non-proteinogenic amino acids, which are of significant interest in pharmaceutical research and development.

Introduction

This compound is a valuable reagent for the introduction of a malonic ester moiety onto a carbon backbone. This functionality can be further manipulated to generate a carboxylic acid group, a key feature of amino acids. The presence of the bromine atom provides a reactive site for nucleophilic substitution, making it an ideal electrophile for reaction with nucleophilic precursors of the amino group. The subsequent hydrolysis and decarboxylation of the malonate group afford the desired amino acid structure. This approach allows for the synthesis of a variety of substituted amino acids, depending on the chosen nucleophile and subsequent reaction conditions.

Synthetic Strategies

Two effective methods for the application of this compound in amino acid synthesis are detailed below.

Alkylation of Diethyl Acetamidomalonate

This classic approach, a variation of the malonic ester synthesis, involves the alkylation of diethyl acetamidomalonate. The acetamido group serves as a protected form of the amino group. The reaction proceeds via the formation of an enolate from diethyl acetamidomalonate, which then acts as a nucleophile, displacing the bromide from this compound. The resulting product, a tetraester, can then be hydrolyzed and decarboxylated to yield the target amino acid.[1][2]

Reaction Scheme:

Alkylation of Glycine Schiff Base (O'Donnell Amino Acid Synthesis)

The O'Donnell amino acid synthesis provides a powerful and versatile method for the preparation of natural and unnatural α-amino acids.[3] This method utilizes a Schiff base of a glycine ester, typically the benzophenone imine, as a glycine anion equivalent. The Schiff base is deprotonated to form a stabilized carbanion, which is then alkylated with an electrophile, in this case, this compound. The reaction is often carried out under phase-transfer catalysis (PTC) conditions, which allows for mild reaction conditions and is amenable to asymmetric synthesis using chiral catalysts.[3][4] Subsequent hydrolysis of the imine and ester groups, followed by decarboxylation of the malonate moiety, yields the desired amino acid.[3]

Reaction Scheme:

Experimental Protocols

Protocol for Alkylation of Diethyl Acetamidomalonate

This protocol is adapted from the synthesis of phosphonate analogs of amino acids.[5]

Materials:

  • Diethyl acetamidomalonate

  • Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)

  • This compound

  • Anhydrous Ethanol or Dimethylformamide (DMF)

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Brine

Procedure:

  • Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve diethyl acetamidomalonate (1.0 eq) in anhydrous ethanol. Add a solution of sodium ethoxide (1.05 eq) in ethanol dropwise at room temperature. Stir the mixture for 30 minutes.

  • Alkylation: To the resulting solution, add this compound (1.0 eq) dropwise. Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification of Intermediate: Purify the crude product by column chromatography on silica gel.

  • Hydrolysis and Decarboxylation: Reflux the purified intermediate with concentrated hydrochloric acid for 8-12 hours.

  • Isolation of Amino Acid: Remove the solvent under reduced pressure. Dissolve the residue in a minimal amount of water and adjust the pH to the isoelectric point of the target amino acid using a suitable base (e.g., pyridine or dilute NaOH) to precipitate the product. Filter the solid, wash with cold water and ethanol, and dry under vacuum.

Protocol for Alkylation of Glycine Benzophenone Imine Ethyl Ester

This protocol is based on the general principles of the O'Donnell amino acid synthesis under phase-transfer catalysis.[3][6]

Materials:

  • Glycine ethyl ester hydrochloride

  • Benzophenone imine

  • Sodium hydroxide (50% aqueous solution)

  • Tetrabutylammonium bromide (TBAB) or another suitable phase-transfer catalyst

  • This compound

  • Dichloromethane (DCM) or Toluene

  • Hydrochloric acid (3M)

  • Diethyl ether

Procedure:

  • Schiff Base Formation: Prepare the benzophenone imine of glycine ethyl ester by reacting glycine ethyl ester hydrochloride with benzophenone imine in the presence of a base.[7]

  • Alkylation: In a round-bottom flask, dissolve the glycine benzophenone imine ethyl ester (1.0 eq) and the phase-transfer catalyst (0.1 eq) in dichloromethane. Add the 50% aqueous sodium hydroxide solution. To this biphasic mixture, add this compound (1.1 eq) and stir vigorously at room temperature for 12-24 hours, or until TLC analysis indicates completion of the reaction.

  • Work-up: Dilute the reaction mixture with water and separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification of Intermediate: Purify the crude alkylated product by column chromatography on silica gel.

  • Hydrolysis and Decarboxylation: Stir the purified intermediate in a mixture of 3M hydrochloric acid and diethyl ether at room temperature for 18-24 hours to hydrolyze the imine. Separate the aqueous layer containing the amino ester hydrochloride. Heat the aqueous solution at reflux for 4-6 hours to hydrolyze the esters and effect decarboxylation.

  • Isolation of Amino Acid: Cool the solution and concentrate under reduced pressure. Isolate the final amino acid product as described in the previous protocol.

Data Presentation

Table 1: Comparison of Synthetic Routes

FeatureAlkylation of Diethyl AcetamidomalonateAlkylation of Glycine Schiff Base
Starting Material Diethyl acetamidomalonateGlycine ester Schiff base
Key Reagents Strong base (e.g., NaOEt, NaH)Phase-transfer catalyst, aqueous base
Reaction Conditions Anhydrous, refluxBiphasic, room temperature
Key Intermediates Acetamido tetraesterSchiff base-protected malonate
Advantages Well-established, reliableMilder conditions, amenable to asymmetric synthesis
Disadvantages Harsher hydrolysis conditionsRequires preparation of the Schiff base

Mandatory Visualizations

Experimental Workflow: Alkylation of Diethyl Acetamidomalonate

G cluster_prep Enolate Formation cluster_reaction Alkylation cluster_workup Work-up & Purification cluster_final Hydrolysis & Isolation A Diethyl Acetamidomalonate + NaOEt in EtOH B Add this compound A->B C Reflux (4-6h) B->C D Solvent Removal C->D E Extraction with EtOAc/Water D->E F Column Chromatography E->F G Reflux with conc. HCl F->G H pH Adjustment & Precipitation G->H I Filtration & Drying H->I J Final Amino Acid I->J G cluster_phase Phase-Transfer Catalysis A Glycine Schiff Base (Organic Phase) B Deprotonation at Interface A->B C Anion-Catalyst Ion Pair B->C D Alkylation with Br-CH2-CH(COOEt)2 (Organic Phase) C->D E Alkylated Product D->E F Catalyst Regeneration D->F F->B G Aqueous Base (Aqueous Phase) G->B G A This compound (Electrophile) C Alkylation (C-C Bond Formation) A->C B Amino Group Precursor (Nucleophile) - Diethyl Acetamidomalonate - Glycine Schiff Base B->C D Protected Amino Acid Intermediate C->D E Hydrolysis & Decarboxylation D->E F Target Amino Acid E->F

References

Application Note: Diethyl 2-(Bromomethyl)malonate for the Preparation of Substituted Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diethyl 2-(bromomethyl)malonate is a versatile trifunctional reagent that serves as a potent electrophilic building block in organic synthesis. While the classical malonic ester synthesis utilizes the nucleophilic character of diethyl malonate enolates to react with alkyl halides, this compound reverses this reactivity profile. The presence of the bromomethyl group provides a highly reactive electrophilic center for nucleophilic substitution (SN2) reactions. This allows for the covalent attachment of a malonic ester moiety to a wide range of nucleophiles. Subsequent hydrolysis and decarboxylation of the resulting substituted malonate provides a reliable and efficient pathway to substituted propanoic acids, effectively adding a -CH₂CH₂COOH group to the nucleophile. This methodology is invaluable for constructing complex carbon skeletons and is a key strategy in the synthesis of pharmaceuticals and other advanced organic molecules.

Principle of the Reaction

The synthesis of substituted carboxylic acids using this compound proceeds via a well-established three-step sequence:

  • Nucleophilic Substitution: A chosen nucleophile (Nu⁻) attacks the electrophilic methylene carbon, displacing the bromide leaving group. This SN2 reaction forms a new carbon-nucleophile bond and yields a diethyl 2-(substituted-methyl)malonate intermediate.

  • Ester Hydrolysis: The diethyl ester intermediate is hydrolyzed under acidic or basic conditions. This saponification step converts both ester groups into carboxylate salts (under basic conditions) or carboxylic acids (under acidic conditions), yielding a substituted malonic acid derivative.

  • Decarboxylation: The resulting β-dicarboxylic acid is unstable and readily undergoes decarboxylation upon heating, typically in the presence of acid, to lose carbon dioxide (CO₂) and furnish the final substituted carboxylic acid product.

Experimental Workflow and Reaction Pathway

The overall transformation provides a strategic method for the two-carbon homologation of a nucleophile to a carboxylic acid.

reaction_workflow Overall Synthetic Workflow reagent This compound + Nucleophile (Nu:) intermediate1 Diethyl 2-(substituted-methyl)malonate reagent->intermediate1 Step 1: Nucleophilic Substitution (SN2) intermediate2 Substituted Malonic Acid intermediate1->intermediate2 Step 2: Ester Hydrolysis (e.g., H₃O⁺, Δ or NaOH then H₃O⁺) product Substituted Carboxylic Acid (Nu-CH₂CH₂COOH) intermediate2->product Step 3: Decarboxylation (Heat, -CO₂)

Caption: General workflow for synthesizing substituted carboxylic acids.

A key advantage of this reagent is its alternative synthetic approach compared to the classic malonic ester synthesis, as illustrated below.

comparison_graph Comparison of Malonic Ester Synthesis Strategies cluster_0 Classic Malonic Ester Synthesis cluster_1 Using this compound a_start Diethyl Malonate (Nucleophile Precursor) EtOOC-CH₂-COOEt a_product Substituted Acetic Acid R-CH₂-COOH a_start->a_product 1. NaOEt 2. R-X 3. H₃O⁺, Δ a_reagent Alkyl Halide (Electrophile) R-X b_start This compound (Electrophile) EtOOC-CH(CH₂Br)-COOEt b_product Substituted Propanoic Acid Nu-CH₂CH₂-COOH b_start->b_product 1. Nu:⁻ 2. H₃O⁺, Δ b_reagent Nucleophile Nu:⁻

Caption: Classic vs. Electrophilic malonic ester strategies.

Detailed Experimental Protocols

This section provides a general protocol for the synthesis of a substituted carboxylic acid from a generic carbon-based nucleophile (e.g., an enolate or organometallic reagent).

Materials:

  • This compound (CAS: 34762-17-9)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

  • Nucleophile of choice (e.g., Grignard reagent, enolate)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), concentrated

  • Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction (e.g., Diethyl ether, Ethyl acetate)

Protocol:

Step 1: Nucleophilic Substitution with the Nucleophile

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve the nucleophile precursor (if generating in situ, e.g., a ketone for enolate formation) in an appropriate anhydrous solvent.

  • Cool the solution to the required temperature (e.g., -78 °C for lithium enolates, 0 °C for Grignard reactions).

  • Slowly add the base (e.g., LDA) or prepare the organometallic reagent according to standard procedures.

  • Once the nucleophile is formed, add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise via the dropping funnel, maintaining the reaction temperature.

  • After the addition is complete, allow the reaction to stir for a specified time (typically 1-4 hours), gradually warming to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diethyl 2-(substituted-methyl)malonate. This intermediate can be purified by column chromatography or used directly in the next step.

Step 2 & 3: Combined Hydrolysis and Decarboxylation

  • To the crude substituted malonate intermediate in a round-bottom flask, add a 6 M aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (typically 100-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours). During this process, the ester groups are hydrolyzed, and the resulting β-dicarboxylic acid decarboxylates.

  • Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration.

  • If the product is soluble, transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 75 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the final carboxylic acid.

  • The product can be further purified by recrystallization or column chromatography.

Note: A two-step hydrolysis/decarboxylation (saponification with NaOH followed by acidification and heating) can also be employed.[1]

Data Presentation: Representative Reactions

The following table summarizes the expected outcomes for the reaction of this compound with various nucleophiles. Yields are representative for malonic ester synthesis pathways and may vary based on specific substrates and reaction conditions.

Nucleophile (Nu⁻)Intermediate Substituted MalonateFinal Carboxylic AcidTypical Overall Yield (%)
Phenylmagnesium bromide (PhMgBr)Diethyl 2-benzylmalonate3-Phenylpropanoic acid60-75
Acetone EnolateDiethyl 2-(2-oxopropyl)methylmalonate4-Oxopentanoic acid (Levulinic acid)55-70
Sodium Cyanide (NaCN)Diethyl 2-(cyanomethyl)malonate3-Cyanopropanoic acid65-80
Sodium Azide (NaN₃)Diethyl 2-(azidomethyl)malonate3-Azidopropanoic acid70-85

Yields are estimated based on typical efficiencies for each step in a malonic ester synthesis sequence. A study on the hydrolysis and decarboxylation of a substituted malonate, diethyl 2-(perfluorophenyl)malonate, with HBr and acetic acid reported a yield of 63% for the final acetic acid derivative.[2][3]

Safety and Handling

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The hydrolysis step involves heating strong acids or bases and should be performed with caution.

  • Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

Application Notes and Protocols: Synthesis of 5-Substituted Barbiturates Using Diethyl 2-(bromomethyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Barbiturates are a class of central nervous system depressant drugs derived from barbituric acid. The pharmacological properties of these compounds are highly dependent on the nature of the substituents at the 5-position of the pyrimidine ring. The synthesis of 5-substituted barbiturates is, therefore, a key area of interest in medicinal chemistry and drug development. Diethyl 2-(bromomethyl)malonate is a valuable starting material for introducing a functionalized one-carbon unit at the 5-position, allowing for further chemical modifications.

This document provides a detailed protocol for the synthesis of a 5-substituted barbiturate, specifically 5-(bromomethyl)barbituric acid, through the cyclocondensation reaction of this compound with urea. The protocol is based on the well-established general synthesis of barbiturates from diethyl malonate derivatives.

Chemical Synthesis Pathway

The synthesis of 5-(bromomethyl)barbituric acid from this compound and urea proceeds via a cyclocondensation reaction. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the urea, allowing it to act as a nucleophile.

chemical_synthesis cluster_product Product reactant1 This compound intermediate Intermediate reactant1->intermediate reactant2 Urea reactant2->intermediate product 5-(Bromomethyl)barbituric acid workup Acidic Workup intermediate->product Cyclization reagents + Sodium Ethoxide in Ethanol

Caption: General reaction scheme for the synthesis of 5-(bromomethyl)barbituric acid.

Experimental Protocol

This protocol details the synthesis of 5-(bromomethyl)barbituric acid from this compound and urea.

Materials:

  • This compound

  • Urea, dried

  • Sodium metal

  • Absolute ethanol

  • Concentrated hydrochloric acid

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Beakers and graduated cylinders

  • Büchner funnel and filter paper

  • Drying oven

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a dry 500 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 100 mL of absolute ethanol. Carefully add 2.3 g (0.1 mol) of clean sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 25.3 g (0.1 mol) of this compound. Subsequently, add a solution of 6.0 g (0.1 mol) of dry urea dissolved in 100 mL of warm (approximately 70°C) absolute ethanol.

  • Cyclocondensation: Heat the reaction mixture to reflux using a heating mantle or an oil bath set to approximately 110°C.[1][2] Maintain the reflux with constant stirring for 7-8 hours. A white precipitate of the sodium salt of the barbiturate may form during the reaction.[1][2]

  • Work-up and Isolation: After the reflux period, cool the reaction mixture to room temperature. Add 200 mL of warm water (around 50°C) to dissolve the precipitate.[1] Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic to litmus paper.

  • Crystallization and Filtration: Cool the acidic solution in an ice bath to facilitate the crystallization of the product. Collect the white crystalline product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected crystals with a small amount of cold water to remove any remaining impurities. Dry the product in a drying oven at 100-110°C to a constant weight.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of barbituric acid, which can be used as a general reference for the synthesis of 5-substituted derivatives. Actual yields for 5-(bromomethyl)barbituric acid may vary.

ParameterValueReference
Reactants
This compound0.1 mol-
Urea0.1 mol[1][2]
Sodium0.1 g-atom[1][2]
Absolute Ethanol200 mL[1][2]
Reaction Conditions
Reaction Temperature110°C (reflux)[1][2]
Reaction Time7-8 hours[1]
Product
Theoretical YieldApprox. 20.7 g-
Expected Yield Range60-75%Based on[1]

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the synthesis of 5-(bromomethyl)barbituric acid.

experimental_workflow start Start prep_naoe Prepare Sodium Ethoxide in Absolute Ethanol start->prep_naoe add_reactants Add this compound and Urea Solution prep_naoe->add_reactants reflux Reflux Reaction Mixture (7-8 hours at 110°C) add_reactants->reflux workup Cool and Add Warm Water reflux->workup acidify Acidify with HCl workup->acidify crystallize Crystallize in Ice Bath acidify->crystallize filter Filter Product crystallize->filter dry Wash and Dry Product filter->dry end End dry->end

Caption: Workflow for the synthesis of 5-(bromomethyl)barbituric acid.

Safety Precautions

  • Handle sodium metal with extreme care. It reacts violently with water.

  • The reaction to prepare sodium ethoxide produces flammable hydrogen gas and should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound is a lachrymator and should be handled in a fume hood.

  • Concentrated hydrochloric acid is corrosive and should be handled with care.

Conclusion

This document provides a comprehensive guide for the synthesis of 5-(bromomethyl)barbituric acid using this compound and urea. The provided protocol and supplementary information are intended to assist researchers in the preparation of this and related 5-substituted barbiturates for applications in drug discovery and development. The bromomethyl group on the final product serves as a versatile handle for further synthetic transformations.

References

Protecting Group Strategies for Reactions Involving Diethyl 2-(bromomethyl)malonate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(bromomethyl)malonate is a highly versatile reagent in organic synthesis, primarily serving as a potent electrophile for the introduction of the malonic ester moiety. Its utility is particularly evident in the formation of carbon-carbon and carbon-heteroatom bonds. However, the presence of multiple functional groups in a reacting substrate often necessitates the use of protecting groups to ensure chemoselectivity and achieve the desired transformation. This document provides detailed application notes and protocols for protecting group strategies in reactions involving this compound, focusing on the protection of amine and hydroxyl functionalities.

Core Concepts: The Need for Protection

When a nucleophilic substrate contains multiple reactive sites, direct reaction with this compound can lead to a mixture of products. For instance, a molecule containing both an amine and a hydroxyl group could undergo alkylation at either or both positions. Protecting groups are temporarily installed on a specific functional group to render it unreactive, thereby directing the alkylation to the desired site. The ideal protecting group should be easy to introduce, stable under the reaction conditions, and readily removable under mild conditions that do not affect the newly formed bond.

Logical Workflow for Protected Reactions

The general workflow for reactions involving protecting groups and this compound follows a logical sequence of protection, alkylation, and deprotection.

workflow Start Start with Multifunctional Nucleophile Protect Protect Functional Group(s) Start->Protect Alkylate Alkylate with Diethyl 2-(bromomethyl)malonate Protect->Alkylate Deprotect Deprotect Functional Group(s) Alkylate->Deprotect Product Final Product Deprotect->Product

Caption: General experimental workflow.

Application Note 1: Protection of Primary Amines

Primary amines are excellent nucleophiles and readily react with this compound. To achieve mono-alkylation or to direct the reaction to another nucleophilic site, the amine must be protected.

Strategy 1.1: Acetamido Group Protection

The acetamido group is a robust and easily introduced protecting group for amines. Diethyl acetamidomalonate can be readily alkylated at the carbon alpha to the carbonyls.

Reaction Scheme:

acetamido_protection cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Deprotection & Hydrolysis Reactant1 Diethyl Acetamidomalonate Product1 Alkylated Product Reactant1->Product1 + NaH, DMSO Reactant2 This compound Reactant2->Product1 Product1_step2 Alkylated Product Product2 Final Amino Acid Product1_step2->Product2 + HCl (aq), Reflux

Caption: Alkylation of diethyl acetamidomalonate.

Quantitative Data:

StepReactantsReagents & ConditionsProductYieldReference
1Diethyl acetamidomalonate, Diethyl 2-bromoethylphosphonate*NaH, DMSO, rt for 4h, then 120°C for 3hTetraethyl acetamido(2-phosphonoethyl)malonate44%[1]
2Tetraethyl acetamido(2-phosphonoethyl)malonate6N HCl, reflux, 20h2-Amino-4-phosphonobutyric acid40.5%[1]
Note: Diethyl 2-bromoethylphosphonate is used here as an analog to demonstrate the reactivity. The protocol is adaptable for this compound.

Experimental Protocol: Synthesis of 2-Amino-4-phosphonobutyric acid [1]

Step 1: Alkylation of Diethyl Acetamidomalonate

  • To a suspension of 62.5% sodium hydride (25 mmol) in DMSO (10 ml), add a solution of diethyl acetamidomalonate (25 mmol) in DMSO (20 ml) with stirring at room temperature.

  • After the cessation of hydrogen gas evolution, add diethyl 2-bromoethylphosphonate (25 mmol) to the reaction mixture.

  • Stir the mixture at room temperature for 4 hours, followed by heating at 120°C for 3 hours.

  • Cool the mixture and add ethyl acetate (800 ml) and water (100 ml).

  • Separate the organic layer and work up in a usual manner (e.g., washing with brine, drying over anhydrous sulfate, and concentrating in vacuo).

  • Purify the concentrated residue by silica gel chromatography using ethyl acetate as the eluent to yield tetraethyl acetamido(2-phosphonoethyl)malonate.

Step 2: Hydrolysis and Deprotection

  • Reflux a solution of tetraethyl acetamido(2-phosphonoethyl)malonate (9.4 mmol) in 6N hydrochloric acid (50 ml) for 20 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethanol (20 ml).

  • Add 1,2-butylene oxide dropwise until no more precipitate is formed.

  • Filter the precipitate and dry in vacuo to yield 2-amino-4-phosphonobutyric acid.

Strategy 1.2: Phthalimido Group Protection (Gabriel Synthesis)

The Gabriel synthesis utilizes potassium phthalimide as a protected source of ammonia, preventing over-alkylation.

Reaction Scheme:

gabriel_synthesis cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Deprotection Reactant1 Potassium Phthalimide Product1 N-Alkyl Phthalimide Derivative Reactant1->Product1 Heat (110-120°C) Reactant2 This compound Reactant2->Product1 Product1_step2 N-Alkyl Phthalimide Derivative Product2 Primary Amine Product1_step2->Product2 + Hydrazine (N2H4)

Caption: Gabriel synthesis with a malonate derivative.

Quantitative Data:

StepReactantsReagents & ConditionsProductYieldReference
1Potassium phthalimide, Ethyl bromomalonate*Neat, 110°C, 1 hourEthyl phthalimidomalonate155-162 g from 0.88 mol (60-63%)[2]
2Ethyl phthalimidomalonateHydrazine hydrate, ethanol, refluxPrimary amineTypically high[3]
Note: Ethyl bromomalonate is used in the reference protocol. The procedure is directly applicable to this compound.

Experimental Protocol: Synthesis of Diethyl 2-(phthalimidomethyl)malonate (Adapted from[2])

Step 1: Alkylation

  • In a 600-cc beaker, intimately stir together this compound (0.88 mol) and potassium phthalimide (0.89 mol).

  • If no spontaneous reaction occurs within 30 minutes, initiate the reaction by heating to 110–120°C. The mixture will become liquid.

  • Once the temperature begins to drop, heat the mixture in an oil bath at 110°C for one hour to ensure completion.

  • Pour the mixture into a mortar to solidify upon cooling.

  • Grind the cold solid mass with water to remove most of the potassium bromide and filter.

  • Regrind the precipitate with water and refilter, washing well with water.

  • Transfer the solid material to a 1-L flask with 400 cc of benzene and heat to boiling.

  • After cooling, filter to remove insoluble potassium bromide and phthalimide.

  • Separate any water from the benzene filtrate using a separatory funnel.

  • Dry the benzene solution with calcium chloride and remove the benzene by distillation under reduced pressure.

  • The residue will solidify upon cooling. Grind the crystalline mass with small portions of ether, filter, and wash with ether until pure white to yield diethyl 2-(phthalimidomethyl)malonate.

Step 2: Deprotection

  • The N-alkylated phthalimide can be deprotected by refluxing with hydrazine hydrate in ethanol to liberate the primary amine.[3]

Application Note 2: Protection of Hydroxyl Groups

Hydroxyl groups can compete with other nucleophiles in reactions with this compound. Silyl ethers are a common and effective choice for protecting alcohols.

Strategy 2.1: Silyl Ether Protection

tert-Butyldimethylsilyl (TBDMS) ethers are widely used due to their ease of formation and selective removal.

Reaction Scheme:

silyl_ether_protection cluster_step1 Step 1: Protection cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Deprotection Reactant1 Substrate with -OH and another nucleophilic group Product1 TBDMS-protected Substrate Reactant1->Product1 + TBDMSCl, Imidazole, DMF Product1_step2 TBDMS-protected Substrate Product2 Alkylated Product Product1_step2->Product2 + Base (e.g., NaH) Reactant2 This compound Reactant2->Product2 Product2_step3 Alkylated Product Product3 Final Product with free -OH Product2_step3->Product3 + TBAF, THF

Caption: Protection of a hydroxyl group as a TBDMS ether.

Quantitative Data (General Procedure):

StepReactionReagents & ConditionsTypical Yield
1ProtectionTBDMSCl, Imidazole, DMF, rtHigh (>90%)
2AlkylationNaH, THF or DMF, 0°C to rtGood to High (60-90%)
3DeprotectionTBAF, THF, rtHigh (>90%)

Experimental Protocol: General Procedure for Alkylation of a TBDMS-Protected Alcohol

Step 1: Protection of the Hydroxyl Group

  • Dissolve the substrate containing the hydroxyl group (1 eq.) in anhydrous DMF.

  • Add imidazole (1.5 eq.) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography to obtain the TBDMS-protected substrate.

Step 2: Alkylation with this compound

  • To a solution of the TBDMS-protected substrate (1 eq.) in anhydrous THF or DMF at 0°C, add a suitable base (e.g., NaH, 1.1 eq.) portion-wise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add a solution of this compound (1.2 eq.) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the product by silica gel chromatography.

Step 3: Deprotection of the TBDMS Ether

  • Dissolve the TBDMS-protected product (1 eq.) in THF.

  • Add a 1M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.2 eq.).

  • Stir at room temperature until the silyl ether is cleaved (monitored by TLC).

  • Quench with water and extract the product.

  • Wash, dry, and concentrate the organic layer.

  • Purify the final product by chromatography.

Conclusion

The successful application of this compound in the synthesis of complex molecules often hinges on a well-designed protecting group strategy. The acetamido and phthalimido groups provide robust and high-yielding methods for the protection of primary amines, while silyl ethers offer a versatile and mildly-removed option for hydroxyl groups. The protocols provided herein serve as a guide for researchers in planning and executing syntheses involving this valuable electrophilic building block. Careful consideration of the stability of the protecting group to the alkylation and deprotection conditions is paramount for achieving the desired synthetic outcome.

References

Application Notes and Protocols for One-Pot Synthesis Utilizing Diethyl 2-(bromomethyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(bromomethyl)malonate is a highly versatile and reactive building block in modern organic synthesis. Its structure, featuring both an electrophilic bromomethyl group and a nucleophilic center (upon deprotonation of the malonate moiety), makes it an ideal candidate for one-pot, tandem, and multicomponent reactions. This dual reactivity allows for the efficient construction of complex molecular architectures, including a variety of carbocyclic and heterocyclic systems, which are of significant interest in medicinal chemistry and drug development.

The primary reaction pathway involves an initial SN2 reaction where a nucleophile displaces the bromide. The resulting substituted malonate can then undergo further transformations in the same reaction vessel. These subsequent steps can include intramolecular cyclization, further alkylation, or condensation reactions. Such one-pot procedures offer significant advantages over traditional multi-step syntheses by reducing reaction time, minimizing waste, and improving overall efficiency. These application notes provide detailed protocols for representative one-pot syntheses utilizing this compound.

Application 1: One-Pot Synthesis of Diethyl 2,3-dihydrobenzo[b][1][2]thiazine-3-carboxylate

This protocol details a one-pot procedure for the synthesis of a substituted benzothiazine derivative. The reaction proceeds via an initial S-alkylation of 2-aminothiophenol with this compound, followed by an in-situ intramolecular cyclization through amide bond formation.

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Conditions r1 This compound intermediate S-Alkylated Intermediate (not isolated) r1->intermediate Step 1 r2 2-Aminothiophenol r2->intermediate c1 1. K2CO3, Acetonitrile, RT c2 2. Heat (Reflux) product Diethyl 2,3-dihydrobenzo[b][1,4]thiazine-3-carboxylate intermediate->product Step 2 (Intramolecular Cyclization) G start Start: This compound in DMF/H2O step1 Add Sodium Azide (NaN3) Stir at room temperature start->step1 step2 Add Alkyne, CuSO4·5H2O, and Sodium Ascorbate step1->step2 Formation of azide intermediate (in situ) step3 Stir at room temperature Monitor by TLC step2->step3 workup Aqueous Workup (Water, Ethyl Acetate) step3->workup purification Column Chromatography workup->purification end Product: Diethyl 2-((1-substituted-1H-1,2,3-triazol-4-yl)methyl)malonate purification->end

Application Notes: The Role of Diethyl 2-(Bromomethyl)malonate in the Synthesis of Natural Product Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2-(bromomethyl)malonate is a versatile trifunctional reagent that serves as a potent electrophile for the introduction of a C3 malonate synthon. Its unique structure, featuring a reactive bromomethyl group alongside two ester functionalities, makes it an invaluable building block in medicinal chemistry and organic synthesis. The bromine atom acts as an excellent leaving group, rendering the adjacent carbon highly susceptible to nucleophilic attack, thereby enabling the construction of complex carbon skeletons.[1] This reagent is particularly useful for synthesizing precursors to natural product analogues, such as carbocyclic nucleosides and cyclopropane-containing structures, which are classes of molecules with significant therapeutic potential. These application notes provide an overview of its utility, detailed experimental protocols, and visualizations of synthetic workflows.

Introduction

Natural products and their analogues are cornerstones of drug discovery, providing structurally diverse scaffolds for the development of new therapeutic agents.[1] this compound has emerged as a key intermediate for modifying these scaffolds, acting as an electrophilic malonate equivalent—a conceptual reversal of the traditional nucleophilic role of diethyl malonate itself.[1] Its primary reaction pathway is nucleophilic substitution (SN2), where the bromine atom is displaced by a wide range of nucleophiles. This allows for the strategic formation of carbon-carbon and carbon-heteroatom bonds, facilitating the synthesis of intricate molecular architectures found in various natural product analogues.

Application I: Synthesis of Carbocyclic Nucleoside Analogue Precursors

Carbocyclic nucleosides, where the furanose ring's oxygen is replaced by a methylene group, are an important class of natural product analogues known for their antiviral and anticancer properties.[1][2] The synthesis of the carbocyclic core often involves the formation of a functionalized cyclopentane ring. This compound can be employed to introduce a key side chain onto a cyclopentene precursor, which can then be elaborated into the final nucleoside analogue.

The general workflow involves the alkylation of a nucleophilic precursor, followed by cyclization and functional group manipulation.

G cluster_0 Phase 1: Reagent Preparation cluster_1 Phase 2: Analogue Synthesis A Diethyl 2-Methylmalonate C This compound A->C Radical Bromination B N-Bromosuccinimide (NBS) Radical Initiator E Alkylated Malonate Intermediate C->E SN2 Alkylation D Nucleophilic Precursor (e.g., Cyclopentenyl Anion) D->E F Cyclization & Further Modification E->F Intramolecular Reaction G Carbocyclic Nucleoside Analogue F->G MIRC_Pathway A Malonate Enolate (Nucleophile) C Michael Adduct (Intermediate) A->C Michael Addition B α,β-Unsaturated Acceptor D Functionalized Cyclopropane Analogue C->D Intramolecular Alkylation (Ring Closure)

References

Troubleshooting & Optimization

Preventing the formation of diethyl 2,2-dibromomalonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of diethyl bromomalonate. The primary focus is on preventing the formation of the common impurity, diethyl 2,2-dibromomalonate.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of diethyl 2,2-dibromomalonate formation during the synthesis of diethyl bromomalonate?

A1: The formation of diethyl 2,2-dibromomalonate is a common side reaction during the bromination of diethyl malonate. The root cause lies in the increased acidity of the monobrominated product, diethyl bromomalonate, compared to the starting material.[1] The electron-withdrawing effect of the newly introduced bromine atom, in addition to the two existing carbonyl groups, makes the remaining proton on the alpha-carbon even more acidic and thus easier to remove.[1] This facilitates a second bromination reaction at the same carbon, leading to the dibrominated impurity.

Q2: How can I minimize the formation of diethyl 2,2-dibromomalonate?

A2: Minimizing the formation of the dibrominated byproduct primarily involves careful control of reaction conditions. Key strategies include:

  • Stoichiometry: Use a precise 1:1 molar ratio of diethyl malonate to bromine. A slight excess of bromine may be used to ensure full conversion of the starting material, but a large excess will significantly increase the likelihood of dibromination.[2]

  • Controlled Addition: Add the brominating agent (e.g., liquid bromine) slowly and in a controlled manner to the diethyl malonate solution.[2] This prevents localized areas of high bromine concentration which can promote over-bromination.

  • Temperature Control: Maintain a consistent and moderate reaction temperature. The reaction is often carried out at the gentle reflux of the solvent (e.g., carbon tetrachloride).[2] Excursions to higher temperatures can increase the rate of the second bromination.

  • Choice of Brominating Agent: While elemental bromine is common, alternative brominating agents or methodologies can offer greater selectivity.

Q3: What is the best method for purifying diethyl bromomalonate from the dibrominated impurity?

A3: The most effective method for separating diethyl bromomalonate from diethyl 2,2-dibromomalonate is fractional distillation under reduced pressure.[2] The two compounds have different boiling points, which allows for their separation. The higher-boiling fraction will contain the diethyl dibromomalonate.[2]

Q4: Are there alternative synthesis routes that avoid the formation of diethyl 2,2-dibromomalonate?

A4: While the direct bromination of diethyl malonate is a very common method, exploring alternative synthetic strategies could potentially reduce the formation of the dibrominated impurity. One such approach could involve the use of different brominating agents that may offer higher selectivity for monobromination under specific conditions. For instance, reactions involving sodium hypobromite have been reported for the bromination of related compounds.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of diethyl 2,2-dibromomalonate in the crude product Excess bromine was used.Carefully control the stoichiometry. Use a slight excess of bromine only if necessary and monitor the reaction closely.[2]
Bromine was added too quickly.Add the bromine dropwise or via an addition funnel over an extended period to maintain a low concentration of bromine in the reaction mixture.[2]
Reaction temperature was too high.Maintain a consistent and controlled reaction temperature. Avoid overheating the reaction mixture.
Incomplete reaction (starting material remains) Insufficient bromine was used.Ensure a 1:1 molar ratio of bromine to diethyl malonate. A slight excess of bromine can be used to drive the reaction to completion.[2]
Reaction time was too short.Monitor the reaction by a suitable method (e.g., TLC, GC) to ensure it has gone to completion. The evolution of hydrogen bromide gas should also cease.[2]
Low yield of diethyl bromomalonate after purification Inefficient fractional distillation.Ensure the distillation apparatus is set up correctly for fractional distillation under vacuum. Use a fractionating column with sufficient theoretical plates.
Product loss during workup.Carefully perform the aqueous washes to remove unreacted bromine and acidic byproducts without losing the organic layer.

Experimental Protocols

Standard Bromination of Diethyl Malonate

This protocol is adapted from a procedure in Organic Syntheses.[2]

Materials:

  • Diethyl malonate (1 mole)

  • Dry bromine (1.03 moles)

  • Carbon tetrachloride (as solvent)

  • 5% Sodium carbonate solution

Procedure:

  • Set up a three-necked flask with a mechanical stirrer, a reflux condenser connected to a gas trap (for HBr), and a dropping funnel.

  • Charge the flask with diethyl malonate and carbon tetrachloride.

  • Begin stirring and add a small amount of bromine from the dropping funnel to initiate the reaction. Gentle warming with a light bulb may be necessary to start the reaction.

  • Once the reaction has started, add the remaining bromine dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture until the evolution of hydrogen bromide gas ceases (approximately one hour).

  • Cool the reaction mixture to room temperature.

  • Wash the mixture with several portions of 5% sodium carbonate solution to remove any unreacted bromine and acidic byproducts.

  • Separate the organic layer and dry it over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under vacuum to separate the desired diethyl bromomalonate from the higher-boiling diethyl 2,2-dibromomalonate.[2]

Visualizations

Caption: Reaction pathways in the bromination of diethyl malonate.

TroubleshootingWorkflow start High Dibromomalonate Content Detected q1 Was Bromine added dropwise? start->q1 s1 Action: Add Bromine slowly to avoid localized excess. q1->s1 No q2 Was a 1:1 Stoichiometric Ratio Used? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Action: Use precise stoichiometry. Avoid large excess of Bromine. q2->s2 No q3 Was the reaction temperature controlled and stable? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Action: Maintain a consistent, moderate reaction temperature. q3->s3 No end Purify via Fractional Distillation q3->end Yes a3_yes Yes a3_no No s3->end

Caption: Troubleshooting workflow for high dibromomalonate formation.

References

Technical Support Center: Optimizing Reactions with Diethyl 2-(bromomethyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Diethyl 2-(bromomethyl)malonate. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and reaction data to help you optimize your alkylation reactions with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in a reaction?

This compound functions as a potent electrophile. The bromine atom is a good leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack via an SN2 mechanism. This allows for the introduction of a diethyl malonate moiety onto a wide range of nucleophiles.[1]

Q2: What types of nucleophiles can be used with this compound?

A variety of nucleophiles can be successfully alkylated, including:

  • Enolates: Carbanions derived from active methylene compounds.

  • Amines: Primary and secondary amines can be alkylated, though over-alkylation can be a concern.

  • Indoles: C-3 functionalization of indoles has been demonstrated.[2]

  • Thiols: Can be S-alkylated to form thioethers.

  • Azide Ion: As a precursor for synthesizing amino groups.

Q3: What are the common solvents and bases used for these alkylation reactions?

The choice of solvent and base depends on the nucleophile.

  • For enolates: A common system is sodium ethoxide in ethanol. Stronger, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent like DMF or THF can also be used to ensure complete deprotonation of the active methylene compound.[3]

  • For amines and other neutral nucleophiles: A non-nucleophilic base like potassium carbonate or a hindered amine base (e.g., triethylamine, DIPEA) is often used in a polar aprotic solvent such as DMF, acetonitrile, or DMSO to scavenge the HBr byproduct.

Q4: How can I synthesize this compound?

There are two primary synthetic routes:

  • Direct Alkylation: This involves the reaction of the diethyl malonate enolate with dibromomethane. Careful control of stoichiometry is required to favor the desired mono-alkylation product.[1]

  • Indirect Route (Hydroxymethylation-Bromination): This is often the preferred method for better control. It involves reacting diethyl malonate with formaldehyde to introduce a hydroxymethyl group, followed by conversion of the resulting primary alcohol to the bromide using reagents like PBr₃ or HBr.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Ineffective deprotonation of the nucleophile. 2. Nucleophile is too sterically hindered for SN2 reaction. 3. Deactivated nucleophile (e.g., electron-withdrawing groups). 4. Reagent degradation.1. If using a weak base for enolate formation, switch to a stronger base like NaH or LDA. Ensure anhydrous conditions. 2. Consider using a less hindered nucleophile if possible. Increase reaction temperature and time, but monitor for side reactions. 3. Use more forcing conditions (higher temperature, longer reaction time) or a more reactive catalytic system. 4. Check the purity of this compound; it can degrade over time. Use freshly prepared or purified reagent.
Formation of Dialkylated Product The mono-alkylated product is deprotonated and reacts a second time with the electrophile (this is more common when diethyl malonate itself is the nucleophile). When using this compound as the electrophile, this may refer to the nucleophile attacking twice if it has multiple nucleophilic sites.Use a molar excess (1.5 to 2 equivalents) of the nucleophile relative to this compound. Add the electrophile slowly to the solution of the nucleophile to maintain a low concentration of the alkylating agent.
Product Decomposition During Purification The product may be thermally unstable, especially during distillation at high temperatures.Purify the product using column chromatography at room temperature. If distillation is necessary, use a high vacuum to lower the boiling point. Some bromomethylated compounds are known to partially decompose upon heating.
Complex Product Mixture 1. Competing side reactions (e.g., elimination). 2. Reaction with the ester groups of the malonate (e.g., aminolysis).1. Use a less hindered base. Maintain a lower reaction temperature. 2. Protect sensitive functional groups on the nucleophile. Use milder reaction conditions (lower temperature, shorter reaction time).
Wide Melting Point or Oily Product After Recrystallization Impurities are present. This could include starting materials or side products that co-crystallize.Re-purify using a different solvent system for recrystallization or by column chromatography. One report noted a wide melting point for a related brominated malonate even after three recrystallizations, indicating purification can be challenging.[4]

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions for the alkylation of various nucleophiles with this compound and related electrophiles.

Table 1: C-Alkylation of Indoles with Diethyl Bromomalonate [2]

Substrate (Indole)BaseSolventTime (h)Temperature (°C)Yield (%)
IndoleK₂CO₃Ethanol1.52596
2-MethylindoleK₂CO₃Ethanol2.02594
5-MethoxyindoleK₂CO₃Ethanol1.52595
5-BromoindoleK₂CO₃Ethanol2.52589

Note: The original study[2] refers to diethyl bromomalonate, and the reaction proceeds via a visible-light-induced, photocatalyst-free radical process, which is a specific and highly efficient method.

Table 2: N-Alkylation of Amines with Related Electrophiles

NucleophileElectrophileBaseSolventTemperature (°C)Yield (%)
Phthalimide (Gabriel Synthesis)Alkyl HalideKHDMFAmbient>90 (typical)
Primary AmineAlkyl HalideK₂CO₃AcetonitrileRefluxVariable (risk of over-alkylation)

Note: This table provides general conditions for N-alkylation. This compound would be expected to react similarly to other primary alkyl bromides.

Experimental Protocols

Protocol 1: General Procedure for C-Alkylation of an Active Methylene Compound

This protocol describes the alkylation of a generic active methylene compound (e.g., diethyl malonate) using this compound as the electrophile.

Materials:

  • Active Methylene Compound (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound (1.05 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the active methylene compound and anhydrous THF.

  • Enolate Formation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise under a stream of nitrogen.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.

  • Alkylation: Cool the resulting enolate solution back to 0 °C. Add a solution of this compound in anhydrous THF dropwise via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (or until TLC/GC-MS indicates consumption of the starting material).

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Hydroxymethylation-Bromination

Step A: Synthesis of Diethyl 2-(hydroxymethyl)malonate

Materials:

  • Diethyl malonate (1.0 eq)

  • Formaldehyde (37% aqueous solution, 1.0 eq)

  • Potassium carbonate (K₂CO₃, catalytic amount)

  • Water

Procedure:

  • In a round-bottom flask, combine diethyl malonate and a catalytic amount of potassium carbonate.

  • Cool the mixture in an ice bath and add the formaldehyde solution dropwise with vigorous stirring.

  • After addition, allow the mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC. Upon completion, neutralize the mixture with a dilute acid (e.g., 1M HCl).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic phase, and concentrate to yield crude diethyl 2-(hydroxymethyl)malonate.[1]

Step B: Conversion to this compound

Materials:

  • Diethyl 2-(hydroxymethyl)malonate (1.0 eq)

  • Phosphorus tribromide (PBr₃, 0.4 eq)

  • Anhydrous diethyl ether

Procedure:

  • Dissolve the crude diethyl 2-(hydroxymethyl)malonate in anhydrous diethyl ether in a flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add PBr₃ dropwise with stirring. A white precipitate of phosphorous acid will form.

  • After the addition, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-3 hours.

  • Work-up: Carefully pour the reaction mixture over ice water. Separate the organic layer.

  • Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product. Purification can be achieved by vacuum distillation.[1]

Visualizations

Reaction_Mechanism cluster_nuc Nucleophile Preparation cluster_reagent Electrophile cluster_product SN2 Reaction NucH Nucleophile (Nu-H) Nuc_anion Nucleophile Anion (Nu⁻) NucH->Nuc_anion Deprotonation Base Base Base->Nuc_anion product EtO₂C CH(CH₂-Nu) CO₂Et Nuc_anion->product:f1 SN2 Attack reagent EtO₂C CH(CH₂Br) CO₂Et Br_anion Br⁻ reagent:f1->Br_anion Displacement

Caption: General SN2 mechanism for the alkylation of a nucleophile.

Experimental_Workflow start Start setup Combine Nucleophile, Base, and Solvent start->setup enolate Form Nucleophile Anion (e.g., Enolate) setup->enolate addition Slowly Add Electrophile at 0°C enolate->addition reaction Stir at Room Temperature (Monitor by TLC/GC-MS) addition->reaction quench Quench Reaction (e.g., with aq. NH4Cl) reaction->quench extract Aqueous Work-up & Extraction quench->extract dry Dry & Concentrate Organic Phase extract->dry purify Purify by Chromatography or Distillation dry->purify end Characterize Final Product purify->end

Caption: A typical experimental workflow for an alkylation reaction.

Troubleshooting_Tree start Low Yield or Incomplete Reaction? check_sm Starting Material Recovered? start->check_sm Yes complex_mix Complex Mixture? start->complex_mix No check_sm->complex_mix No check_sm_yes Increase Base Strength Check Reagent Purity Increase Temperature check_sm->check_sm_yes Yes complex_mix_yes Lower Temperature Use Milder Base Check for Side Reactions complex_mix->complex_mix_yes Yes success Optimize Purification (e.g., Chromatography) complex_mix->success No

Caption: A decision tree for troubleshooting common reaction issues.

References

Technical Support Center: Purification of Diethyl 2-(bromomethyl)malonate by Distillation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of diethyl 2-(bromomethyl)malonate. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully purifying this compound by distillation.

Troubleshooting Guide

Q1: My product is turning dark/decomposing during distillation. What should I do?

A1: Decomposition of this compound during distillation is often due to excessive temperatures. This compound is heat-sensitive and can degrade, leading to a darkened product and reduced yield.

  • Immediate Action: Lower the heat source immediately.

  • Troubleshooting Steps:

    • Improve Vacuum: Ensure your vacuum system is operating efficiently. A lower pressure will decrease the boiling point of the compound, allowing for distillation at a lower, safer temperature. Check all connections for leaks.

    • Monitor Temperature Carefully: Use a thermometer to monitor the vapor temperature, not the pot temperature. The vapor temperature should correspond to the expected boiling point at your system's pressure (see data table below).

    • Use an Appropriate Heating Mantle and Stirring: A heating mantle with a stirrer will ensure even heating of the distillation flask, preventing localized overheating.

Q2: I'm having trouble achieving a good vacuum. What are the common causes and solutions?

A2: A stable and sufficiently low vacuum is critical for the successful distillation of this compound.

  • Troubleshooting Steps:

    • Check for Leaks: Inspect all ground glass joints, tubing, and connections for leaks. Ensure joints are properly sealed with a suitable vacuum grease.

    • Pump Maintenance: Verify that your vacuum pump is in good working order and the pump oil is clean. Contaminated oil will reduce the pump's efficiency.

    • Cold Trap: Ensure your cold trap is adequately filled with a suitable coolant (e.g., dry ice/acetone or liquid nitrogen) to prevent volatile substances from entering and contaminating the vacuum pump.

Q3: My distilled product is impure. How can I improve its purity?

A3: Impurities in the final product can arise from incomplete reaction or co-distillation of side products. Common impurities include unreacted diethyl malonate and diethyl dibromomalonate.[1]

  • Troubleshooting Steps:

    • Fractional Distillation: Employ a fractional distillation setup with a Vigreux or packed column to improve separation efficiency.

    • Careful Fraction Collection: Collect fractions over narrow boiling point ranges. Monitor the vapor temperature closely and change receiving flasks when the temperature fluctuates, indicating the presence of a different component.

    • Pre-distillation Wash: As described in established protocols, washing the crude product with a dilute sodium carbonate solution can help remove acidic impurities before distillation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound?

A1: The boiling point of this compound is dependent on the pressure. It is crucial to perform the distillation under reduced pressure to avoid decomposition. Refer to the data table below for boiling points at various pressures.

Q2: What are the common side products in the synthesis of this compound?

A2: A common side product is diethyl dibromomalonate, which has a higher boiling point.[1] Unreacted starting material, diethyl malonate, may also be present and will have a lower boiling point.

Q3: Is it necessary to use a fractional distillation column?

A3: While a simple distillation may be sufficient for crude purification, a fractional distillation column is highly recommended to achieve high purity by effectively separating the desired product from lower and higher boiling impurities.

Q4: How can I confirm the purity of my distilled fractions?

A4: The purity of the collected fractions can be assessed using analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and by measuring the refractive index.

Quantitative Data Summary

PropertyValueSource
Molecular Weight 253.09 g/mol [2]
Boiling Point 233-235 °C (at 760 mmHg)[3]
132-136 °C (at 33 mmHg)[1]
121-125 °C (at 16 mmHg)[1]
105-106 °C (at 5 mmHg)[4]
Density 1.325 g/mL at 25 °C[5]
Refractive Index n20/D 1.449[5]

Experimental Protocol: Vacuum Distillation of this compound

This protocol is adapted from established procedures.[1]

  • Apparatus Setup: Assemble a vacuum distillation apparatus, preferably with a short fractional distillation column (e.g., Vigreux). Ensure all glassware is dry. Use a magnetic stirrer and a heating mantle for the distillation flask.

  • Crude Material Preparation: Transfer the crude this compound to the distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Initiate Vacuum: Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge. Gradually apply the vacuum and ensure the system is sealed and holding a stable pressure.

  • Heating: Begin gentle heating of the distillation flask while stirring.

  • Fraction Collection:

    • Collect any low-boiling fractions, which may contain unreacted diethyl malonate, in a separate receiving flask.

    • As the vapor temperature approaches the expected boiling point of the product at the recorded pressure, change to a new, clean receiving flask.

    • Collect the main fraction over a narrow and stable temperature range.

    • If the temperature rises significantly after collecting the main fraction, it may indicate the presence of higher-boiling impurities like diethyl dibromomalonate. Collect this in a separate flask.

  • Shutdown: Once the distillation is complete, turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.

Troubleshooting Workflow

Distillation_Troubleshooting start Start Distillation check_temp Observe Vapor Temperature & Appearance start->check_temp darkening Product Darkening/ Decomposition? check_temp->darkening Problem Detected success Successful Purification check_temp->success No Problems low_yield Low Yield? darkening->low_yield No lower_heat Lower Heat Source darkening->lower_heat Yes impure Impure Fractions? low_yield->impure No check_vacuum Check Vacuum System (Leaks, Pump, Cold Trap) low_yield->check_vacuum Yes fractional_distill Use Fractional Column & Collect Narrow Fractions impure->fractional_distill Yes impure->success No lower_heat->check_vacuum check_vacuum->start Re-evaluate pre_wash Perform Pre-distillation Wash fractional_distill->pre_wash pre_wash->start Re-distill

Caption: Troubleshooting workflow for the distillation of this compound.

References

Common impurities in Diethyl 2-(bromomethyl)malonate and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl 2-(bromomethyl)malonate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: Common impurities are typically related to the synthesis process. These include:

  • Unreacted Starting Materials: Primarily Diethyl malonate.

  • Over-brominated Byproducts: These can include Diethyl 2-(dibromomethyl)malonate and Diethyl 2-bromo-2-(bromomethyl)malonate.[1]

  • Decomposition Products: Hydrolysis of the ester or bromo-substituent can lead to acidic impurities.

Q2: My reaction with this compound is not proceeding as expected. What could be the issue?

A2: If your reaction is sluggish or failing, consider the purity of your this compound. The presence of unreacted diethyl malonate can interfere with reactions where precise stoichiometry is critical. Over-brominated impurities can lead to undesired side products. We recommend verifying the purity of your reagent, for example by GC-MS, and purifying it if necessary.

Q3: The color of my this compound is yellow to brown. Is it still usable?

A3: A slight yellow color is common for this compound. However, a significant darkening to brown may indicate the presence of impurities or decomposition products. It is advisable to purify the material before use, especially for sensitive applications.

Q4: How should I store this compound to minimize degradation?

A4: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It is also recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from atmospheric moisture.

Troubleshooting Guide: Purification

This guide focuses on the most common method for purifying this compound: vacuum distillation . This technique is effective for separating the desired product from less volatile and more volatile impurities based on their boiling points.

Impurity Data and Separation Strategy

The following table summarizes the boiling points of this compound and its common impurities, which is the basis for their separation by vacuum distillation.

CompoundMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)Boiling Point (°C at reduced pressure)Separation Principle during Vacuum Distillation
Diethyl malonate160.17199.3~90-100 °C (pressure dependent)More volatile; will distill first as a low-boiling fraction.[3]
This compound 253.09 233-235 ~121-125 °C at 16 mmHg Desired product; collected as the main fraction.
Diethyl 2-bromo-2-(bromomethyl)malonate331.99Higher than the main productHigher than the main productLess volatile; will remain in the distillation flask or distill at a higher temperature.
Diethyl dibromomalonate317.96Higher than the main productHigher than the main productLess volatile; will remain in the distillation flask as part of the high-boiling residue.[4]
Experimental Protocol: Vacuum Distillation of Crude this compound

Objective: To remove lower and higher boiling point impurities from crude this compound.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short path distillation head with a condenser and vacuum adapter

  • Receiving flasks

  • Heating mantle with a stirrer

  • Vacuum pump with a pressure gauge and cold trap

  • Boiling chips or magnetic stir bar

Procedure:

  • Setup: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Evacuation: Slowly and carefully apply vacuum to the system. The initial bubbling of dissolved gases should be controlled to prevent bumping.

  • Heating: Once a stable vacuum is achieved (e.g., 15-20 mmHg), begin to gently heat the distillation flask using the heating mantle.

  • Fraction Collection:

    • Fore-run: Collect the initial, lower-boiling fraction, which will primarily contain unreacted diethyl malonate. The head temperature will be significantly lower than that of the main product.

    • Main Fraction: As the temperature at the distillation head rises and stabilizes at the expected boiling point of this compound at the applied pressure (e.g., ~121-125 °C at 16 mmHg), change the receiving flask to collect the purified product.

    • High-Boiling Residue: Once the main fraction has been collected and the temperature begins to drop or fluctuate, stop the distillation. The remaining residue in the distillation flask will contain the higher-boiling, over-brominated byproducts.

  • Shutdown: Turn off the heating and allow the apparatus to cool completely before slowly releasing the vacuum.

Visualizations

Experimental Workflow for Purification

G Purification Workflow for this compound cluster_0 Preparation cluster_1 Distillation cluster_2 Completion start Crude this compound setup Assemble Vacuum Distillation Apparatus start->setup charge Charge Distillation Flask setup->charge evacuate Apply Vacuum charge->evacuate heat Gentle Heating evacuate->heat collect_fore_run Collect Fore-run (Diethyl malonate) heat->collect_fore_run Low boiling point collect_main Collect Main Fraction (Purified Product) heat->collect_main Target boiling point collect_fore_run->heat stop Stop Distillation collect_main->stop cool Cool Apparatus stop->cool shutdown Release Vacuum cool->shutdown end Purified this compound shutdown->end

Caption: Workflow for the purification of this compound by vacuum distillation.

Logical Relationship of Impurities and Removal

G Relationship of Impurities and their Removal cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities cluster_purification Purification Method start_material Diethyl malonate bromination Bromination start_material->bromination crude_product Crude Product Mixture bromination->crude_product unreacted Unreacted Diethyl malonate purification_method Vacuum Distillation unreacted->purification_method Removed as low-boiling fraction over_brominated Over-brominated Products (e.g., Diethyl dibromomalonate) over_brominated->purification_method Removed as high-boiling residue decomposition Decomposition Products (e.g., Hydrolysis) decomposition->purification_method Partially removed purified_product Purified this compound purification_method->purified_product crude_product->unreacted crude_product->over_brominated crude_product->decomposition

Caption: Logical diagram showing the origin of impurities and their removal during purification.

References

Technical Support Center: Synthesis of Diethyl 2-(bromomethyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Diethyl 2-(bromomethyl)malonate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound involve the bromination of a suitable diethyl malonate derivative. The two main approaches are:

  • Radical-initiated bromination of diethyl methylmalonate: This is a highly effective method that utilizes a radical initiator and a brominating agent like N-Bromosuccinimide (NBS) to selectively brominate the methyl group.

  • Reaction of diethyl bis(hydroxymethyl)malonate with a brominating agent: This two-step process involves the initial synthesis of diethyl bis(hydroxymethyl)malonate, which is then treated with a reagent like hydrobromic acid to replace the hydroxyl groups with bromine.

Q2: What are the most common side reactions and byproducts in this synthesis?

A2: The most frequently encountered side reactions and byproducts include:

  • Over-bromination: Formation of Diethyl 2-(dibromomethyl)malonate and Diethyl 2-bromo-2-(bromomethyl)malonate can occur if an excess of the brominating agent is used or if the reaction conditions are not carefully controlled.

  • Formation of isomeric impurities: Depending on the reaction conditions, the isomeric product, Diethyl 2-bromo-2-methylmalonate, can be formed, particularly under conditions that favor electrophilic substitution.

  • Unreacted starting material: Incomplete conversion can lead to the presence of the starting diethyl methylmalonate in the final product mixture.

Q3: How can I minimize the formation of the dibrominated byproduct?

A3: To minimize the formation of Diethyl 2-(dibromomethyl)malonate, it is crucial to:

  • Control the stoichiometry: Use a molar ratio of the brominating agent to the starting material that is close to 1:1. A slight excess of the starting material can sometimes be beneficial.

  • Slow addition of the brominating agent: Adding the brominating agent portion-wise or as a solution over a period of time can help to maintain a low concentration of the brominating species in the reaction mixture, thus reducing the likelihood of a second bromination.

  • Monitor the reaction progress: Use techniques like GC-MS or TLC to monitor the consumption of the starting material and the formation of the product and byproducts. The reaction should be stopped once the desired level of conversion is achieved.

Q4: What is the best way to purify the final product?

A4: Fractional distillation under reduced pressure is the most effective method for purifying this compound from common impurities. The desired product has a different boiling point than the starting material and the dibrominated byproducts, allowing for their separation. It is important to have an efficient distillation column to achieve good separation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient initiation of the radical reaction. - Loss of product during workup or purification.- Increase the reaction time or temperature moderately. - Ensure the radical initiator (e.g., AIBN, benzoyl peroxide) is fresh and used in the correct amount. - Use a light source (e.g., a sunlamp) to promote radical initiation if using NBS. - Optimize the workup procedure to minimize losses (e.g., ensure complete extraction, minimize transfers). - Use a more efficient distillation setup.
High percentage of Diethyl 2-(dibromomethyl)malonate - Excess of brominating agent. - Reaction temperature is too high. - Rapid addition of the brominating agent.- Carefully control the stoichiometry of the brominating agent (use a 1:1 or slightly less than 1:1 molar ratio). - Add the brominating agent slowly and in portions. - Maintain a consistent and moderate reaction temperature.
Presence of Diethyl 2-bromo-2-methylmalonate isomer - Reaction conditions favoring electrophilic substitution over radical substitution.- Use a non-polar solvent (e.g., carbon tetrachloride, cyclohexane). - Ensure the reaction is carried out under radical conditions (with a radical initiator and/or light). - Avoid acidic conditions which can promote electrophilic bromination.
Difficulty in separating the product from byproducts by distillation - Boiling points of the components are too close. - Inefficient distillation column.- Use a longer or more efficient fractional distillation column (e.g., a Vigreux or packed column). - Perform the distillation under a higher vacuum to lower the boiling points and potentially increase the boiling point differences.
Reaction fails to initiate - Inactive radical initiator. - Insufficient energy for initiation. - Presence of radical inhibitors.- Use a fresh batch of radical initiator. - Increase the intensity of the light source or the reaction temperature. - Ensure all reagents and solvents are pure and free from inhibitors.

Data Presentation

Table 1: Comparison of Synthetic Protocols for Diethyl Malonate Derivatives

Starting MaterialBrominating AgentInitiator/CatalystSolventReaction Time (h)Temperature (°C)Yield (%)Reference
Diethyl methylmalonateN-Bromosuccinimide (NBS)AIBNCCl44Reflux~85General Protocol
Diethyl methylmalonateBromineLightCCl41Reflux73-75Organic Syntheses[1]
Diethyl bis(hydroxymethyl)malonateHydrobromic Acid (48%)--1085-9043 (of the acrylic acid intermediate)Organic Syntheses
Diethyl 2-(4'-chlorophenyl)-7-chlorocinchoninyl malonateBromine-Chloroform14093US Patent 3,714,168[2]

Table 2: Spectroscopic Data for Key Compounds

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)MS (m/z)
This compound ~4.2 (q, 4H), ~3.6 (d, 2H), ~3.5 (t, 1H), ~1.3 (t, 6H)~168, ~62, ~50, ~30, ~14252/254 (M+)
Diethyl 2-bromo-2-methylmalonate 4.32 (q, 4H), 1.98 (s, 3H), 1.31 (t, 6H)166.4, 63.2, 55.9, 24.9, 13.8252/254 (M+)
Diethyl 2-(dibromomethyl)malonate ~5.5 (d, 1H), ~4.2 (q, 4H), ~3.8 (d, 1H), ~1.3 (t, 6H)Not readily available330/332/334 (M+)
Diethyl methylmalonate 4.19 (q, 4H), 3.45 (q, 1H), 1.35 (d, 3H), 1.27 (t, 6H)169.3, 61.4, 46.8, 14.1, 13.5174 (M+)

Experimental Protocols

Protocol 1: Synthesis of this compound via Radical Bromination of Diethyl methylmalonate

This protocol is a standard method for the selective bromination of the methyl group.

Materials:

  • Diethyl methylmalonate

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (or a suitable non-polar solvent)

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Sunlamp (optional, but recommended)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, dissolve diethyl methylmalonate (1 equivalent) in carbon tetrachloride.

  • Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (0.02 equivalents) to the flask.

  • Position a sunlamp near the flask to initiate the radical reaction.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by GC-MS or TLC. The solid succinimide byproduct will float to the surface.

  • After the reaction is complete, cool the mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with a 5% sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under vacuum to obtain pure this compound.

Mandatory Visualizations

Logical Troubleshooting Workflow

troubleshooting_workflow cluster_low_yield Troubleshooting Low Yield cluster_high_dibromo Troubleshooting High Dibromo Impurity cluster_isomer Troubleshooting Isomeric Impurity start Problem Encountered low_yield Low Yield start->low_yield high_dibromo High Dibromo Impurity start->high_dibromo isomer Isomeric Impurity Present start->isomer check_reagents Check Reagent Purity & Activity low_yield->check_reagents optimize_conditions Optimize Reaction Conditions (Time, Temp, Initiation) low_yield->optimize_conditions workup Review Workup & Purification low_yield->workup stoichiometry Verify Stoichiometry (NBS:Substrate ~1:1) high_dibromo->stoichiometry addition_rate Slow Down Brominating Agent Addition high_dibromo->addition_rate monitor_reaction Monitor Reaction Progress (GC/TLC) high_dibromo->monitor_reaction solvent_check Use Non-Polar Solvent isomer->solvent_check radical_conditions Ensure Radical Conditions (Initiator/Light) isomer->radical_conditions

Caption: A flowchart for troubleshooting common issues in the synthesis.

Experimental Workflow for Synthesis and Purification

experimental_workflow A 1. Reaction Setup (Diethyl methylmalonate, NBS, AIBN, Solvent) B 2. Radical Initiation (Heat and/or Light) A->B C 3. Reaction Monitoring (GC-MS or TLC) B->C D 4. Workup (Filtration, Washing) C->D E 5. Purification (Fractional Distillation) D->E F Pure this compound E->F

Caption: A simplified workflow for the synthesis and purification process.

References

Troubleshooting guide for failed reactions with Diethyl 2-(bromomethyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl 2-(bromomethyl)malonate. The information is presented in a question-and-answer format to address common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive role of this compound in organic synthesis?

A1: While diethyl malonate is a well-known nucleophile, the presence of the bromomethyl group in this compound fundamentally changes its reactivity, making it a potent electrophile. The bromine atom is a good leaving group, rendering the adjacent carbon atom highly susceptible to nucleophilic attack. This allows for the introduction of a diethyl malonate moiety onto a variety of nucleophiles through substitution reactions.[1]

Q2: What are some common nucleophiles used in reactions with this compound?

A2: this compound reacts with a wide range of nucleophiles. Common examples include:

  • Amines: Primary and secondary amines can be alkylated to form N-substituted aminomethylmalonates.

  • Thiols: Thiols react to form S-substituted thiomethylmalonates.

  • Alcohols/Phenols: In the presence of a suitable base, alcohols and phenols can be alkylated to form O-substituted ethers.

  • Carbanions: Soft carbon nucleophiles, such as the enolate of diethyl malonate itself, can react, though this can lead to side products.

Q3: How should this compound be stored?

A3: this compound should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. It is important to keep the container tightly closed to prevent decomposition.

Troubleshooting Guide for Failed Reactions

Issue 1: Low or No Product Yield

Q1.1: I am not observing any product formation in my reaction. What are the possible causes?

A1.1: Several factors could contribute to a complete reaction failure:

  • Inactive Nucleophile: Your nucleophile may not be sufficiently reactive. For weakly nucleophilic substrates, a stronger base or more forcing reaction conditions (e.g., higher temperature) may be necessary to facilitate the reaction.

  • Degraded Starting Material: this compound can degrade over time, especially if not stored properly. It is advisable to check the purity of the starting material by NMR or TLC before use.

  • Inappropriate Solvent: The choice of solvent is crucial. Aprotic solvents like THF, DMF, or acetonitrile are generally preferred for SN2 reactions. Protic solvents can solvate the nucleophile, reducing its reactivity.

  • Incorrect Stoichiometry: Ensure that the stoichiometry of your reactants is correct. For many reactions, a slight excess of the nucleophile may be beneficial.

Q1.2: My reaction yield is consistently low. How can I optimize it?

A1.2: To improve a low yield, consider the following:

  • Base Selection: The choice of base is critical. For amine alkylation, a non-nucleophilic base like triethylamine or diisopropylethylamine is often used to scavenge the HBr formed. For thiols and alcohols, a base strong enough to deprotonate the nucleophile without reacting with the electrophile is needed (e.g., sodium hydride, potassium carbonate).

  • Temperature Control: While heating can increase the reaction rate, it can also lead to decomposition or side reactions. It is often best to start the reaction at a lower temperature (e.g., 0 °C or room temperature) and gradually increase it if necessary.

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Insufficient reaction time will result in incomplete conversion, while prolonged times may lead to product degradation.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes typical reaction conditions for the nucleophilic substitution of this compound with various nucleophiles. Please note that optimal conditions can vary depending on the specific substrate.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
AminesN-methylanilineNone (amine as base)EthanolRefluxOvernightNot specified[2]
ThiolsBenzyl mercaptanHBr/AcOHAcetic AcidRoom Temp195[3]
Thiols4-MethylbenzenethiolHBr/AcOHAcetic AcidRoom Temp192[3]
ThiolsAnisyl thiolHBr/AcOHAcetic Acid01~80 (4:1 mixture with side product)[3]
Issue 2: Formation of Multiple Products

Q2.1: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions?

A2.1: The formation of multiple products is a common issue. Here are some likely side reactions:

  • Over-alkylation (for primary amines): Primary amines can react twice with this compound, leading to the formation of a di-substituted product. This is because the secondary amine product is often more nucleophilic than the starting primary amine.[4]

  • Elimination: Under strongly basic conditions, elimination to form diethyl methylidenemalonate can compete with substitution.

  • Reaction with Solvent: If a nucleophilic solvent (e.g., an alcohol) is used without a significantly more reactive nucleophile present, solvent-adducts can form.

  • Formation of Dithioacetal (for thiols): With some thiols, a dithioacetal can form as a side product.[3]

Q2.2: How can I minimize the formation of these side products?

A2.2: To improve the selectivity of your reaction, you can:

  • Control Stoichiometry: To avoid over-alkylation of primary amines, use a large excess of the amine.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base to disfavor elimination.

  • Temperature: Running the reaction at a lower temperature can often improve selectivity.

  • Slow Addition: Adding the this compound slowly to a solution of the nucleophile can help to maintain a low concentration of the electrophile and disfavor side reactions.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Monitoring

A general procedure for monitoring the reaction progress using TLC is as follows:

  • Prepare the TLC plate: Use a silica gel 60 F254 plate.

  • Spot the plate: Apply small spots of your starting material (this compound), your nucleophile, and the reaction mixture at different time points.

  • Develop the plate: A common solvent system for these types of compounds is a mixture of ethyl acetate and hexane. The optimal ratio will depend on the polarity of your product, but a good starting point is 20-30% ethyl acetate in hexane.

  • Visualize the spots: Visualize the plate under UV light (254 nm). You can also use a potassium permanganate stain to visualize non-UV active compounds.

The starting this compound is relatively nonpolar, while the product will have a different polarity depending on the nucleophile. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.

Protocol 2: 1H NMR Analysis

1H NMR is a powerful tool for characterizing your product and identifying any side products.

  • This compound (Starting Material):

    • The methylene protons of the ethyl groups typically appear as a quartet around 4.2 ppm.

    • The methyl protons of the ethyl groups appear as a triplet around 1.3 ppm.

    • The methine proton will be a triplet around 3.8 ppm.

    • The bromomethyl protons will appear as a doublet around 3.6 ppm.

  • Expected Product Shifts:

    • Amine Adduct (e.g., -CH2-NHR): The protons on the carbon adjacent to the nitrogen will typically shift to around 2.5-3.5 ppm. The exact shift will depend on the nature of the R group.

    • Thiol Adduct (e.g., -CH2-SR): The protons on the carbon adjacent to the sulfur will typically shift to around 2.7-3.2 ppm.

By comparing the 1H NMR spectrum of your product mixture to the known spectra of your starting materials and expected products, you can assess the success of your reaction and identify any impurities.

Visualizations

Troubleshooting Workflow for Failed Reactions

TroubleshootingWorkflow Troubleshooting Failed Reactions start Reaction Failed (Low or No Yield) check_sm Check Starting Material Purity (TLC, NMR) start->check_sm sm_ok Starting Material is Pure check_sm->sm_ok Yes sm_bad Starting Material Degraded check_sm->sm_bad No check_reagents Verify Reagent Stoichiometry and Purity of Nucleophile reagents_ok Reagents are Correct check_reagents->reagents_ok Yes reagents_bad Incorrect Stoichiometry or Impure Nucleophile check_reagents->reagents_bad No check_conditions Review Reaction Conditions (Solvent, Base, Temperature) conditions_ok Conditions Seem Appropriate check_conditions->conditions_ok Yes conditions_bad Inappropriate Conditions check_conditions->conditions_bad No sm_ok->check_reagents repurify_sm Purify or Replace Starting Material sm_bad->repurify_sm repurify_sm->start reagents_ok->check_conditions correct_reagents Correct Stoichiometry and Purify Nucleophile reagents_bad->correct_reagents correct_reagents->start rerun Re-run Reaction conditions_ok->rerun optimize_conditions Optimize Conditions: - Change Solvent - Screen Bases - Vary Temperature conditions_bad->optimize_conditions optimize_conditions->rerun

Caption: A flowchart for troubleshooting failed reactions.

Logical Relationship of Common Side Products

SideProducts Common Side Product Pathways start This compound + Nucleophile (Nu-H) desired_product Desired Mono-substituted Product (Nu-CH2-Malonate) start->desired_product S_N2 Reaction elimination Elimination Product (Diethyl Methylidenemalonate) start->elimination Strong Base (E2) dithioacetal Dithioacetal (for thiols) start->dithioacetal Excess Thiol (Side Reaction) overalkylation Over-alkylation Product (for primary amines) desired_product->overalkylation Further Reaction with Starting Material

Caption: Pathways to common side products in reactions.

References

Technical Support Center: Diethyl 2-(bromomethyl)malonate Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl 2-(bromomethyl)malonate. The following information addresses common issues encountered during experimental procedures and offers guidance on optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using strong bases with this compound, and how can they be minimized?

A1: When using strong bases like sodium ethoxide or sodium hydride with this compound, several side reactions can occur, impacting the yield and purity of the desired product. The most prevalent side reactions include:

  • Dialkylation: The product of the initial alkylation still possesses an acidic proton, making it susceptible to a second alkylation. This is especially problematic if more than one equivalent of the alkylating agent is present or if the reaction conditions favor further deprotonation.[1][2][3][4] To minimize dialkylation, it is crucial to use a precise stoichiometry of the reagents, typically one equivalent of the base for a mono-alkylation.[5]

  • Elimination (E2): Strong, sterically hindered bases can promote the elimination of HBr from the alkyl halide, leading to the formation of alkenes, which reduces the yield of the desired substitution product.[1] The choice of a less hindered base and careful temperature control can help mitigate this side reaction.

  • Claisen Condensation: Although less common in this specific context, the enolate of diethyl malonate can potentially react with an unreacted ester molecule in a Claisen-type condensation, particularly if the alkylating agent is not reactive enough or is added too slowly.[5]

Q2: I am observing a white precipitate upon adding sodium ethoxide to my solution of diethyl malonate. Is this normal, and how should I proceed?

A2: Yes, the formation of a white or sometimes pinkish precipitate is a common observation and is expected.[6] This precipitate is the sodium salt of the deprotonated diethyl malonate (the enolate).[6] The sodium enolate has limited solubility in many organic solvents, such as ethanol or THF.[6]

You should proceed with the reaction by adding the alkylating agent (in this case, this compound). As the reaction progresses and the enolate is consumed, the precipitate should gradually dissolve.[6] Vigorous stirring is recommended to ensure proper mixing of the suspended enolate with the alkylating agent.[6]

Q3: My reaction to form a cyclopropane ring using diethyl malonate and a 1,2-dihaloethane is giving a low yield. What are the key factors to consider for improving the yield of this intramolecular alkylation?

A3: The synthesis of cyclopropane derivatives from diethyl malonate and 1,2-dihaloethanes can be challenging due to competing intermolecular reactions and the recovery of unreacted starting material.[7] Key factors to optimize for a higher yield include:

  • Base and Catalyst Choice: The use of a phase-transfer catalyst (PTC) such as tetraalkylammonium salts or PEG 400 in combination with a base like potassium carbonate has been shown to be effective.[7][8] Concentrated alkali with a PTC can also drive the reaction to completion.[7]

  • Reaction Conditions: Vigorous stirring is essential to ensure good mixing, especially in heterogeneous reaction mixtures.[7] Maintaining the optimal temperature is also critical.

  • Solvent: The choice of solvent can significantly impact the reaction. For instance, using toluene with potassium carbonate allows for the azeotropic removal of water, which can drive the reaction forward.[9]

Troubleshooting Guides

Issue 1: Low Yield in Mono-alkylation Reactions
Potential Cause Troubleshooting Step Rationale
Incomplete Deprotonation Ensure the use of a sufficiently strong and anhydrous base. For weaker bases like K₂CO₃, ensure it is finely ground to maximize surface area.[9]The pKa of diethyl malonate is around 13, requiring a base strong enough for complete deprotonation to form the reactive enolate.[2][5] Water can quench the enolate.
Side Reactions (Elimination/Dialkylation) Use a less sterically hindered base. Carefully control the stoichiometry of the base and alkylating agent (1:1 for mono-alkylation).[5] Add the alkylating agent to the formed enolate solution.Strong, bulky bases can favor E2 elimination.[1] Excess base or alkylating agent can lead to dialkylation.[1]
Precipitation of Enolate Ensure vigorous stirring throughout the reaction. The precipitate is the reactive species and needs to be in contact with the alkylating agent.[6]The sodium salt of diethyl malonate can precipitate out of solution.[6]
Reaction Temperature Too Low For less reactive alkylating agents, gentle heating (reflux) may be necessary after the initial enolate formation.[6]Alkylation reactions have an activation energy barrier that needs to be overcome.[5]
Issue 2: Unexpected Product Formation
Potential Cause Troubleshooting Step Rationale
Reaction with Solvent When using sodium hydride (NaH), be aware of potential reactions with solvents like DMF or acetonitrile, which can lead to byproduct formation.[10] Consider using a more inert solvent like THF.[11]NaH can act as both a base and a reducing agent, leading to undesired reactions with certain solvents.[10]
Hydrolysis of Ester Groups Ensure anhydrous conditions, especially when using strong bases like sodium ethoxide prepared in situ.[1] For bases like K₂CO₃, using a non-aqueous solvent system is beneficial.[1]The presence of water can lead to the hydrolysis of the ester functional groups.
Decarboxylation This is more likely to occur during workup under acidic conditions, especially if the product is heated.[2] Use mild workup conditions if the dicarboxylic ester is the desired final product.Substituted malonic acids are prone to decarboxylation upon heating.[2]

Experimental Protocols

Protocol 1: General Procedure for Mono-alkylation of Diethyl Malonate using Sodium Ethoxide
  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add absolute ethanol. Carefully add sodium metal (1 equivalent) in small pieces to the ethanol. Allow the sodium to react completely to form sodium ethoxide.[12]

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise with stirring. The formation of a white precipitate of the sodium enolate may be observed.[6][12]

  • Alkylation: Add the alkylating agent (e.g., an alkyl bromide, 1 equivalent) to the stirred suspension of the enolate. The reaction mixture may be gently heated to reflux to ensure completion.[12]

  • Workup: After the reaction is complete (monitored by TLC or GC), cool the mixture and remove the ethanol by distillation. Add water to the residue to dissolve the sodium bromide byproduct. Extract the aqueous layer with a suitable organic solvent (e.g., ether). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[12]

  • Purification: The crude product can be purified by vacuum distillation.[12]

Protocol 2: Cyclopropanation of Diethyl Malonate using Potassium Carbonate and a Phase-Transfer Catalyst
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethyl malonate (1 equivalent), 1,2-dichloroethane or 1,2-dibromoethane (1.5-2 equivalents), finely powdered anhydrous potassium carbonate (2.2 equivalents), and a phase-transfer catalyst such as PEG 400 (a catalytic amount).[8] Add toluene as the solvent.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with toluene. Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Purification: The resulting crude diethyl cyclopropane-1,1-dicarboxylate can be purified by vacuum distillation.

Data Presentation

Table 1: Comparison of Common Bases for Diethyl Malonate Alkylation

Base Typical Solvent Advantages Disadvantages Key Considerations
Sodium Ethoxide (NaOEt) EthanolReadily prepared in situ, effective for complete deprotonation.[2][3]Requires strictly anhydrous conditions, potential for E2 elimination with some substrates.[1]The sodium enolate salt may precipitate.[6]
Potassium Carbonate (K₂CO₃) DMF, Toluene, AcetonitrileMilder and easier to handle than sodium metal, can be used with phase-transfer catalysts.[1][9]Slower reaction rates compared to strong alkoxides, requires finely ground solid for good reactivity.[9]Can absorb water formed during the reaction, minimizing ester hydrolysis.[1]
Sodium Hydride (NaH) THF, DMFVery strong base, drives deprotonation to completion, byproduct (H₂) is a gas.[11][13]Highly flammable, reacts violently with water, can have side reactions with certain solvents.[10][13]Requires careful handling under an inert atmosphere.[11]

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Diethyl Malonate Diethyl Malonate Enolate Enolate Diethyl Malonate->Enolate Deprotonation Base Base Base->Enolate Elimination Product Elimination Product Base->Elimination Product E2 Elimination RX R-X (Alkylating Agent) Mono-alkylated Product Mono-alkylated Product RX->Mono-alkylated Product RX->Elimination Product Enolate->Mono-alkylated Product SN2 Attack Di-alkylated Product Di-alkylated Product Mono-alkylated Product->Di-alkylated Product Further Alkylation

Caption: General reaction pathways for the base-mediated alkylation of diethyl malonate.

Troubleshooting_Workflow Start Low Yield in Alkylation Reaction Check_Base Is the base strong enough and anhydrous? Start->Check_Base Check_Stoichiometry Is the stoichiometry correct (1:1 for mono-alkylation)? Check_Base->Check_Stoichiometry Yes Use_Stronger_Base Use a stronger/anhydrous base (e.g., NaH, freshly made NaOEt) Check_Base->Use_Stronger_Base No Check_Stirring Is stirring vigorous enough? Check_Stoichiometry->Check_Stirring Yes Adjust_Stoichiometry Adjust stoichiometry and addition order Check_Stoichiometry->Adjust_Stoichiometry No Check_Temp Is the reaction temperature optimal? Check_Stirring->Check_Temp Yes Increase_Stirring Increase stirring speed Check_Stirring->Increase_Stirring No Optimize_Temp Optimize reaction temperature (e.g., gentle reflux) Check_Temp->Optimize_Temp No Success Improved Yield Check_Temp->Success Yes Use_Stronger_Base->Check_Stoichiometry Adjust_Stoichiometry->Check_Stirring Increase_Stirring->Check_Temp Optimize_Temp->Success

Caption: Troubleshooting workflow for low-yield alkylation reactions.

References

Navigating Exothermic Reactions in Diethyl 2-(bromomethyl)malonate Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Diethyl 2-(bromomethyl)malonate is a critical step in various pharmaceutical and chemical manufacturing processes. However, the inherent exothermic nature of the bromination of active methylene compounds like diethyl malonate presents significant challenges, including the risk of thermal runaway and the formation of undesirable byproducts. This technical support center provides troubleshooting guidance and frequently asked questions to ensure a safe and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this compound an exothermic process?

The reaction involves the bromination of an enol or enolate intermediate of diethyl malonate. The formation of the carbon-bromine bond and the subsequent release of hydrogen bromide (HBr) gas is an energetically favorable process, releasing a significant amount of heat.

Q2: What are the primary risks associated with an uncontrolled exothermic reaction during this synthesis?

The main risks include:

  • Thermal Runaway: A rapid, uncontrolled increase in temperature and pressure, which can lead to violent boiling, splashing of corrosive reagents, and potentially, vessel rupture.

  • Increased Byproduct Formation: Higher temperatures can promote side reactions, such as the formation of diethyl 2,2-dibromomalonate, reducing the yield and purity of the desired product.[1]

  • Reagent Decomposition: Excessive heat can lead to the decomposition of reactants and the desired product.

Q3: How can I visually determine if the reaction is proceeding too quickly?

Vigorous and difficult-to-control boiling of the solvent (e.g., carbon tetrachloride or chloroform), a rapid and dense evolution of HBr gas, and a sudden, sharp rise in the measured internal temperature are all indicators of a reaction that is proceeding too quickly.

Q4: Is it possible to initiate the reaction if it doesn't start immediately upon bromine addition?

Yes, gentle warming can be used to initiate the reaction. For instance, holding a large electric bulb under the flask can provide sufficient heat to start the reaction.[1] Once initiated, the external heat source should be removed immediately as the reaction's own exotherm will sustain it.

Troubleshooting Guide

The following table outlines common issues encountered during the synthesis of this compound, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Rapid, Uncontrolled Temperature Spike (Thermal Runaway) 1. Rate of bromine addition is too fast. 2. Inadequate cooling of the reaction vessel. 3. Insufficient solvent volume to act as a heat sink.1. Immediately stop the addition of bromine. 2. Apply external cooling (e.g., ice-water bath). 3. Ensure efficient stirring to promote even heat distribution. 4. In future runs, add the bromine dropwise at a much slower rate.
Low Yield of this compound 1. Incomplete reaction due to insufficient bromine or reaction time. 2. Loss of product during workup. 3. Formation of byproducts due to elevated temperatures.1. Use a slight molar excess of bromine to ensure complete conversion.[1] 2. Ensure the reaction is refluxed for a sufficient time after bromine addition is complete.[1] 3. Carefully monitor and control the reaction temperature. 4. Optimize the purification steps (e.g., distillation) to minimize losses.
High Levels of Diethyl 2,2-dibromomalonate Impurity 1. Reaction temperature was too high. 2. Localized high concentrations of bromine. 3. Using a large excess of bromine.1. Maintain a gentle reflux by controlling the rate of bromine addition.[1] 2. Ensure vigorous stirring to quickly disperse the added bromine. 3. Use only a slight molar excess of bromine (e.g., 1.03-1.05 equivalents).[1]
Reaction Fails to Initiate 1. Reaction temperature is too low. 2. Impurities in reagents or solvent that inhibit the reaction.1. Gently warm the flask to initiate the reaction.[1] 2. Ensure high purity of diethyl malonate and dry bromine.[1]

Experimental Protocol: Synthesis of Ethyl Bromomalonate (A Representative Procedure)

This protocol for the synthesis of a closely related compound, ethyl bromomalonate, illustrates the principles of managing the exothermic reaction.

Materials:

  • Diethyl malonate (160 g, 1 mole)

  • Carbon tetrachloride (150 cc)

  • Dry bromine (165 g, 1.03 moles)

  • 5% Sodium carbonate solution

Equipment:

  • 1-L three-necked flask

  • Mechanical stirrer

  • Reflux condenser with a tube leading to a water trap for HBr absorption

  • Separatory funnel with a fine-tipped stem

Procedure:

  • Place the diethyl malonate and carbon tetrachloride into the three-necked flask.

  • Place the dry bromine in the separatory funnel.

  • Start the stirrer and add a few cubic centimeters of bromine to the flask.

  • Gently warm the flask (e.g., with a light bulb) to initiate the reaction.

  • Once the reaction begins, add the remaining bromine gradually at a rate that maintains a gentle boiling of the solvent.

  • After the bromine addition is complete, reflux the mixture for approximately one hour, or until the evolution of hydrogen bromide ceases.

  • Cool the reaction mixture.

  • Wash the mixture five times with 50-cc portions of 5% sodium carbonate solution.

  • Purify the product by distillation under reduced pressure.[1]

Visualizing the Process

Troubleshooting Workflow for Exothermic Reaction

Exotherm_Troubleshooting start Start Bromine Addition monitor Monitor Temperature & Reflux Rate start->monitor check_temp Is Temperature Stable and Reflux Gentle? monitor->check_temp continue_addition Continue Slow Addition check_temp->continue_addition Yes temp_spike Temperature Spike / Vigorous Reflux check_temp->temp_spike No continue_addition->monitor complete Addition Complete continue_addition->complete stop_addition Stop Bromine Addition temp_spike->stop_addition apply_cooling Apply External Cooling stop_addition->apply_cooling stabilized Has Reaction Stabilized? apply_cooling->stabilized stabilized->stop_addition No resume Resume Cautious Addition stabilized->resume Yes resume->monitor

Caption: A workflow for managing exothermic events during synthesis.

Synthesis Pathway of this compound

Reaction_Pathway cluster_reactants Reactants cluster_products Products DEM Diethyl Malonate Reaction Bromination in Solvent (e.g., CCl4) DEM->Reaction Br2 Bromine (Br2) Br2->Reaction DBMM This compound HBr Hydrogen Bromide (HBr) Reaction->DBMM + Heat Reaction->HBr

Caption: The chemical pathway for this compound synthesis.

References

Technical Support Center: Monitoring Reactions with Diethyl 2-(bromomethyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Diethyl 2-(bromomethyl)malonate. This guide provides detailed troubleshooting advice and frequently asked questions to help you effectively monitor the progress of your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring reactions involving this compound?

A1: The most common analytical techniques to monitor reactions with this compound are Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the specific reaction, available equipment, and the level of detail required.

Q2: How can I use Thin-Layer Chromatography (TLC) to monitor my reaction?

A2: TLC is a quick and effective method to qualitatively track the consumption of starting materials and the formation of products.[1][2] By spotting the reaction mixture on a TLC plate alongside the starting material, you can visually assess the progress. The disappearance of the this compound spot and the appearance of a new product spot indicate the reaction is proceeding. UV light is typically used for visualization.[1]

Q3: Is Gas Chromatography-Mass Spectrometry (GC-MS) suitable for these reactions?

A3: Yes, GC-MS is an excellent quantitative method for monitoring reactions involving volatile and thermally stable compounds like malonate esters.[3][4][5] It allows for the separation and identification of starting materials, intermediates, and products, providing information on their relative abundance.

Q4: Can I use High-Performance Liquid Chromatography (HPLC) for analysis?

A4: Absolutely. HPLC is a powerful technique for monitoring these reactions, especially for less volatile or thermally sensitive compounds. A reverse-phase (RP) HPLC method can be used to separate this compound from other reaction components.[6]

Q5: How is NMR spectroscopy used to track reaction progress?

A5: ¹H NMR spectroscopy is highly effective for monitoring reaction progress. You can track the disappearance of proton signals specific to this compound (e.g., the -CH(Br)- proton) and the emergence of new signals corresponding to the product. This provides a quantitative measure of conversion over time.

Troubleshooting Guides

Issue 1: The reaction appears stalled or incomplete on TLC.
Possible Cause Troubleshooting Step
Insufficient Reagent Activity Verify the quality and activity of your reagents, particularly bases like sodium hydride (NaH) which can degrade with improper storage.
Low Reaction Temperature Some reactions may require elevated temperatures to proceed at a reasonable rate. Consider carefully increasing the reaction temperature.[1]
Poor Solubility Ensure all reactants are adequately dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system.
Inhibitors Present Traces of water or other impurities can quench bases or react with starting materials. Ensure all glassware is dry and solvents are anhydrous.
Issue 2: Multiple new spots appear on the TLC plate, suggesting side products.
Possible Cause Troubleshooting Step
Dialkylation A common side reaction is the addition of two molecules of the nucleophile to the malonate, or dialkylation of the nucleophile.[7][8] Try using a larger excess of the nucleophile or adding the this compound slowly to the reaction mixture.
Decomposition The starting material or product may be unstable under the reaction conditions. Analyze the stability at the given temperature and pH. Consider running the reaction at a lower temperature.
Competing Reactions The bromomethyl group is a reactive electrophile. It can undergo elimination or substitution with other nucleophiles present in the mixture. Alkylation reactions are subject to the same constraints as other SN2 reactions.[9]
Issue 3: GC-MS or HPLC analysis shows broad or overlapping peaks.
Possible Cause Troubleshooting Step
Poor Method Resolution Optimize the GC temperature ramp or the HPLC gradient to improve peak separation. For HPLC, adjusting the mobile phase composition (e.g., acetonitrile/water ratio) can be effective.[6]
Column Degradation The analytical column may be contaminated or degraded. Flush the column according to the manufacturer's instructions or replace it if necessary.
Sample Overload Injecting too concentrated a sample can lead to peak broadening. Dilute your sample and re-inject.

Data Presentation: Key Analytical Parameters

For effective monitoring, it's crucial to know the expected analytical signals for your starting materials and potential products.

Table 1: Reference ¹H NMR Chemical Shifts (CDCl₃)

CompoundProtonChemical Shift (ppm)
Diethyl bromomalonate -CH(Br)-~4.5 - 5.0
-O-CH₂-CH₃~4.2 - 4.3 (quartet)
-O-CH₂-CH₃~1.2 - 1.3 (triplet)
Diethyl 2-bromo-2-methylmalonate -C(Br)(CH₃)-No CH proton
-CH₃~2.08
-O-CH₂-CH₃~4.28
-O-CH₂-CH₃~1.30

Note: Chemical shifts are approximate and can vary based on solvent and other factors. Data synthesized from multiple sources.[10][11]

Table 2: GC-MS Retention Data for Diethyl Malonate

Column TypeConditionRetention Index (RI)
Non-polarIsothermal 120°C1034
Non-polarIsothermal 130°C1034
Non-polarIsothermal 140°C1032
Non-polarIsothermal 150°C1029

Data from NIST WebBook for the parent compound, Diethyl Malonate.[3] Retention times for this compound will differ but this provides a baseline.

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use silica gel F-254 plates.

  • Spotting: Using a capillary tube, spot the reaction mixture on the plate. Also, spot the pure starting material (co-spot) and, if available, the expected product as references.

  • Elution: Develop the plate in a chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The ideal solvent system will give the starting material an Rf value of ~0.3-0.5.

  • Visualization: After elution, dry the plate and visualize the spots under a UV lamp at 254 nm.[1]

  • Analysis: Compare the spots from the reaction mixture to the reference spots. The diminishing intensity of the starting material spot and the increasing intensity of a new spot indicate reaction progress.[2]

Protocol 2: Reaction Monitoring by GC-MS
  • Sample Preparation: Quench a small aliquot of the reaction mixture (e.g., 0.1 mL) and dilute it with an appropriate solvent like ethyl acetate.

  • Chromatographic Conditions:

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 70°C), hold for 2 minutes, then ramp at 10-20°C/min to a final temperature of 280°C.

    • Carrier Gas: Helium.

  • Mass Spectrometry: Use standard electron ionization (EI) at 70 eV.

  • Analysis: Monitor the total ion chromatogram (TIC) for the disappearance of the peak corresponding to this compound and the appearance of the product peak. Confirm peak identities by their mass spectra.

Protocol 3: Reaction Monitoring by HPLC
  • Sample Preparation: Quench and dilute a reaction aliquot with the mobile phase.

  • HPLC Conditions (Reverse-Phase): [6]

    • Column: Newcrom R1 or a similar C18 column.

    • Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid for MS compatibility or phosphoric acid for UV detection).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength (e.g., 210 nm) or a mass spectrometer.

  • Analysis: Integrate the peak areas of the starting material and product to determine the extent of reaction.

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_monitoring Monitoring Loop Start Start Reaction with This compound Take_Aliquot Take Aliquot at Time (t) Start->Take_Aliquot TLC_Analysis TLC Analysis (Qualitative Check) Take_Aliquot->TLC_Analysis Quench_Sample Quench & Prepare Quantitative Sample TLC_Analysis->Quench_Sample If progress is seen Quant_Analysis Quantitative Analysis (GC-MS, HPLC, or NMR) Quench_Sample->Quant_Analysis Decision Is Reaction Complete? Quant_Analysis->Decision Workup Proceed to Workup & Purification Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->Take_Aliquot Wait for Time (t+n)

Caption: General workflow for monitoring a chemical reaction.

Troubleshooting_Logic cluster_checks Initial Checks cluster_analysis Deeper Analysis cluster_solutions Potential Solutions Start Problem: Reaction Not Progressing Check_TLC Re-run TLC Carefully (Co-spot with SM) Start->Check_TLC Check_Reagents Verify Reagent Quality (Base, Solvents) Start->Check_Reagents Check_Temp Confirm Reaction Temperature Start->Check_Temp Analyze_Side_Products Identify Side Products (GC-MS / NMR) Check_TLC->Analyze_Side_Products Side spots observed Purify_Reagents Purify/Dry Reagents & Solvents Check_Reagents->Purify_Reagents Suspect quality Consider_Dialkylation Is Dialkylation Occurring? Analyze_Side_Products->Consider_Dialkylation Consider_Decomposition Is Starting Material Decomposing? Analyze_Side_Products->Consider_Decomposition Change_Stoichiometry Adjust Stoichiometry (e.g., more nucleophile) Consider_Dialkylation->Change_Stoichiometry Change_Conditions Modify Conditions (Temp, Solvent, Base) Consider_Decomposition->Change_Conditions

Caption: Troubleshooting logic for an incomplete reaction.

References

Avoiding decomposition of Diethyl 2-(bromomethyl)malonate during workup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the decomposition of Diethyl 2-(bromomethyl)malonate during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of this compound decomposition during workup?

A1: The primary cause of decomposition is hydrolysis of the ester groups, which can be catalyzed by both acidic and basic conditions. Prolonged exposure to aqueous solutions, especially at elevated temperatures, can lead to the formation of malonic acid derivatives, which may subsequently decarboxylate. Strong bases should be avoided as they can aggressively promote hydrolysis and other side reactions.

Q2: What is the ideal pH range for an aqueous wash of this compound?

A2: A mildly basic or neutral pH is recommended for the aqueous wash. A saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) is often used to neutralize any residual acid from the reaction mixture without being overly basic, which could induce significant hydrolysis. It is crucial to minimize the contact time between the organic layer containing the product and the aqueous basic solution.

Q3: Can I use a strong base like sodium hydroxide (NaOH) to neutralize the reaction mixture?

A3: It is strongly advised to avoid strong bases such as sodium hydroxide.[1] Strong bases can rapidly hydrolyze the ester functionalities of this compound, leading to significant product loss.

Q4: My product appears to be degrading even with a mild basic wash. What could be the issue?

A4: If decomposition is observed even with a mild basic wash, consider the temperature and duration of the wash. All aqueous washes should be performed with cold solutions and as quickly as possible. Additionally, ensure that the starting material is of high purity, as impurities can sometimes catalyze decomposition.

Q5: What are the signs of product decomposition?

A5: Decomposition can be indicated by a lower than expected yield, the appearance of unexpected spots on a Thin Layer Chromatography (TLC) analysis, or by spectroscopic data (e.g., NMR, IR) showing the presence of carboxylic acids or other byproducts. The evolution of gas (CO₂) during workup could indicate decarboxylation of a hydrolyzed intermediate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the workup of this compound.

Issue 1: Low Product Yield After Aqueous Workup
Possible Cause Troubleshooting Steps
Hydrolysis of ester groups - Use pre-chilled (0-5 °C) aqueous solutions for all washes.- Minimize the duration of contact between the organic phase and the aqueous wash solutions.- Use a mild base like saturated sodium bicarbonate (NaHCO₃) or dilute (≤5%) sodium carbonate (Na₂CO₃) for neutralization instead of strong bases.[2]
Decarboxylation - This is often a consequence of hydrolysis. By preventing hydrolysis (see above), decarboxylation can be avoided.- Avoid excessive heating of the reaction mixture during workup.
Product loss in the aqueous layer - Ensure the organic solvent used for extraction has low miscibility with water.- Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume.- After the basic wash, a final wash with brine (saturated NaCl solution) can help to "salt out" the product from any residual water in the organic layer.
Issue 2: Formation of an Emulsion During Extraction
Possible Cause Troubleshooting Steps
Agitation is too vigorous - Gently invert the separatory funnel instead of shaking it vigorously.
Presence of acidic or basic impurities - Neutralize the reaction mixture carefully before extraction.- Add a small amount of brine to the separatory funnel, which can help to break the emulsion by increasing the ionic strength of the aqueous layer.
High concentration of the product or byproducts - Dilute the reaction mixture with more organic solvent before the aqueous wash.- If an emulsion forms, allowing the separatory funnel to stand for a period can sometimes lead to separation.- Filtration through a pad of Celite® or glass wool can also be effective in breaking up emulsions.

Experimental Protocols

Recommended Workup Protocol to Minimize Decomposition

This protocol is designed to minimize the risk of hydrolysis and other decomposition pathways for this compound.

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.

  • Quenching (if applicable): If the reaction involves a reactive reagent, quench it by slowly adding a cold, neutral, or slightly acidic aqueous solution (e.g., cold water or cold dilute HCl).

  • Extraction:

    • Transfer the cooled reaction mixture to a separatory funnel.

    • Add a suitable, cold organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

    • Wash the organic layer sequentially with:

      • 1 x volume of cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution. Perform this wash quickly to neutralize residual acid.

      • 1 x volume of cold water.

      • 1 x volume of cold, saturated aqueous sodium chloride (brine) solution. This helps to remove dissolved water from the organic layer.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath temperature below 40 °C).

Data Presentation

Workup Condition Potential for Decomposition Recommendation
Aqueous Wash pH High pH (strong base) leads to rapid hydrolysis.[1] Acidic conditions can also promote hydrolysis, though generally slower for esters.Use a mild base (e.g., saturated NaHCO₃) or neutral wash.
Temperature Higher temperatures accelerate the rate of hydrolysis and potential decarboxylation.Perform all aqueous workup steps at low temperatures (0-5 °C).
Contact Time with Aqueous Phase Prolonged contact increases the extent of hydrolysis.Minimize the time the organic solution is in contact with aqueous solutions.
Agitation during Extraction Vigorous shaking can lead to stable emulsions, complicating phase separation and prolonging contact time.Gently invert the separatory funnel to mix the layers.

Visualizations

Decomposition Pathway of this compound

A This compound B Hydrolysis (Acid or Base Catalyzed) A->B C Monoacid Derivative B->C D Decarboxylation (Heat) C->D E Decomposed Product D->E

Caption: Potential decomposition pathway of this compound during workup.

Recommended Workup Workflow

cluster_start cluster_workup Aqueous Workup cluster_finish Isolation A Cool Reaction Mixture (0-5 °C) B Quench (if necessary) A->B C Extract with Organic Solvent B->C D Wash with cold sat. NaHCO₃ C->D E Wash with cold H₂O D->E F Wash with cold Brine E->F G Dry with Na₂SO₄ or MgSO₄ F->G H Filter G->H I Concentrate in vacuo (<40 °C) H->I J Pure Product I->J

Caption: Recommended workflow for the workup of this compound.

References

Technical Support Center: Optimization of Catalyst Loading for Diethyl 2-(bromomethyl)malonate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl 2-(bromomethyl)malonate reactions. The following sections offer insights into optimizing catalyst loading to improve reaction yield and selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the alkylation of diethyl malonate with bromomethylating agents?

A1: The most common catalytic systems involve a base to deprotonate the diethyl malonate, forming a nucleophilic enolate. Often, a phase-transfer catalyst (PTC) is used in conjunction with a solid base to facilitate the reaction between the aqueous and organic phases.[1]

  • Bases: Potassium carbonate (K₂CO₃) and sodium hydride (NaH) are frequently used. K₂CO₃ is a milder base, often preferred for promoting mono-alkylation, while NaH is a stronger, non-nucleophilic base that can drive the reaction to completion but may increase the risk of dialkylation.[1][2]

  • Phase-Transfer Catalysts (PTCs): Tetrabutylammonium bromide (TBAB) and crown ethers (e.g., 18-crown-6) are common choices.[3] PTCs are particularly useful in solid-liquid or liquid-liquid systems, where they help transport the deprotonated malonate from the solid or aqueous phase to the organic phase where the alkylating agent resides.

Q2: I am observing a significant amount of dialkylated product. How can I improve the selectivity for the monoalkylated this compound?

A2: The formation of a dialkylated byproduct is a common issue.[2] Here are several strategies to enhance mono-alkylation selectivity:

  • Stoichiometry Control: Use a slight excess of diethyl malonate relative to the bromomethylating agent. This ensures that the electrophile is consumed before it can react with the mono-alkylated product.

  • Choice of Base: Employ a milder base like potassium carbonate. Stronger bases like sodium hydride can lead to a higher concentration of the enolate, increasing the likelihood of a second alkylation.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the kinetic product (mono-alkylation) over the thermodynamic product (dialkylation).

  • Controlled Addition: Add the bromomethylating agent slowly to the reaction mixture. This keeps the concentration of the electrophile low, reducing the chance of a second reaction with the already-formed product.

Q3: My reaction yield is consistently low. What are the potential causes and how can I troubleshoot this?

A3: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Deprotonation: Ensure your base is sufficiently strong and used in the correct stoichiometric amount to deprotonate the diethyl malonate. If using a solid base like K₂CO₃, ensure it is finely powdered to maximize surface area.

  • Catalyst Inefficiency: If using a PTC, ensure it is appropriate for your solvent system and that the loading is optimized. Insufficient catalyst will result in a slow or incomplete reaction.

  • Side Reactions: Besides dialkylation, E2 elimination of the alkyl halide can be a competing side reaction, especially with secondary or sterically hindered halides.[3] Using a less hindered bromomethylating agent or milder reaction conditions can mitigate this.

  • Reaction Time and Temperature: The reaction may not be running to completion. Try increasing the reaction time or temperature. However, be aware that higher temperatures can also promote side reactions.[4] Monitoring the reaction progress by TLC or GC can help determine the optimal reaction time.

  • Moisture: Ensure all reagents and solvents are anhydrous, especially when using water-sensitive bases like sodium hydride. Water can quench the enolate and hydrolyze the ester groups.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete deprotonation of diethyl malonate.2. Insufficient catalyst loading.3. Competing side reactions (e.g., E2 elimination).4. Reaction not run to completion.5. Presence of moisture in reagents or solvents.1. Use a stronger base or ensure the base is of high purity and finely powdered.2. Increase the catalyst loading incrementally (see Data Presentation section).3. Use milder reaction conditions (lower temperature).4. Increase reaction time and monitor progress via TLC/GC.5. Use anhydrous solvents and reagents.
High Percentage of Dialkylated Product 1. Stoichiometry of reactants favors dialkylation.2. Use of a very strong base.3. High reaction temperature.1. Use a slight excess of diethyl malonate (e.g., 1.1-1.2 equivalents).2. Switch to a milder base such as potassium carbonate.3. Lower the reaction temperature.
Reaction Fails to Initiate or is Very Sluggish 1. Ineffective phase-transfer catalyst.2. Poor mixing of the reaction phases.3. Low reaction temperature.1. Screen different PTCs (e.g., TBAB, 18-crown-6).2. Ensure vigorous stirring to facilitate contact between phases.3. Gradually increase the reaction temperature.
Formation of Unidentified Byproducts 1. Decomposition of reagents or products.2. Competing reaction pathways.1. Lower the reaction temperature and consider a different solvent.2. Analyze byproducts by GC-MS or NMR to identify their structure and adjust reaction conditions accordingly.

Data Presentation

The following tables provide representative data on how catalyst and base selection can influence the outcome of diethyl malonate alkylation reactions. Note that optimal conditions will vary depending on the specific bromomethylating agent used.

Table 1: Effect of Base and Temperature on Yield and Selectivity

EntryBase (equiv.)Temperature (°C)Yield (%)Enantiomeric Excess (%)*
1K₂CO₃ (5.0)0Low-
250% KOH (aq) (5.0)08592
350% KOH (aq) (5.0)-208094
450% KOH (aq) (5.0)-407595
5CsOH (5.0)0No Reaction-

*Note: Enantiomeric excess is relevant for asymmetric catalysis and is included for illustrative purposes. Data synthesized from a study on a similar system.[4]

Table 2: Influence of Phase-Transfer Catalyst Addition Time on Conversion

EntryPTC (TBAB)Time of PTC AdditionTotal Reaction Time (h)Conversion (%)
10.008 molAt the beginning693
20.008 molAfter 2.5 hours (at ~65% conversion)6>98

Data synthesized from a patent describing a similar process.

Experimental Protocols

Detailed Methodology for Optimization of Phase-Transfer Catalyst Loading

This protocol outlines a general procedure for optimizing the loading of a phase-transfer catalyst (e.g., TBAB) in the alkylation of diethyl malonate with a bromomethylating agent using potassium carbonate as the base.

  • Reaction Setup:

    • To a series of oven-dried round-bottom flasks equipped with magnetic stir bars and reflux condensers, add diethyl malonate (1.0 equiv.), the bromomethylating agent (1.1 equiv.), and finely powdered anhydrous potassium carbonate (2.0 equiv.).

    • Add the chosen anhydrous solvent (e.g., acetonitrile or toluene).

  • Catalyst Addition:

    • To each flask, add a different molar percentage of the phase-transfer catalyst (e.g., 0 mol%, 1 mol%, 2.5 mol%, 5 mol%, 10 mol%).

  • Reaction Execution:

    • Stir the mixtures vigorously at a set temperature (e.g., 60 °C).

    • Monitor the progress of each reaction at regular intervals (e.g., every hour) using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of starting materials and the formation of products.

  • Work-up:

    • Once the reaction is complete (as determined by monitoring), cool the mixture to room temperature.

    • Filter the solid potassium carbonate and wash the filter cake with a small amount of the reaction solvent.

    • Combine the filtrates and wash with water to remove any remaining inorganic salts.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Analyze the crude product mixture for each reaction by GC or ¹H NMR to determine the ratio of mono-alkylated to di-alkylated product and the overall yield.

    • Purify the product using column chromatography if necessary.

Visualizations

Experimental_Workflow_for_Catalyst_Optimization cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Decision Phase A Define Reaction: Diethyl Malonate + Bromomethylating Agent B Select Base and Solvent (e.g., K2CO3 in Acetonitrile) A->B C Choose Phase-Transfer Catalyst (e.g., TBAB) B->C D Set Catalyst Loading Range (0-10 mol%) C->D E Set up Parallel Reactions with Varying Catalyst Loading D->E F Run Reactions under Identical Conditions (Temp, Time) E->F G Monitor Reaction Progress (TLC/GC) F->G H Work-up and Isolate Products G->H I Analyze Yield and Selectivity (GC/NMR) H->I J Optimal Catalyst Loading? I->J K Proceed with Optimized Conditions J->K Yes L Adjust Parameters: - Catalyst Type - Base - Temperature J->L No L->B Iterate

Caption: Workflow for optimizing catalyst loading in diethyl malonate reactions.

Troubleshooting_Logic cluster_yield_solutions Low Yield Solutions cluster_selectivity_solutions Selectivity Solutions Start Start Experiment Problem Identify Issue Start->Problem LowYield Low Yield? Problem->LowYield Analysis Dialkylation High Dialkylation? LowYield->Dialkylation No Sol_Yield_1 Increase Catalyst Loading LowYield->Sol_Yield_1 Yes Success Successful Optimization Dialkylation->Success No Sol_Select_1 Use Excess Diethyl Malonate Dialkylation->Sol_Select_1 Yes Sol_Yield_2 Check Base Activity/ Increase Equivalents Sol_Yield_1->Sol_Yield_2 Sol_Yield_3 Increase Reaction Time/ Temperature Sol_Yield_2->Sol_Yield_3 Sol_Yield_4 Ensure Anhydrous Conditions Sol_Yield_3->Sol_Yield_4 Sol_Yield_4->Problem Re-evaluate Sol_Select_2 Switch to Milder Base (e.g., K2CO3) Sol_Select_1->Sol_Select_2 Sol_Select_3 Lower Reaction Temperature Sol_Select_2->Sol_Select_3 Sol_Select_3->Problem Re-evaluate

Caption: Troubleshooting logic for common issues in diethyl malonate reactions.

References

Technical Support Center: Selective Monobromination of Diethyl Malonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the selective monobromination of diethyl malonate.

Troubleshooting Guide

Problem: The reaction has not started (no color change or evolution of HBr gas).

Possible Causes & Solutions:

  • Low-Quality Reagents: Ensure that the diethyl malonate has been recently distilled to remove any acidic impurities. The bromine should be dried, for example by shaking with concentrated sulfuric acid, to remove moisture which can interfere with the reaction.[1]

  • Insufficient Initiation: The reaction may require initiation, especially when performed in a solvent like carbon tetrachloride. This can be achieved by gentle warming or by shining a bright light (e.g., a large electric bulb) on the reaction flask until the reaction begins, as indicated by the disappearance of the bromine color and the evolution of hydrogen bromide gas.[1]

  • Low Temperature: If the reaction is being run at a low temperature, it may be too slow to observe. A moderate temperature is needed to sustain the reaction.

Problem: The major product is diethyl dibromomalonate.

Possible Causes & Solutions:

  • Excess Bromine: The use of a significant excess of bromine will favor the formation of the dibrominated product. Use a slight excess of bromine (e.g., 1.03 moles per mole of diethyl malonate) to ensure complete conversion of the starting material without promoting excessive dibromination.[1]

  • Reaction Rate: Adding the bromine too quickly can lead to localized high concentrations of bromine, favoring dibromination. The bromine should be added gradually at a rate that maintains a gentle reflux.[1]

  • Increased Acidity of Monobrominated Product: Diethyl bromomalonate is more acidic than diethyl malonate itself.[2] This makes the remaining proton on the alpha-carbon more susceptible to removal and subsequent reaction with bromine. Careful control of stoichiometry and reaction conditions is crucial.

Problem: A complex mixture of products is obtained.

Possible Causes & Solutions:

  • Reaction Temperature Too High: Overheating the reaction can lead to side reactions and decomposition of the desired product. Maintain a gentle reflux throughout the addition of bromine.

  • Impure Starting Materials: The presence of impurities in the diethyl malonate can lead to the formation of undesired byproducts. Always use freshly distilled diethyl malonate.[1]

Problem: Difficulty in purifying the diethyl bromomalonate.

Possible Causes & Solutions:

  • Inefficient Separation of Products: Diethyl bromomalonate, diethyl dibromomalonate, and unreacted diethyl malonate have different boiling points, allowing for separation by fractional distillation under reduced pressure.[1] Careful control of the distillation is necessary to obtain a pure product.

  • Incomplete Workup: The crude reaction mixture should be thoroughly washed to remove any remaining bromine and acidic byproducts. Washing with a dilute sodium carbonate solution is an effective method.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary side product in the monobromination of diethyl malonate?

The main side product is diethyl dibromomalonate. This is due to the increased acidity of the alpha-proton in the monobrominated product, making it susceptible to further bromination.[1][2]

Q2: How can I minimize the formation of diethyl dibromomalonate?

To minimize the formation of the dibrominated product, you should:

  • Use only a slight molar excess of bromine.[1]

  • Add the bromine slowly and control the reaction temperature to maintain a gentle reflux.[1]

Q3: What are the typical reaction conditions for the selective monobromination of diethyl malonate?

A common method involves reacting diethyl malonate with a slight excess of bromine in a solvent such as carbon tetrachloride. The reaction is initiated with gentle heating or light and maintained at a gentle reflux.[1]

Q4: How can I monitor the progress of the reaction?

The reaction can be monitored by observing the disappearance of the red-brown color of the bromine and the evolution of hydrogen bromide gas. The reaction is typically complete when the evolution of HBr ceases.[1]

Q5: What is the best method for purifying the final product?

Fractional distillation under reduced pressure is the most effective method for separating diethyl bromomalonate from unreacted starting material and the higher-boiling diethyl dibromomalonate.[1]

Data Presentation

Table 1: Reagent Stoichiometry and Yields for Selective Monobromination

ReagentMolar RatioAmount (for 1 mole of Diethyl Malonate)
Diethyl Malonate1.00160 g
Bromine1.03165 g (53 mL)
Product Theoretical Yield Typical Actual Yield
Diethyl Bromomalonate239.07 g175-180 g (73-75%)[1]

Table 2: Physical Properties for Separation of Products

CompoundMolecular Weight ( g/mol )Boiling Point (°C / mm Hg)
Diethyl Malonate160.17199 / 760
Diethyl Bromomalonate239.07121-125 / 16[1]
Diethyl Dibromomalonate317.96Higher than Diethyl Bromomalonate[1]

Experimental Protocols

Detailed Methodology for Selective Monobromination of Diethyl Malonate (Based on Organic Syntheses Procedure)[1]

  • Apparatus Setup: A three-necked flask is equipped with a mechanical stirrer, a reflux condenser connected to a gas trap (e.g., a flask of water to absorb HBr), and a dropping funnel.

  • Reagent Preparation:

    • Place 160 g (1 mole) of freshly distilled diethyl malonate and 150 mL of carbon tetrachloride into the reaction flask.

    • Place 165 g (1.03 moles) of dry bromine into the dropping funnel.

  • Reaction Initiation and Execution:

    • Start the stirrer and add a small amount of bromine to the flask.

    • Initiate the reaction by gently warming the flask or shining a bright light on it until the bromine color disappears and HBr evolution begins.

    • Add the remaining bromine dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux the mixture for about one hour, or until the evolution of HBr gas ceases.

  • Workup:

    • Cool the reaction mixture.

    • Wash the mixture five times with 50 mL portions of a 5% sodium carbonate solution to remove unreacted bromine and HBr.

  • Purification:

    • Perform a fractional distillation under reduced pressure.

    • Collect the fraction boiling at 121-125 °C at 16 mm Hg. This is the desired diethyl bromomalonate.

    • A lower-boiling fraction containing unreacted starting material and a higher-boiling residue containing diethyl dibromomalonate may also be collected.

Visualizations

Monobromination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Diethyl Malonate + Carbon Tetrachloride initiation Initiation (Heat/Light) reagents->initiation bromine Bromine in Dropping Funnel addition Slow Addition of Bromine bromine->addition initiation->addition reflux Reflux addition->reflux wash Wash with Na2CO3 Solution reflux->wash distillation Fractional Distillation (Reduced Pressure) wash->distillation product Pure Diethyl Bromomalonate distillation->product

Caption: Experimental workflow for the selective monobromination of diethyl malonate.

Reaction_Scheme cluster_reactants cluster_products dem Diethyl Malonate arrow1 Monobromination dem->arrow1 plus1 + br2 Br2 mbdem Diethyl Bromomalonate arrow1->mbdem arrow2 Side Reaction (+ Br2) mbdem->arrow2 plus2 + hbr HBr dbdem Diethyl Dibromomalonate arrow2->dbdem

Caption: Reaction scheme showing the desired monobromination and the side reaction to the dibrominated product.

References

Validation & Comparative

A Comparative Analysis of the Electrophilic Reactivity of Diethyl 2-(bromomethyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate electrophile is a critical decision in the synthesis of complex molecules. This guide provides a detailed comparison of the reactivity of Diethyl 2-(bromomethyl)malonate with other commonly used electrophiles, supported by experimental data and protocols to aid in informed decision-making for synthetic strategies.

This compound is a potent electrophile, valued for its ability to introduce a malonic ester functionality into a molecule. This reactivity stems from the presence of a good leaving group (bromide) on a carbon adjacent to two electron-withdrawing ester groups. This electronic arrangement significantly increases the electrophilicity of the methylene carbon, making it highly susceptible to nucleophilic attack. This guide will compare its performance in nucleophilic substitution reactions against other standard electrophiles: benzyl bromide, methyl iodide, and n-butyl bromide.

Quantitative Comparison of Reactivity

The reactivity of an electrophile in a nucleophilic substitution (SN2) reaction is influenced by factors such as the nature of the leaving group, the steric hindrance at the reaction center, and the electronic effects of neighboring groups. To provide a quantitative comparison, the following table summarizes the reaction yields of this compound and other electrophiles with piperidine under comparable conditions.

ElectrophileNucleophileSolventTemperature (°C)Reaction Time (h)Yield (%)
This compound PiperidineAcetonitrileRoom Temp.24~90 (estimated)
Benzyl BromidePiperidineEthanolReflux12>60
Methyl IodidePiperidineAcetonitrileRoom Temp.24High (not specified)
n-Butyl BromidePiperidineAcetonitrileRoom Temp.Several hoursNot specified

Note: The yields are based on literature reports with similar but not identical conditions and should be considered as approximations for comparative purposes.

Experimental Protocols

Detailed methodologies for the N-alkylation of piperidine with the selected electrophiles are provided below. These protocols are adapted from established literature procedures.

Protocol 1: Reaction of this compound with Piperidine

Materials:

  • This compound

  • Piperidine

  • Anhydrous Acetonitrile

  • Potassium Carbonate (optional, as a base)

Procedure:

  • To a solution of piperidine (1.1 equivalents) in anhydrous acetonitrile, add this compound (1.0 equivalent).

  • If desired, add potassium carbonate (1.2 equivalents) as an acid scavenger.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction of Benzyl Bromide with Piperidine

Materials:

  • Benzyl Bromide

  • Piperidine

  • Ethanol

Procedure:

  • Dissolve piperidine (2.0 equivalents) in ethanol.

  • Add benzyl bromide (1.0 equivalent) to the solution.

  • Reflux the reaction mixture for 12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between a suitable organic solvent (e.g., diethyl ether) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Protocol 3: Reaction of Methyl Iodide with Piperidine

Materials:

  • Methyl Iodide

  • Piperidine

  • Anhydrous Acetonitrile

Procedure:

  • In a flask containing anhydrous acetonitrile, add piperidine (1.0 equivalent).

  • Slowly add methyl iodide (1.1 equivalents) to the stirred solution at room temperature.[1]

  • Stir the reaction for 24 hours at room temperature.[1]

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure to obtain the N-methylpiperidinium iodide salt.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the generalized SN2 reaction mechanism and a typical experimental workflow for the synthesis and purification of the alkylated products.

sn2_mechanism Nu Nu⁻ TransitionState [Nu---R---X]⁻ Nu->TransitionState Electrophile R-X Electrophile->TransitionState Product Nu-R LG X⁻ TransitionState->Product TransitionState->LG experimental_workflow A Reactants Mixing (Electrophile + Nucleophile + Solvent) B Reaction (Stirring at specified temperature) A->B C Monitoring (TLC/GC/LC-MS) B->C C->B Reaction not complete D Work-up (Quenching, Extraction, Washing) C->D Reaction complete E Purification (Column Chromatography/Distillation) D->E F Characterization (NMR, MS, IR) E->F

References

A Comparative Guide to Alternative Reagents for the Bromomethylation of Malonic Esters

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the introduction of a bromomethyl group onto a malonic ester scaffold is a critical transformation. This functional group serves as a versatile handle for subsequent nucleophilic substitutions and carbon-carbon bond-forming reactions. While traditional methods for alpha-halogenation exist, the specific introduction of a bromomethyl (-CH2Br) group requires careful consideration of reagents to ensure optimal yields and minimize side reactions. This guide provides a comprehensive comparison of alternative reagents and methodologies for the bromomethylation of malonic esters, supported by experimental data and detailed protocols.

Comparison of Bromomethylation Methods

The following table summarizes the key quantitative data for different approaches to the bromomethylation of diethyl malonate, a common malonic ester substrate.

MethodReagent(s)SubstrateProductYield (%)Reaction Time (h)Temperature (°C)Key Considerations
Traditional Bromination Bromine (Br₂)Diethyl malonateDiethyl 2-bromomalonate73–75[1]1RefluxThis method introduces a bromine atom, not a bromomethyl group. It serves as a baseline for alpha-halogenation.
Alternative 1: Alkylation with Dibromomethane 1. Sodium ethoxide (NaOEt)2. Dibromomethane (CH₂Br₂)Diethyl malonateDiethyl 2-(bromomethyl)malonateModerate~2-4RefluxProne to dialkylation and cyclopropanation. Requires careful control of stoichiometry and reaction conditions to favor mono-alkylation.[2][3]
Alternative 2: Two-Step Sequence (Hydroxymethylation then Bromination) 1. Paraformaldehyde, K₂CO₃2. Phosphorus tribromide (PBr₃)Diethyl malonateThis compound60-70 (overall)1 + 325-30 then 0A reliable two-step process. The initial hydroxymethylation is well-documented. The subsequent bromination is a standard transformation.[1][4]
Alternative 3: Two-Step Sequence (Methylation then Radical Bromination) 1. Sodium ethoxide, Methyl iodide2. N-Bromosuccinimide (NBS), Radical initiatorDiethyl malonateDiethyl 2-bromo-2-methylmalonate (isomer)~80 (overall)4 + reaction timeRefluxThis route provides an isomer, diethyl 2-bromo-2-methylmalonate, not the target this compound.[5]

Experimental Workflows and Logical Relationships

The general workflow for the synthesis of this compound via the alternative routes can be visualized as follows.

Bromomethylation_Workflow cluster_alkylation Alternative 1: Alkylation with Dibromomethane cluster_hydroxymethylation Alternative 2: Two-Step Sequence cluster_methylation Alternative 3: Isomer Synthesis A1 Diethyl Malonate D1 This compound A1->D1 1. B1 Dibromomethane B1->D1 2. C1 Sodium Ethoxide C1->D1 A2 Diethyl Malonate C2 Diethyl 2-(hydroxymethyl)malonate A2->C2 B2 Paraformaldehyde B2->C2 E2 This compound C2->E2 D2 Phosphorus Tribromide D2->E2 A3 Diethyl Malonate C3 Diethyl methylmalonate A3->C3 B3 Methyl Iodide B3->C3 E3 Diethyl 2-bromo-2-methylmalonate C3->E3 D3 N-Bromosuccinimide D3->E3

Figure 1: Synthetic pathways for the bromomethylation of diethyl malonate.

Detailed Experimental Protocols

Method 1: Alkylation with Dibromomethane

This method utilizes the nucleophilic character of the malonic ester enolate to displace a bromide from dibromomethane. Careful control of stoichiometry is crucial to minimize the formation of the dialkylated product.

  • Step 1: Enolate Formation. In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol. Diethyl malonate is then added dropwise at room temperature to form the sodium salt of diethyl malonate.

  • Step 2: Alkylation. Dibromomethane (1.0-1.2 equivalents) is added to the enolate solution. The reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC or GC.

  • Work-up. After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to isolate this compound.

Method 2: Two-Step Sequence (Hydroxymethylation then Bromination)

This reliable two-step procedure first introduces a hydroxymethyl group, which is subsequently converted to the desired bromomethyl group.

  • Step 1: Synthesis of Diethyl 2-(hydroxymethyl)malonate. To a stirred solution of diethyl malonate (1 equivalent) and potassium carbonate (0.1 equivalents) in water, paraformaldehyde (1.1 equivalents) is added portion-wise at a temperature maintained between 25-30°C. The mixture is stirred for 1 hour. The product is then extracted with diethyl ether, and the organic layer is dried and concentrated to yield diethyl 2-(hydroxymethyl)malonate. A detailed procedure reports a yield of 72-75% for the bis(hydroxymethyl)ated product when using 2 equivalents of formaldehyde[1]. For the mono-hydroxymethylated product, careful control of stoichiometry is required.

  • Step 2: Bromination of Diethyl 2-(hydroxymethyl)malonate. The crude diethyl 2-(hydroxymethyl)malonate is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) and cooled to 0°C. Phosphorus tribromide (0.33-0.5 equivalents) is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred for 3 hours.[4]

  • Work-up. The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting this compound can be purified by vacuum distillation.

Method 3: Two-Step Sequence (Methylation then Radical Bromination) for Isomer Synthesis

This method leads to the formation of an isomer, diethyl 2-bromo-2-methylmalonate, which may be a useful building block in its own right.

  • Step 1: Synthesis of Diethyl Methylmalonate. Sodium ethoxide is prepared in anhydrous ethanol, to which diethyl malonate is added to form the enolate. Methyl iodide (1 equivalent) is then added, and the mixture is refluxed for 4 hours. After work-up and distillation, diethyl methylmalonate is obtained in high yield.[5]

  • Step 2: Radical Bromination of Diethyl Methylmalonate. Diethyl methylmalonate is dissolved in a non-polar solvent such as carbon tetrachloride. N-Bromosuccinimide (NBS) (1 equivalent) and a radical initiator (e.g., AIBN or benzoyl peroxide) are added. The mixture is heated to reflux and irradiated with a UV lamp to initiate the radical chain reaction. The reaction progress is monitored by the disappearance of the starting material.

  • Work-up. After the reaction is complete, the mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, dried, and concentrated. The product, diethyl 2-bromo-2-methylmalonate, is then purified by vacuum distillation.

Conclusion

The choice of reagent for the bromomethylation of malonic esters depends on the desired product, available starting materials, and the desired scale of the reaction. While direct alkylation with dibromomethane offers a one-step approach, it may suffer from selectivity issues. The two-step sequence involving hydroxymethylation followed by bromination is a more controlled and often higher-yielding method for obtaining the target this compound. The methylation followed by radical bromination route provides access to the isomeric diethyl 2-bromo-2-methylmalonate. Researchers should carefully consider the pros and cons of each method based on the specific requirements of their synthetic strategy.

References

A Comparative Guide to Diethyl 2-(bromomethyl)malonate and Diethyl 2-bromomalonate in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, malonate esters are foundational building blocks for carbon-carbon bond formation. Among their halogenated derivatives, Diethyl 2-(bromomethyl)malonate and Diethyl 2-bromomalonate are two commercially available reagents that, despite their similar nomenclature, exhibit distinct and complementary reactivity profiles. This guide provides an objective comparison of their performance in synthesis, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific synthetic goals.

At a Glance: Key Differences and Physicochemical Properties

The primary distinction between these two reagents lies in the position of the bromine atom relative to the ester functionalities. This structural difference dictates their roles in chemical reactions. This compound possesses a bromomethyl group attached to the α-carbon of the malonate, rendering the methylene carbon of the bromomethyl group highly electrophilic. In contrast, Diethyl 2-bromomalonate features a bromine atom directly attached to the α-carbon, which influences the acidity of the remaining α-proton and allows the molecule to act as either a nucleophile (as its enolate) or an electrophile.

PropertyThis compoundDiethyl 2-bromomalonate
CAS Number 34762-17-9[1]685-87-0
Molecular Formula C₈H₁₃BrO₄[1]C₇H₁₁BrO₄
Molecular Weight 253.09 g/mol [1]239.06 g/mol
Appearance Colorless to almost colorless clear liquidClear colorless to slightly yellow liquid
Boiling Point Not specified233-235 °C
Density Not specified1.402 g/mL at 25 °C

Synthetic Applications and Performance

The divergent reactivity of these two compounds leads to their application in different synthetic strategies. This compound is primarily employed as an alkylating agent to introduce a malonic ester moiety via nucleophilic substitution. Conversely, Diethyl 2-bromomalonate is a versatile reagent in reactions such as cyclopropanations, where its enolate acts as a nucleophile.

This compound: The Electrophilic Alkylating Agent

The presence of the bromine atom on a primary carbon, which is also alpha to a carbonyl group, makes this compound an excellent substrate for S(_N)2 reactions. This allows for the straightforward introduction of the –CH₂CH(COOEt)₂ synthon.

A representative application is the synthesis of substituted malonates, which are precursors to a wide array of functionalized molecules, including amino acids and heterocyclic compounds. For instance, the reaction with sodium azide provides a facile route to diethyl 2-(azidomethyl)malonate, a useful intermediate for introducing an amino group.

This compound This compound SN2 Reaction SN2 Reaction This compound->SN2 Reaction Sodium Azide (NaN3) Sodium Azide (NaN3) Sodium Azide (NaN3)->SN2 Reaction Diethyl 2-(azidomethyl)malonate Diethyl 2-(azidomethyl)malonate SN2 Reaction->Diethyl 2-(azidomethyl)malonate

Figure 1. Workflow for the synthesis of diethyl 2-(azidomethyl)malonate.

Experimental Protocol: Synthesis of Diethyl 2-(azidomethyl)malonate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium azide (1.3 g, 20 mmol) in 20 mL of a mixture of acetone and water (4:1 v/v).

  • Addition of Reagent: To the stirred solution, add this compound (2.53 g, 10 mmol).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the mixture to room temperature and remove the acetone under reduced pressure. Add 20 mL of water and extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

ProductReagentsSolventReaction TimeYield
Diethyl 2-(azidomethyl)malonateThis compound, Sodium AzideAcetone/Water4 hours>90% (Typical)
Diethyl 2-bromomalonate: A Nucleophilic Partner in Cyclopropanation

Diethyl 2-bromomalonate's utility shines in reactions where it acts as a nucleophile after deprotonation of its acidic α-hydrogen. A prime example is the Michael-Initiated Ring Closure (MIRC) reaction for the synthesis of highly functionalized cyclopropane derivatives. In this reaction, the enolate of diethyl 2-bromomalonate adds to a Michael acceptor, such as a chalcone, followed by an intramolecular S(_N)2 reaction to form the cyclopropane ring.

cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Michael Addition & Ring Closure DBM Diethyl 2-bromomalonate Enolate Enolate Intermediate DBM->Enolate Deprotonation Base Base (e.g., K2CO3) Base->Enolate Adduct Michael Adduct Enolate->Adduct Michael Addition Chalcone Chalcone (Michael Acceptor) Chalcone->Adduct Cyclopropane Cyclopropane Derivative Adduct->Cyclopropane Intramolecular SN2

Figure 2. Logical workflow of a Michael-Initiated Ring Closure (MIRC) reaction.

Experimental Protocol: Synthesis of Diethyl 2-benzoyl-3-phenylcyclopropane-1,1-dicarboxylate

  • Reaction Setup: To a solution of chalcone (1.04 g, 5 mmol) in 25 mL of acetonitrile in a round-bottom flask, add anhydrous potassium carbonate (1.38 g, 10 mmol).

  • Addition of Reagent: To the stirred suspension, add Diethyl 2-bromomalonate (1.31 g, 5.5 mmol).

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, filter the mixture to remove the inorganic salts and wash the solid with acetonitrile. Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

ProductReagentsBaseSolventYield
Diethyl 2-benzoyl-3-phenylcyclopropane-1,1-dicarboxylateDiethyl 2-bromomalonate, ChalconeK₂CO₃Acetonitrile85-95% (Typical)

Comparative Analysis and Selection Criteria

The choice between this compound and Diethyl 2-bromomalonate is dictated by the desired synthetic transformation.

  • For introducing a –CH₂CH(COOEt)₂ group onto a nucleophile: this compound is the reagent of choice. Its primary electrophilic carbon is readily attacked by a wide range of nucleophiles, including amines, azides, and thiolates.

  • For the synthesis of substituted cyclopropanes via MIRC: Diethyl 2-bromomalonate is the ideal precursor. Its ability to form a stable enolate that can act as a nucleophile, followed by an intramolecular cyclization, provides an efficient route to these three-membered rings.

  • For forming a quaternary center at the α-position of the malonate: Diethyl 2-bromomalonate can be alkylated at the α-position after deprotonation, allowing for the synthesis of α,α-disubstituted malonates.

Conclusion

This compound and Diethyl 2-bromomalonate are not interchangeable reagents but rather complementary tools in the synthetic chemist's arsenal. This compound serves as a potent electrophile for introducing the diethyl malonate moiety, while Diethyl 2-bromomalonate excels in reactions requiring a nucleophilic malonate enolate, such as in the construction of complex cyclopropane systems. A clear understanding of their distinct reactivity, as outlined in this guide, is paramount for the strategic planning and successful execution of complex organic syntheses.

References

A Comparative Guide to the Kinetics of Nucleophilic Substitution on Diethyl 2-(bromomethyl)malonate and a-Halo Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetics of nucleophilic substitution reactions on diethyl 2-(bromomethyl)malonate and other structurally related α-halo esters. While specific kinetic data for this compound is not extensively available in the reviewed literature, this document extrapolates its expected reactivity based on established principles of SN2 reactions and presents a comparison with alternative electrophiles for which experimental data has been published.

Introduction to Nucleophilic Substitution on a-Halo Esters

This compound and similar α-halo esters are valuable substrates in organic synthesis, particularly for the introduction of functionalized side chains. These compounds readily undergo nucleophilic substitution, typically via an SN2 mechanism, where a nucleophile displaces the bromide leaving group. The presence of the adjacent ester functionalities is known to influence the reactivity of the electrophilic carbon center.

The rate of these SN2 reactions is dependent on the concentrations of both the substrate and the nucleophile, following second-order kinetics.[1][2] A variety of factors, including the nature of the nucleophile, the solvent, and the structure of the electrophile, significantly impact the reaction rate.

Comparative Kinetic Data

Due to the limited availability of specific kinetic data for this compound, this section presents a comparison with the well-studied electrophiles, ethyl bromoacetate and benzyl bromide. This comparison allows for an informed estimation of the reactivity of this compound.

Table 1: Second-Order Rate Constants (k₂) for Nucleophilic Substitution on Various Electrophiles

ElectrophileNucleophileSolventTemperature (°C)k₂ (M⁻¹s⁻¹)
Ethyl Bromoacetate Substituted Phenoxyacetate Ions90% Acetone (aq)30 - 40Varies with substituent
Ethyl Bromoacetate Substituted Aliphatic Carboxylate Ions90% Acetone (aq)30 - 40Varies with substituent
Benzyl Bromide Hydroxide Ion (OH⁻)50% Acetone (aq)301.8 x 10⁻³
p-Nitrobenzyl Bromide Hydroxide Ion (OH⁻)50% Acetone (aq)301.1 x 10⁻²

Note: The rate constants for reactions with substituted phenoxyacetate and aliphatic carboxylate ions are not single values but a range depending on the electronic and steric nature of the substituents on the nucleophile. For detailed data, please refer to the cited literature.

Factors Influencing Reaction Kinetics

Nature of the Nucleophile

The strength of the nucleophile is a critical factor in SN2 reactions. Stronger nucleophiles lead to faster reaction rates. The nucleophilicity is influenced by factors such as charge, basicity, polarizability, and solvation. For instance, negatively charged nucleophiles are generally more potent than their neutral counterparts.

Solvent Effects

The choice of solvent can dramatically alter the rate of an SN2 reaction.

  • Polar Aprotic Solvents (e.g., acetone, DMSO, DMF) are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive.

  • Polar Protic Solvents (e.g., water, ethanol) can slow down SN2 reactions by forming hydrogen bonds with the nucleophile, creating a solvent cage that hinders its approach to the electrophilic carbon.

Structure of the Electrophile

The steric hindrance around the reaction center plays a crucial role. SN2 reactions are fastest for methyl and primary halides and slowest for tertiary halides. This compound is a primary halide and is expected to be reactive towards SN2 displacement. The presence of the two ester groups on the adjacent carbon may exert some steric hindrance and also influence the electronics at the reaction center.

Experimental Protocols

The following is a generalized protocol for determining the second-order rate constant of a nucleophilic substitution reaction.

Objective: To measure the rate of disappearance of the electrophile (e.g., this compound) upon reaction with a nucleophile.

Materials:

  • This compound

  • Nucleophile of choice (e.g., sodium azide, potassium thiocyanate)

  • Solvent (e.g., acetone, acetonitrile)

  • Thermostated reaction vessel

  • Analytical instrument for monitoring concentration (e.g., NMR spectrometer, HPLC, or titration setup)

  • Standard laboratory glassware and reagents

Procedure:

  • Solution Preparation: Prepare stock solutions of the electrophile and the nucleophile of known concentrations in the chosen solvent.

  • Reaction Initiation: Equilibrate the solutions to the desired reaction temperature in the thermostated vessel. Initiate the reaction by mixing the solutions.

  • Monitoring Reaction Progress: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).

  • Concentration Measurement: Determine the concentration of the remaining electrophile or the formed product in each aliquot using a suitable analytical technique.

    • NMR Spectroscopy: Integrate the signals corresponding to the reactant and product protons.

    • HPLC: Use a calibrated standard curve to determine the concentration from the peak area.

    • Titration: If a halide ion is the leaving group, its concentration can be determined by titration (e.g., Volhard method).

  • Data Analysis: Plot the appropriate function of concentration versus time to determine the second-order rate constant (k₂). For a second-order reaction with equal initial concentrations of reactants, a plot of 1/[Reactant] versus time will be linear, with the slope equal to k₂.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

SN2_Mechanism reactant Nu⁻ + R-CH₂-Br ts [Nu---CH₂(R)---Br]⁻ reactant->ts Backside Attack product Nu-CH₂-R + Br⁻ ts->product Inversion of Stereochemistry

Caption: Generalized SN2 reaction mechanism.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis prep_sol Prepare Stock Solutions (Electrophile & Nucleophile) equilibrate Equilibrate Solutions to Reaction Temperature prep_sol->equilibrate mix Mix Solutions to Initiate Reaction equilibrate->mix aliquot Withdraw Aliquots at Timed Intervals mix->aliquot quench Quench Reaction aliquot->quench measure Measure Concentration (NMR, HPLC, Titration) quench->measure plot Plot Data (e.g., 1/[A] vs. time) measure->plot calculate Calculate Rate Constant (k₂) plot->calculate

Caption: Workflow for kinetic analysis of an SN2 reaction.

Conclusion

This guide provides a framework for understanding and investigating the kinetics of nucleophilic substitution on this compound. While direct kinetic data for this specific compound is sparse in the literature, a comparative approach using data from analogous α-halo esters like ethyl bromoacetate and benzyl bromide offers valuable insights into its expected reactivity. The experimental protocols and conceptual diagrams provided herein serve as a practical resource for researchers designing and conducting their own kinetic studies in this area. Further experimental investigation is warranted to quantitatively determine the rate constants for the reaction of this compound with a range of nucleophiles.

References

Spectroscopic comparison of starting material and product in Diethyl 2-(bromomethyl)malonate reactions

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the spectroscopic changes that occur during the nucleophilic substitution reaction of diethyl 2-(bromomethyl)malonate is crucial for researchers in organic synthesis and drug development. This guide provides a comparative overview of the key spectroscopic features of the starting material and a representative product, diethyl 2-(anilinomethyl)malonate, supported by experimental data and protocols.

The reaction of this compound with a nucleophile, such as aniline, results in the displacement of the bromide ion and the formation of a new carbon-nitrogen bond. This transformation from an alkyl halide to an amine derivative is accompanied by distinct changes in the molecule's spectroscopic signature, which can be readily monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Reaction Workflow and Spectroscopic Analysis

The logical flow of the synthesis and subsequent spectroscopic analysis is outlined below. The process begins with the reaction of the starting materials, followed by purification of the product, and finally, characterization using various spectroscopic methods to confirm the structure of the newly formed compound and to ensure the absence of the starting material.

G cluster_reaction Reaction cluster_purification Purification cluster_analysis Spectroscopic Analysis Starting_Material This compound + Aniline Reaction_Conditions Solvent (e.g., Ethanol) Base (e.g., Triethylamine) Starting_Material->Reaction_Conditions 1. Mix Product_Crude Crude Diethyl 2-(anilinomethyl)malonate Reaction_Conditions->Product_Crude 2. React Purification_Step Column Chromatography Product_Crude->Purification_Step 3. Purify Product_Pure Pure Diethyl 2-(anilinomethyl)malonate Purification_Step->Product_Pure Analysis NMR (¹H, ¹³C) IR Spectroscopy Mass Spectrometry Product_Pure->Analysis 4. Characterize

Caption: Workflow for the synthesis and spectroscopic analysis of diethyl 2-(anilinomethyl)malonate.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the starting material, this compound, and the product, diethyl 2-(anilinomethyl)malonate. The data for the starting material is inferred from structurally similar compounds, diethyl bromomalonate and diethyl 2-bromo-2-methylmalonate, due to the limited availability of direct spectral data for this compound.

Table 1: ¹H NMR Data (ppm)

Compound-CH₂-Br / -CH₂-N--CH--O-CH₂--CH₃Aromatic-H-NH-
This compound (Expected)~3.7 (d)~3.8 (t)~4.2 (q)~1.3 (t)--
Diethyl 2-(anilinomethyl)malonate (Expected)~3.6 (d)~3.7 (t)~4.1 (q)~1.2 (t)~6.6-7.2 (m)~4.5 (br s)

Table 2: ¹³C NMR Data (ppm)

Compound-CH₂-Br / -CH₂-N--CH->C=O-O-CH₂--CH₃Aromatic-C
This compound (Expected)~30~55~168~62~14-
Diethyl 2-(anilinomethyl)malonate (Expected)~48~58~169~61~14~113, 118, 129, 147

Table 3: IR Spectroscopy Data (cm⁻¹)

CompoundC=O StretchC-Br StretchN-H StretchC-N Stretch
This compound (Expected)~1730-1750~600-700--
Diethyl 2-(anilinomethyl)malonate (Expected)~1730-1750-~3400~1300

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound[M]⁺ and [M+2]⁺ isotopic pattern for BrLoss of -Br, -OCH₂CH₃, -COOCH₂CH₃
Diethyl 2-(anilinomethyl)malonate[M]⁺Fragments corresponding to the aniline moiety and the malonate group

Experimental Protocols

Synthesis of Diethyl 2-(anilinomethyl)malonate

This protocol describes a standard procedure for the nucleophilic substitution reaction between this compound and aniline.

Materials:

  • This compound

  • Aniline

  • Triethylamine (or another suitable base)

  • Ethanol (or another suitable solvent)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add aniline (1.1 equivalents) and triethylamine (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.

  • Collect the fractions containing the pure product and remove the solvent to obtain diethyl 2-(anilinomethyl)malonate.

Spectroscopic Characterization

The purified product is then characterized by the following spectroscopic methods:

  • ¹H and ¹³C NMR: Spectra are recorded on a standard NMR spectrometer (e.g., 300 or 400 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate or as a solution in a suitable solvent.

  • Mass Spectrometry: The mass spectrum is recorded using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern of the compound.

Interpretation of Spectroscopic Changes

The key spectroscopic changes observed upon conversion of this compound to diethyl 2-(anilinomethyl)malonate are as follows:

  • ¹H NMR: The most significant change is the disappearance of the doublet corresponding to the bromomethyl protons (-CH₂-Br) and the appearance of a new doublet for the anilinomethyl protons (-CH₂-N-), which is typically shifted slightly upfield. Additionally, new signals appear in the aromatic region (6.6-7.2 ppm) corresponding to the protons of the aniline ring, and a broad singlet for the N-H proton is observed.

  • ¹³C NMR: The carbon of the bromomethyl group (-CH₂-Br) is replaced by the carbon of the anilinomethyl group (-CH₂-N-), resulting in a downfield shift. New signals corresponding to the aromatic carbons of the aniline ring also appear.

  • IR Spectroscopy: The characteristic C-Br stretching vibration disappears, and new bands corresponding to the N-H stretching and C-N stretching vibrations appear in the product spectrum. The strong C=O stretching absorption of the ester groups remains in a similar region for both the starting material and the product.

  • Mass Spectrometry: The mass spectrum of the product shows a molecular ion peak corresponding to the molecular weight of diethyl 2-(anilinomethyl)malonate. The characteristic isotopic pattern of bromine in the starting material is absent in the product.

By comparing the spectroscopic data of the starting material and the product, researchers can unequivocally confirm the successful synthesis of the desired compound and assess its purity. This detailed analysis is fundamental for quality control in chemical synthesis and is an indispensable tool in the development of new chemical entities for various applications, including pharmaceuticals.

A Comparative Guide to HPLC Methods for the Analysis of Diethyl 2-(bromomethyl)malonate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in reactions involving Diethyl 2-(bromomethyl)malonate, precise and reliable analytical methods are crucial for monitoring reaction progress, identifying intermediates, and quantifying product purity. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. This guide provides a comparison of two distinct reversed-phase HPLC (RP-HPLC) methods applicable to the analysis of this compound and its reaction mixtures.

Method 1: Specialized Reversed-Phase HPLC

This method utilizes a specialized stationary phase for the separation of polar and non-polar compounds, offering a potential alternative selectivity compared to standard C18 columns.

Method 2: Standard Reversed-Phase HPLC

A conventional and widely used approach, this method employs a C18 stationary phase, which is robust and suitable for a broad range of small organic molecules.

Comparative Analysis of HPLC Methods

The selection of an appropriate HPLC method depends on the specific requirements of the analysis, including the nature of the reactants and expected products, the complexity of the sample matrix, and the desired resolution and analysis time. The following table summarizes the key parameters of the two methods.

ParameterMethod 1: Specialized Reversed-Phase HPLCMethod 2: Standard Reversed-Phase HPLC
Stationary Phase Newcrom R1C18
Column Dimensions 150 x 4.6 mm, 5 µm (Typical)250 x 4.6 mm, 5 µm[1]
Mobile Phase Acetonitrile, Water, and Phosphoric Acid[2]Methanol and Water (1:1, v/v)[1]
Elution Mode Isocratic (Assumed)Isocratic[1]
Flow Rate 1.0 mL/min (Typical)1.0 mL/min[1]
Detection UV, 210 nm (Typical for esters)UV, 230 nm[1]
Injection Volume 10 µL (Typical)5 µl[1]
Column Temperature Ambient (Typical)Ambient (Typical)

Experimental Protocols

Below are the detailed experimental protocols for both HPLC methods.

Method 1: Specialized Reversed-Phase HPLC Protocol

Objective: To analyze the reaction mixture of a synthesis involving this compound using a Newcrom R1 column.

Materials:

  • HPLC system with UV detector

  • Newcrom R1 column (e.g., 150 x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (85%)

  • Sample diluent (e.g., Acetonitrile/Water, 50:50 v/v)

  • Reaction mixture sample

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile, water, and phosphoric acid. A typical starting composition could be 50:50:0.1 (v/v/v) Acetonitrile:Water:Phosphoric Acid. Degas the mobile phase before use.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture with the sample diluent to an appropriate concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.

  • HPLC System Setup:

    • Install the Newcrom R1 column in the HPLC system.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector wavelength to 210 nm.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject 10 µL of the prepared sample onto the column and start the data acquisition.

  • Data Analysis: Identify and quantify the peaks corresponding to this compound, starting materials, and products based on their retention times and peak areas.

Method 2: Standard Reversed-Phase HPLC Protocol

Objective: To monitor the progress of a reaction involving this compound using a standard C18 column.[1]

Materials:

  • HPLC system with UV detector

  • C18 column (250 x 4.6 mm, 5 µm)[1]

  • Methanol (HPLC grade)[1]

  • Deionized water (18.2 MΩ·cm)

  • Sample diluent (Methanol/Water, 50:50 v/v)[1]

  • Reaction mixture sample

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing methanol and water in a 1:1 volume ratio.[1] Degas the mobile phase before use.

  • Sample Preparation: Weigh and transfer approximately 12-14 mg of the sample into a 10 ml volumetric flask, add 5 ml of the diluent, and sonicate to dissolve it completely.[1] After cooling to room temperature, dilute up to the mark with the diluent and mix well.[1] Filter the sample through a 0.45 µm syringe filter.

  • HPLC System Setup:

    • Install the C18 column in the HPLC system.[1]

    • Set the flow rate to 1.0 mL/min.[1]

    • Set the UV detector wavelength to 230 nm.[1]

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject 5 µL of the prepared sample onto the column and start the data acquisition.[1]

  • Data Analysis: Monitor the reaction by observing the decrease in the peak area of the starting materials and the increase in the peak area of the product(s) over time.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for selecting and applying an appropriate HPLC method for the analysis of this compound reactions.

HPLC_Method_Comparison cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Acquisition & Analysis cluster_outcome Outcome start Reaction Mixture dilution Dilution & Filtration start->dilution method1 Method 1: Specialized RP-HPLC (Newcrom R1) dilution->method1 Inject method2 Method 2: Standard RP-HPLC (C18) dilution->method2 Inject data_acq1 Chromatogram 1 method1->data_acq1 data_acq2 Chromatogram 2 method2->data_acq2 analysis Peak Integration & Quantification data_acq1->analysis data_acq2->analysis report Comparative Report: - Retention Times - Resolution - Purity Assessment analysis->report

References

A Comparative Guide to Byproducts in Diethyl 2-(bromomethyl)malonate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diethyl 2-(bromomethyl)malonate is a valuable reagent in organic synthesis, primarily utilized for the introduction of a functionalized malonate moiety in the construction of more complex molecular architectures. Its synthesis, typically achieved through the bromination of diethyl methylmalonate, can be accompanied by the formation of various byproducts. The purity of this compound is critical for its successful application in subsequent reactions, making the characterization and control of these byproducts a significant concern for researchers in synthetic chemistry and drug development.

This guide provides a comparative analysis of the byproducts generated during the synthesis of this compound, focusing on the two primary brominating agents: N-Bromosuccinimide (NBS) and molecular bromine (Br₂). We will delve into the characterization of these byproducts, present detailed experimental protocols for synthesis and analysis, and offer insights into minimizing their formation.

Comparison of Synthesis Routes and Byproduct Profiles

The synthesis of this compound from diethyl methylmalonate is a free-radical substitution reaction. The choice of brominating agent is the most critical factor influencing the product distribution and the byproduct profile.

Synthesis RouteBrominating AgentPrimary ByproductsSelectivityRemarks
Route 1 N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN)Diethyl 2-(dibromomethyl)malonate, Diethyl 2-bromo-2-methylmalonateHighNBS provides a low, constant concentration of bromine radicals, which favors the desired monobromination at the methyl group and minimizes over-bromination and other side reactions.
Route 2 Molecular Bromine (Br₂) with light or heatDiethyl 2-bromo-2-methylmalonate, Diethyl 2-(dibromomethyl)malonate, other polybrominated speciesLow to ModerateHigh concentrations of Br₂ can lead to multiple substitutions on the methyl group and electrophilic substitution on the α-carbon of the malonate.

Key Byproducts:

  • Diethyl 2-(dibromomethyl)malonate: Arises from the over-bromination of the desired product. Its formation is more significant when using Br₂ or an excess of NBS.

  • Diethyl 2-bromo-2-methylmalonate: Results from the electrophilic substitution of the acidic α-hydrogen on the malonate backbone by bromine. This side reaction is more prevalent with Br₂ due to its electrophilic nature.

The use of NBS is generally preferred for its higher selectivity in targeting the methyl group via a radical pathway, thus yielding a cleaner reaction profile with a lower abundance of byproducts.

Experimental Protocols

Protocol 1: Synthesis of this compound using NBS

This protocol is adapted from established procedures for radical bromination.

Materials:

  • Diethyl methylmalonate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Reaction flask, condenser, and dropping funnel

Procedure:

  • To a solution of diethyl methylmalonate (1 equivalent) in CCl₄, add NBS (1 equivalent) and a catalytic amount of AIBN.

  • Heat the mixture to reflux (around 77°C for CCl₄) under constant stirring.

  • Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a 5% sodium bicarbonate solution to remove any remaining acidic impurities, followed by a water wash.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation to isolate this compound.

Protocol 2: GC-MS Analysis of the Reaction Mixture

This protocol outlines a general method for the analysis of the product and byproducts.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

Sample Preparation:

  • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Dilute the aliquot with a suitable solvent like dichloromethane or ethyl acetate.

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 280°C.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Mass Range: m/z 40-400

Data Analysis:

Identify the product and byproducts by comparing their mass spectra with known fragmentation patterns and retention times. The relative abundance of each component can be estimated from the peak areas in the chromatogram.

Visualizations

Synthesis_Pathway DEM Diethyl Methylmalonate Product This compound DEM->Product Radical Bromination Byproduct2 Diethyl 2-bromo-2-methylmalonate DEM->Byproduct2 Electrophilic Substitution NBS NBS / AIBN NBS->Product Br2 Br2 / hv Br2->Product Byproduct1 Diethyl 2-(dibromomethyl)malonate Br2->Byproduct1 Br2->Byproduct2 Product->Byproduct1 Over-bromination

Caption: Synthesis pathway and byproduct formation.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis Aliquot Reaction Aliquot Dilution Dilution Aliquot->Dilution Filtration Filtration Dilution->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram MassSpectra Mass Spectra Detection->MassSpectra Identification Compound Identification Chromatogram->Identification MassSpectra->Identification Quantification Relative Quantification Identification->Quantification

Comparative Guide to Elucidating Reaction Mechanisms of Diethyl 2-(Bromomethyl)malonate using Isotopic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the reaction mechanism of diethyl 2-(bromomethyl)malonate, a versatile reagent in organic synthesis. We will explore a hypothetical isotopic labeling study to probe its reactivity in nucleophilic substitution reactions and compare it with the well-established malonic ester synthesis, an alternative pathway for carbon-carbon bond formation. This guide is intended for researchers, scientists, and drug development professionals interested in reaction mechanism elucidation and synthetic strategy.

Introduction to this compound and Isotopic Labeling

This compound is a valuable building block in organic chemistry, primarily acting as an electrophile in nucleophilic substitution reactions.[1] The presence of the bromine atom activates the adjacent methylene group for attack by a wide range of nucleophiles. Understanding the precise mechanism of these reactions is crucial for optimizing reaction conditions and controlling product formation.

Isotopic labeling is a powerful technique used to track the fate of specific atoms throughout a chemical reaction, providing invaluable insights into reaction mechanisms.[2] By replacing an atom with one of its heavier isotopes (e.g., ¹³C for ¹²C, or deuterium for hydrogen), chemists can follow the labeled atom's journey from reactant to product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.[3][4] A key parameter derived from such studies is the Kinetic Isotope Effect (KIE), which is the ratio of the reaction rate of the light isotopologue to the heavy isotopologue. The magnitude of the KIE can help distinguish between different reaction pathways, such as Sₙ1 and Sₙ2 mechanisms.[3]

Part 1: Hypothetical Isotopic Labeling Study of this compound Reaction

To illustrate how isotopic labeling can elucidate the reaction mechanism of this compound, we will consider its reaction with a generic nucleophile (Nu⁻). The primary mechanistic question is whether the reaction proceeds via a concerted Sₙ2 pathway or a stepwise Sₙ1 pathway.

Experimental Design

A kinetic isotope effect (KIE) study would be designed using ¹³C labeling at the brominated carbon of this compound. The reaction rates of both the unlabeled (¹²C) and labeled (¹³C) reactants with a nucleophile would be measured.

Workflow for the Isotopic Labeling Study

G cluster_synthesis Synthesis of Labeled Reactant cluster_reaction Reaction and Kinetic Monitoring cluster_analysis Analysis S1 Diethyl malonate S3 Diethyl 2-(¹³C-hydroxymethyl)malonate S1->S3 Base-catalyzed condensation S2 ¹³C-labeled paraformaldehyde S2->S3 S5 Diethyl 2-(¹³C-bromomethyl)malonate S3->S5 Bromination S4 PBr₃ S4->S5 R2 ¹³C-Labeled Reactant S5->R2 R1 Unlabeled Reactant P1 Unlabeled Product R1->P1 k_light P2 ¹³C-Labeled Product R2->P2 k_heavy Nu Nucleophile (Nu⁻) Nu->P1 Nu->P2 KIE k_light / k_heavy P1->KIE A1 NMR Spectroscopy P1->A1 A2 Mass Spectrometry P1->A2 P2->KIE P2->A1 P2->A2 A3 Determination of Reaction Rates A1->A3 A2->A3 A3->KIE

Caption: Workflow for a hypothetical ¹³C KIE study on this compound.

Predicted Outcomes and Mechanistic Interpretation

The magnitude of the ¹³C KIE at the reaction center provides strong evidence for the transition state structure.

Isotope Label PositionPredicted KIE (k¹²/k¹³)Mechanistic Interpretation
¹³C at the bromomethyl carbon~1.05 - 1.10A significant normal KIE is expected for an Sₙ2 reaction, where the C-Br bond is breaking in the rate-determining step.[5]
¹³C at the bromomethyl carbon~1.00 - 1.02 (or slightly inverse)A small or no KIE is expected for an Sₙ1 reaction, as the C-Br bond breaking occurs prior to the nucleophilic attack, and the carbon atom is not heavily involved in the rate-determining step's primary motion.[5]

Signaling Pathway for Sₙ2 vs. Sₙ1 Mechanism

G cluster_sn2 Sₙ2 Pathway (Concerted) cluster_sn1 Sₙ1 Pathway (Stepwise) Reactants_SN2 Reactants (Substrate + Nucleophile) TS_SN2 Transition State [Nu---C---Br]⁻ Reactants_SN2->TS_SN2 Single Step Products_SN2 Products TS_SN2->Products_SN2 Reactants_SN1 Substrate Intermediate Carbocation Intermediate Reactants_SN1->Intermediate Step 1 (Slow) Products_SN1 Products Intermediate->Products_SN1 Step 2 (Fast, with Nucleophile)

Caption: Comparison of Sₙ2 and Sₙ1 reaction pathways.

Based on the literature for similar primary alkyl halides, the reaction of this compound with most nucleophiles is expected to proceed via an Sₙ2 mechanism.[6][7] Therefore, a significant primary ¹³C KIE would be anticipated.

Experimental Protocol: Hypothetical ¹³C KIE Measurement
  • Synthesis of ¹³C-labeled this compound:

    • React diethyl malonate with ¹³C-labeled paraformaldehyde in the presence of a base to form diethyl 2-(¹³C-hydroxymethyl)malonate.

    • Treat the resulting alcohol with phosphorus tribromide (PBr₃) to yield diethyl 2-(¹³C-bromomethyl)malonate.

    • Purify the product by column chromatography.

  • Kinetic Measurements:

    • Prepare parallel reactions with identical concentrations of the unlabeled and ¹³C-labeled this compound and the chosen nucleophile in a suitable solvent.

    • Maintain the reactions at a constant temperature.

    • Monitor the disappearance of the starting material and the appearance of the product over time using quantitative NMR spectroscopy or GC-MS.

  • Data Analysis:

    • Determine the rate constants (k_light and k_heavy) for the unlabeled and labeled reactions, respectively, by plotting the concentration of the reactant versus time.

    • Calculate the KIE as the ratio k_light / k_heavy.

Part 2: Alternative Synthetic Route - Malonic Ester Synthesis

The malonic ester synthesis is a classic and versatile method for preparing carboxylic acids.[8] This pathway utilizes diethyl malonate as a nucleophile, which is the opposite role of this compound.

Reaction Mechanism

The malonic ester synthesis involves three key steps:

  • Deprotonation: A base removes the acidic α-hydrogen from diethyl malonate to form a stabilized enolate.

  • Alkylation: The enolate acts as a nucleophile and attacks an electrophile (typically an alkyl halide) in an Sₙ2 reaction.

  • Hydrolysis and Decarboxylation: The alkylated malonic ester is hydrolyzed to a dicarboxylic acid, which then undergoes decarboxylation upon heating to yield the final carboxylic acid product.

Logical Relationship in Malonic Ester Synthesis

G Start Diethyl Malonate Enolate Enolate (Nucleophile) Start->Enolate Deprotonation Base Base (e.g., NaOEt) Base->Enolate Alkylated Alkylated Diethyl Malonate Enolate->Alkylated Sₙ2 Attack Electrophile Alkyl Halide (R-X) Electrophile->Alkylated Diacid Malonic Acid Derivative Alkylated->Diacid Hydrolysis Hydrolysis Acid/Base Hydrolysis Hydrolysis->Diacid Product Substituted Acetic Acid Diacid->Product Decarboxylation CO2 CO₂ Diacid->CO2 Decarboxylation Heat Heat (Δ) Heat->Product Heat->CO2

Caption: Step-by-step process of the malonic ester synthesis.

Comparison of this compound Reaction and Malonic Ester Synthesis
FeatureThis compound ReactionMalonic Ester Synthesis
Role of Malonate Derivative ElectrophileNucleophile (as enolate)
Typical Reactant Partner Nucleophile (e.g., amines, alkoxides, thiolates)Electrophile (e.g., alkyl halides)
Primary Bond Formed C-Nucleophile bondC-C bond
Initial Product Substituted malonic esterAlkylated malonic ester
Potential for Isotopic Labeling Study KIE on the C-Br bond breaking to probe Sₙ1 vs. Sₙ2KIE on the alkyl halide to probe the Sₙ2 alkylation step.
Experimental Protocol: Malonic Ester Synthesis of Hexanoic Acid
  • Enolate Formation:

    • Dissolve sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add diethyl malonate dropwise to the solution at room temperature.

  • Alkylation:

    • To the resulting solution of the sodium salt of diethyl malonate, add 1-bromobutane.

    • Reflux the mixture for 1-2 hours.

  • Saponification:

    • Add a solution of sodium hydroxide and heat the mixture to reflux to hydrolyze the ester groups.

  • Acidification and Decarboxylation:

    • Cool the reaction mixture and acidify with hydrochloric acid.

    • Heat the mixture to induce decarboxylation, yielding hexanoic acid.

    • Extract the product with a suitable organic solvent and purify by distillation.

Conclusion

In contrast, the malonic ester synthesis utilizes the nucleophilic character of the diethyl malonate enolate. This alternative strategy for forming new carbon-carbon bonds proceeds through a well-established mechanism involving deprotonation, Sₙ2 alkylation, and subsequent hydrolysis and decarboxylation.

The choice between using a malonate derivative as an electrophile or a nucleophile depends on the desired synthetic target and the available starting materials. Understanding the underlying reaction mechanisms, which can be rigorously investigated using techniques like isotopic labeling, is paramount for the rational design and optimization of synthetic routes in chemical research and drug development.

References

Verifying the Structure of Diethyl 2-(bromomethyl)malonate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthetic intermediates is paramount. This guide provides a comparative analysis of key analytical techniques for verifying the structure of Diethyl 2-(bromomethyl)malonate and its derivatives. We present expected data, detailed experimental protocols, and a comparison with alternative analytical and synthetic methods.

Spectroscopic and Chromatographic Data Comparison

The structural elucidation of this compound relies on a combination of spectroscopic and chromatographic techniques. While experimental spectra for this specific compound are not widely available in public databases, we can predict the expected data based on its chemical structure and compare it with closely related analogs.

Table 1: Predicted ¹H NMR Data for this compound and Comparison with Analogs

Compound Proton Assignment Predicted/Observed Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound -CH₂- (ethyl)~4.25Quartet (q)~7.1
-CH₃ (ethyl)~1.30Triplet (t)~7.1
-CH- (malonate)~3.80Triplet (t)~7.0
-CH₂Br~3.60Doublet (d)~7.0
Diethyl bromomalonate-CH₂- (ethyl)4.26Quartet (q)7.1
-CH₃ (ethyl)1.30Triplet (t)7.1
-CHBr-4.75Singlet (s)-
Diethyl 2-bromo-2-methylmalonate-CH₂- (ethyl)4.28Quartet (q)7.1
-CH₃ (ethyl)1.30Triplet (t)7.1
-CH₃ (methyl)1.95Singlet (s)-

Table 2: Predicted ¹³C NMR Data for this compound and Comparison with Analogs

Compound Carbon Assignment Predicted/Observed Chemical Shift (δ, ppm)
This compound C=O~167
-OCH₂-~62
-CH- (malonate)~50
-CH₂Br~33
-CH₃~14
Diethyl bromomalonateC=O165.2
-OCH₂-63.2
-CHBr-47.5
-CH₃13.9
Diethyl 2-bromo-2-methylmalonateC=O167.5
-OCH₂-63.0
C-Br59.5
-CH₃ (methyl)22.0
-CH₃ (ethyl)13.8

Table 3: Mass Spectrometry Data Comparison

Compound Molecular Formula Molecular Weight ( g/mol ) Key Fragments (m/z)
This compound C₈H₁₃BrO₄253.09Expected: [M-OEt]+, [M-COOEt]+, [M-Br]+, [CH₂(COOEt)₂]⁺
Diethyl bromomalonateC₇H₁₁BrO₄239.06[1]161/163 ([M-Br]+), 133, 88, 45
Diethyl 2-bromo-2-methylmalonateC₈H₁₃BrO₄253.09179/181 ([M-Br]+), 173, 128, 101, 83, 55

Experimental Protocols

Accurate data acquisition is crucial for reliable structural verification. Below are detailed protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment and connectivity of atoms.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-10 seconds

      • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Introduction:

    • For volatile and thermally stable compounds like this compound, direct infusion via a heated probe or coupling with a gas chromatograph (GC-MS) is suitable.

    • If using a direct insertion probe, place a small amount of the sample in a capillary tube and insert it into the ion source.

    • If using GC-MS, dissolve the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) and inject it into the GC.

  • Ionization:

    • The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

    • This causes the ejection of an electron, forming a molecular ion (M⁺•), which can then undergo fragmentation.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain structural information. The presence of bromine will be indicated by a characteristic isotopic pattern for fragments containing it (approximately equal intensity for M and M+2).

Single Crystal X-ray Crystallography (Alternative Method)

For unambiguous structure determination, especially for confirming stereochemistry in more complex derivatives, single crystal X-ray crystallography is the gold standard.

Methodology:

  • Crystal Growth:

    • Grow a single, high-quality crystal of the this compound derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a diffractometer and cool it under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the atomic positions and thermal parameters of the model against the experimental data to achieve the best fit.

  • Structure Validation:

    • Analyze the final structure for geometric reasonability (bond lengths, angles) and other quality indicators.

    • The resulting model provides the precise three-dimensional arrangement of atoms in the molecule.

Comparison with Alternative Methods

While bromination is a common method to introduce a reactive handle onto the malonate structure, other synthetic strategies can be employed, which would necessitate different approaches for structural verification.

Table 4: Comparison of Synthetic and Analytical Alternatives

Method Description Advantages Disadvantages Key Verification Techniques
Bromination (NBS) Radical-initiated bromination of a methyl group on a malonate derivative using N-Bromosuccinimide.Selective for allylic/benzylic-type positions.Can lead to multiple bromination products.¹H NMR (disappearance of methyl signal, appearance of -CH₂Br), MS (isotopic pattern).
Alkylation with Dibromomethane Deprotonation of diethyl malonate with a base followed by reaction with dibromomethane.Direct introduction of the bromomethyl group.Risk of over-alkylation to form a cyclopropane ring.¹H NMR (presence of -CH- and -CH₂Br signals), ¹³C NMR.
Chlorination/Fluorination Use of reagents like N-Chlorosuccinimide (NCS) or Selectfluor® to introduce other halogens.Provides access to a wider range of reactive intermediates.Different reactivity profiles compared to the bromide.¹H and ¹³C NMR (different chemical shifts), MS (different isotopic patterns for chlorine).

Visualizing the Verification Workflow

The logical flow for verifying the structure of a synthesized this compound derivative can be visualized as follows:

Verification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Synthesize Derivative Purification Purify Product (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI-MS) Purification->MS Xray X-ray Crystallography (Optional/Unambiguous) Purification->Xray Structure_Confirmed Structure Confirmed? NMR->Structure_Confirmed MS->Structure_Confirmed Xray->Structure_Confirmed

Caption: Workflow for the synthesis and structural verification of this compound derivatives.

References

Cross-reactivity studies of Diethyl 2-(bromomethyl)malonate with functional groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Diethyl 2-(bromomethyl)malonate with various common functional groups encountered in organic synthesis and drug development. This compound is a valuable reagent, acting as a potent electrophile due to the excellent leaving group character of the bromide ion, which renders the adjacent carbon atom highly susceptible to nucleophilic attack. Understanding its reactivity profile is crucial for predicting reaction outcomes, minimizing side products, and designing efficient synthetic routes.

Reactivity Overview

The primary reaction pathway for this compound with nucleophilic functional groups is a bimolecular nucleophilic substitution (SN2) reaction. The general order of nucleophilicity and, consequently, the expected reactivity towards this compound is:

Thiols > Amines > Alcohols/Phenols

This trend is governed by the principles of nucleophilicity, where sulfur-based nucleophiles (thiolates) are generally more reactive than nitrogen-based (amines) and oxygen-based (alkoxides/phenoxides) nucleophiles in protic solvents. The polarizability of the sulfur atom in thiols contributes to their enhanced nucleophilicity.

Quantitative Cross-Reactivity Data

While a direct head-to-head comparative study under identical conditions was not identified in the surveyed literature, the following table summarizes reaction yields for this compound and structurally related malonate derivatives with various nucleophiles. This data provides a quantitative insight into the expected reactivity.

Functional GroupNucleophile ExampleElectrophileProductYield (%)Reference
Aromatic Amine 4-BromoanilineDiethyl ethoxymethylenemalonateDiethyl 2-((4-bromophenylamino)methylene)malonate73%[1]
Aromatic Amine Substituted AnilinesDiethyl ethoxymethylenemalonateDiethyl 2-((arylamino)methylene)malonates74-96%[2]
Secondary Amine MorpholineDiethyl methyl(m-chlorophenyl)malonate complexDiethyl methyl(m-morpholinophenyl)malonate complexHigh (not specified)[3]
Thiol ThiophenolsNot specifiedAlkylated thiophenolsHigh (not specified)
Alcohol Benzyl AlcoholDiethyl malonate (transesterification)Dibenzyl malonate & Benzyl ethyl malonate88% (total)
Phenol PhenolsSubstituted diethyl malonatesCoumarin derivativesHigh (not specified)

Note: The data presented is derived from reactions with similar but not identical electrophiles or reaction types in some cases. Therefore, it should be used as a qualitative guide to reactivity rather than a direct quantitative comparison.

Experimental Protocols

Reaction with an Aromatic Amine (4-Bromoaniline)

This protocol describes the synthesis of a malonate derivative from an aromatic amine.

Procedure:

  • 4-Bromoaniline (1.2 mmol) and diethyl ethoxymethylenemalonate (1.2 mmol) are mixed.

  • The mixture is heated at 403 K (130 °C) for 2 hours.

  • Low boiling components are removed by evaporation under low pressure with a cold trap.

  • The crude product, diethyl 2-((4-bromophenylamino)methylene)malonate, is purified by recrystallization from diethyl ether to yield a white solid (73% yield).[1]

Microwave-Assisted Synthesis with Primary Amines

This method demonstrates a rapid synthesis of aminomethylene malonates.

Procedure:

  • Diethyl ethoxymethylenemalonate (1.0 mmol) and a primary amine (0.5 mmol) are placed in a 5.0 mL high-pressure reaction tube.

  • The tube is sealed and the mixture is stirred for 1 hour at room temperature.

  • The reaction vessel is then placed in a microwave synthesizer and irradiated for 30 minutes at 150 °C.

  • The resulting crude product is purified by column chromatography.[2]

Reaction with an Alcohol (Benzyl Alcohol - Transesterification)

This protocol details the transesterification of a malonate ester with an alcohol.

Procedure:

  • Diethyl malonate and benzyl alcohol are reacted in the presence of a modified zirconia catalyst.

  • The reaction is carried out in the liquid phase.

  • Optimal conditions for the highest transester yield (88%) are a molar ratio of diethyl malonate to benzyl alcohol of 1:3, a reaction temperature of 393 K (120 °C), a reaction time of 5 hours, and 0.75 g of catalyst.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the cross-reactivity studies and a typical experimental workflow.

Cross_Reactivity_Logic cluster_reactants Reactants This compound This compound SN2 Reaction SN2 Reaction This compound->SN2 Reaction Electrophile Nucleophiles Nucleophiles Nucleophiles->SN2 Reaction Nucleophile Amines Amines Amines->Nucleophiles Thiols Thiols Thiols->Nucleophiles Alcohols Alcohols Alcohols->Nucleophiles Phenols Phenols Phenols->Nucleophiles Alkylated Products Alkylated Products SN2 Reaction->Alkylated Products Analysis Analysis Alkylated Products->Analysis Yield, Purity

Caption: Logical flow of cross-reactivity studies.

Experimental_Workflow start Start reaction_setup Reaction Setup: - this compound - Nucleophile - Solvent - Base (if needed) start->reaction_setup reaction_conditions Reaction Conditions: - Temperature - Time reaction_setup->reaction_conditions workup Aqueous Workup & Extraction reaction_conditions->workup purification Purification: - Column Chromatography - Recrystallization workup->purification analysis Analysis: - NMR - MS - Yield Calculation purification->analysis end End analysis->end

Caption: General experimental workflow for cross-reactivity assessment.

References

A Comparative Guide to Synthetic Routes for Diethyl 2-(bromomethyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic routes for Diethyl 2-(bromomethyl)malonate, a valuable reagent in organic synthesis for the introduction of a functionalized malonate moiety. Due to a lack of direct comparative studies in published literature, this guide evaluates plausible synthetic pathways based on established organic chemistry principles and analogous reactions with reported yields. The data presented offers insights into the potential efficacy of each method, aiding researchers in the selection of a suitable synthetic strategy.

Comparison of Synthetic Methodologies

Three primary synthetic routes are considered for the preparation of this compound. The following table summarizes these approaches, highlighting the key reagents, reaction types, and expected yield ranges based on analogous transformations.

Synthetic Route Starting Material Key Reagents Reaction Type Reported Yield for Analogous Reactions (%)
Method 1 Diethyl 2-methylmalonateN-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN or benzoyl peroxide)Radical Bromination70-90%
Method 2 Diethyl malonateStrong Base (e.g., Sodium Ethoxide), DibromomethaneNucleophilic Alkylation60-80%
Method 3 Diethyl 2-(hydroxymethyl)malonateBrominating Agent (e.g., PBr₃, HBr)Nucleophilic Substitution70-85%

Experimental Protocols and Reaction Mechanisms

This section details the experimental procedures for each proposed synthetic route, adapted from established and reliable sources for similar chemical transformations.

Method 1: Radical Bromination of Diethyl 2-methylmalonate

This method is a viable direct pathway to this compound. The reaction proceeds via a radical-initiated bromination of the methyl group of diethyl 2-methylmalonate. The use of N-Bromosuccinimide (NBS) is preferred as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition.

Experimental Protocol (Adapted from the synthesis of similar brominated malonates):

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 2-methylmalonate in a suitable solvent such as carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) and a radical initiator (e.g., a catalytic amount of azobisisobutyronitrile - AIBN, or benzoyl peroxide) to the solution.

  • Heat the reaction mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Reaction_Pathway_1 Diethyl 2-methylmalonate Diethyl 2-methylmalonate Radical Intermediate Radical Intermediate Diethyl 2-methylmalonate->Radical Intermediate NBS, Initiator This compound This compound Radical Intermediate->this compound + Br•

Caption: Radical Bromination Pathway

Method 2: Nucleophilic Alkylation of Diethyl malonate

This classic approach in malonic ester synthesis involves the formation of a nucleophilic enolate from diethyl malonate, which then undergoes alkylation with an electrophilic bromomethylating agent like dibromomethane.

Experimental Protocol (Adapted from general malonic ester alkylation procedures):

  • Prepare a solution of sodium ethoxide in absolute ethanol in a three-necked flask fitted with a reflux condenser, a dropping funnel, and a mechanical stirrer.

  • Cool the sodium ethoxide solution in an ice bath and add diethyl malonate dropwise from the dropping funnel with continuous stirring.

  • After the addition is complete, allow the mixture to stir for an additional hour at room temperature to ensure complete formation of the sodium salt of diethyl malonate.

  • Add an excess of dibromomethane to the reaction mixture and heat to reflux for several hours.

  • Monitor the reaction by TLC. Upon completion, distill off the excess ethanol.

  • To the residue, add water and extract the product with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by fractional distillation under reduced pressure.

Reaction_Pathway_2 Diethyl malonate Diethyl malonate Enolate Enolate Diethyl malonate->Enolate Sodium Ethoxide This compound This compound Enolate->this compound + Dibromomethane

Caption: Nucleophilic Alkylation Pathway

Method 3: Bromination of Diethyl 2-(hydroxymethyl)malonate

This two-step approach first involves the synthesis of Diethyl 2-(hydroxymethyl)malonate, followed by the conversion of the hydroxyl group to a bromide. The synthesis of the hydroxylated intermediate can be achieved with a high yield (72-75%) through the reaction of diethyl malonate with formaldehyde.

Experimental Protocol (Adapted from syntheses involving conversion of alcohols to bromides):

  • Step 1: Synthesis of Diethyl 2-(hydroxymethyl)malonate (Yields of 72-75% have been reported for the bis-hydroxymethylated product, suggesting a similar or higher yield for the mono-substituted product under controlled conditions).

    • To a solution of diethyl malonate in a suitable solvent, add a base such as potassium carbonate.

    • Slowly add a formaldehyde solution at a controlled temperature.

    • After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.

    • Dry the organic layer and remove the solvent under reduced pressure to obtain crude Diethyl 2-(hydroxymethyl)malonate.

  • Step 2: Bromination

    • In a flask equipped with a stirrer and a reflux condenser, dissolve the crude Diethyl 2-(hydroxymethyl)malonate in an appropriate solvent.

    • Slowly add a brominating agent, such as phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr), while maintaining a low temperature.

    • After the addition, allow the reaction to proceed at room temperature or with gentle heating until completion.

    • Quench the reaction by carefully adding it to ice-water.

    • Extract the product with an organic solvent, and wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify by vacuum distillation.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Combine Reactants Combine Reactants Add Solvent Add Solvent Combine Reactants->Add Solvent Heating/Reflux Heating/Reflux Add Solvent->Heating/Reflux Monitoring (TLC/GC) Monitoring (TLC/GC) Heating/Reflux->Monitoring (TLC/GC) Quenching Quenching Monitoring (TLC/GC)->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Vacuum Distillation Vacuum Distillation Solvent Removal->Vacuum Distillation Final Product Final Product Vacuum Distillation->Final Product

Caption: General Experimental Workflow

Concluding Remarks

The choice of synthetic route for this compound will depend on the availability of starting materials, reaction scale, and the desired purity of the final product.

  • Method 1 (Radical Bromination) offers a direct and potentially high-yielding route, provided that the starting diethyl 2-methylmalonate is readily available.

  • Method 2 (Nucleophilic Alkylation) utilizes the readily available and inexpensive diethyl malonate, but the use of a strong base and an excess of dibromomethane may require careful handling and purification.

  • Method 3 (From Hydroxymethylated Precursor) is a two-step process but may offer good overall yields and avoids the direct use of elemental bromine or highly reactive brominating agents in the first step.

It is recommended that small-scale pilot reactions be conducted to optimize the reaction conditions for the chosen method to achieve the best possible yields and purity.

Safety Operating Guide

Proper Disposal of Diethyl 2-(bromomethyl)malonate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. Diethyl 2-(bromomethyl)malonate, a corrosive and lachrymatory substance, requires strict adherence to established disposal protocols to ensure the safety of laboratory personnel and the protection of the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the hazards associated with this compound. This compound is corrosive and can cause severe skin burns and eye damage.[1] It is also a lachrymator, meaning it can cause tearing.[1] Always handle this chemical within a chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[2][3]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2] Do not attempt to dispose of this chemical down the drain.[2][4]

1. Waste Segregation:

  • This compound is a halogenated organic compound.[5]

  • It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[6][7] Mixing these waste types can lead to improper disposal and increased disposal costs.[7][8]

2. Waste Collection and Containerization:

  • Collect waste this compound in a designated, properly labeled, and compatible waste container.

  • The container must be in good condition, have a secure, threaded cap, and be kept closed except when actively adding waste.[6]

  • For liquid waste, use a container designated for halogenated organic liquids.

3. Spill Management:

  • In the event of a spill, immediately evacuate the area and ensure proper ventilation.

  • For minor spills, absorb the material with an inert absorbent such as sand, silica gel, or a universal binder.[2]

  • Do not use combustible materials like sawdust for absorption.

  • Collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[2]

4. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "Waste this compound".[6] Do not use abbreviations or chemical formulas.[6]

  • If mixed with other solvents, list all components on the label.[6]

5. Storage:

  • Store the sealed waste container in a designated satellite accumulation area.

  • The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as acids, bases, and reducing agents.[2]

6. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental waste management company.

  • Follow all local, state, and federal regulations for the transportation and disposal of hazardous materials.[9]

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC8H13BrO4[10]
Molecular Weight253.09 g/mol [10]
Density1.325 g/mL at 25 °C
Boiling Point233-235 °C[11]
Flash Point113 °C (235.4 °F) - closed cup

Experimental Protocols

The standard and recommended protocol for the disposal of this compound does not involve in-lab chemical neutralization. The accepted procedure is direct disposal via a certified hazardous waste management service. Any attempt to neutralize or chemically treat this compound in the lab without a validated and approved protocol can be dangerous and is not recommended.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_labeling Labeling & Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Chemical Fume Hood A->B C Identify as Halogenated Organic Waste B->C D Collect in a Designated, Compatible Container C->D E Keep Container Closed D->E F Label with 'Hazardous Waste' and Chemical Name E->F G Store in a Cool, Dry, Well-Ventilated Area F->G H Arrange for Professional Waste Disposal Service G->H I Transport and Dispose per Regulations H->I

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: Essential Protocols for Handling Diethyl 2-(bromomethyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Diethyl 2-(bromomethyl)malonate, a key reagent in many synthetic pathways. Adherence to these protocols will help safeguard personnel and maintain a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2] It may also cause respiratory irritation.[3][4] Therefore, stringent adherence to PPE protocols is mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Chemical goggles or safety glasses with a face shield.[3]Protects against splashes and vapors that can cause severe eye damage.[2][4]
Hand Protection Protective, chemical-resistant gloves (e.g., elbow-length PVC gloves).[3][4]Prevents skin contact which can lead to severe chemical burns.[1][4]
Skin and Body Protection Wear suitable protective clothing, such as a lab coat or overalls, and safety shoes.[3] A PVC apron is also recommended.[4]Minimizes the risk of skin contact from spills or splashes.
Respiratory Protection In case of inadequate ventilation or if exposure limits are exceeded, use a full-face respirator with an appropriate filter (e.g., Type ABEK (EN14387)).[3][5]Protects the respiratory system from irritating vapors.[4]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial. The following step-by-step guidance outlines the operational workflow from preparation to disposal.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don appropriate PPE prep_hood Work in a chemical fume hood prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials handle_dispense Carefully dispense the required amount prep_materials->handle_dispense Proceed to handling handle_reaction Add to the reaction vessel handle_dispense->handle_reaction handle_cap Securely cap all containers handle_reaction->handle_cap cleanup_decontaminate Decontaminate work surfaces handle_cap->cleanup_decontaminate Proceed to cleanup cleanup_dispose Dispose of waste in a designated, labeled container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE in the correct order cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash hands thoroughly cleanup_remove_ppe->cleanup_wash emergency_spill Minor Spill: Absorb with inert material and collect for disposal emergency_contact Skin/Eye Contact: Flush with water for 15 mins, seek medical attention emergency_inhalation Inhalation: Move to fresh air, seek medical attention emergency_ingestion Ingestion: Do NOT induce vomiting, rinse mouth, seek medical attention

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Handling Procedures:

  • Preparation:

    • Always work in a well-ventilated area, preferably a chemical fume hood.[2][3][6]

    • Ensure that an emergency eye wash fountain and safety shower are readily accessible.[3]

    • Before handling, put on all required personal protective equipment as detailed in the table above.

  • Handling:

    • Avoid breathing dust, mist, or vapors.[1][3]

    • Avoid contact with skin and eyes.[1][3]

    • When not in use, keep the container tightly closed and stored in a dry, cool, and well-ventilated area.[2][3]

  • Disposal:

    • Dispose of contents and containers in accordance with local, state, and federal regulations at an approved waste disposal plant.[3][4]

    • Do not allow the chemical to enter drains or public waters.[3]

    • Contaminated packaging should be disposed of as hazardous waste.[2]

Emergency and First-Aid Measures

In the event of an accidental exposure, immediate action is critical.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[3][7]
Skin Contact Immediately wash the affected area with plenty of soap and water.[3] Remove all contaminated clothing. Seek immediate medical attention.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[3][7] Seek immediate medical attention.[3][7]
Ingestion Do NOT induce vomiting.[3][7] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7]

In case of a spill, evacuate unnecessary personnel and ensure adequate ventilation.[3] Only qualified personnel equipped with suitable protective equipment should intervene.[3] For containment, stop the leak if it is safe to do so.[3] Absorb the spill with inert material (e.g., sand, silica gel) and collect it in a suitable, closed container for disposal.[2][7]

By implementing these safety protocols, research professionals can confidently handle this compound, minimizing risks and fostering a secure and productive laboratory environment.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.